molecular formula C9H11N B3425600 Cinnamylamine CAS No. 4360-51-4

Cinnamylamine

Katalognummer: B3425600
CAS-Nummer: 4360-51-4
Molekulargewicht: 133.19 g/mol
InChI-Schlüssel: RDAFNSMYPSHCBK-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamylamine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 133.089149355 g/mol and the complexity rating of the compound is 101. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAFNSMYPSHCBK-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4335-60-8, 4360-51-4
Record name Cinnamylamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMYLAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamylamine from Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing cinnamylamine (B1233655) from cinnamaldehyde (B126680). This compound is a valuable primary amine that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This document details both classical chemical methods and modern biocatalytic approaches, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthesis strategy.

Chemical Synthesis Routes

The conversion of cinnamaldehyde to this compound is most commonly achieved through reductive amination. This process involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the target amine.

Direct Reductive Amination with Hydride Reagents

Direct reductive amination, or reductive alkylation, is a highly efficient one-pot method.[1] The reaction combines the carbonyl compound (cinnamaldehyde), the amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent in a single step.[1] The key is the use of a reducing agent that selectively reduces the iminium ion intermediate faster than the starting aldehyde.

The general mechanism involves the initial formation of a Schiff base (imine), which is then reduced by a hydride agent.

G CIN Cinnamaldehyde IMINE Imine Intermediate (Schiff Base) CIN->IMINE Condensation (-H2O) NH3 Ammonia (NH3) NH3->IMINE CYA This compound IMINE->CYA Reduction REDUCER Reducing Agent (e.g., NaBH4, NaBH3CN) REDUCER->IMINE

Caption: General pathway for reductive amination of cinnamaldehyde.

Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this transformation.[2] While NaBH₄ can also reduce the starting aldehyde, reaction conditions can be optimized to favor imine reduction.[2][3] NaBH₃CN is milder and more selective for the iminium ion, especially under weakly acidic conditions that favor imine formation.[4]

Experimental Protocol: Reductive Amination using NaBH₄ and a Cation Exchange Resin

This protocol is adapted from a procedure for the reductive amination of cinnamaldehyde with anilines, which can be modified for the synthesis of primary this compound by using an ammonia source.[5]

  • Reaction Setup: In a round-bottom flask, add cinnamaldehyde (1 mmol) and a cation exchange resin (e.g., DOWEX(R)50WX8, 0.5 g) to a suitable solvent like tetrahydrofuran (B95107) (THF, 3 mL).

  • Amine Addition: Add the amine source. For primary amine synthesis, a source of ammonia like ammonium acetate (B1210297) can be used. For secondary amines, a primary amine like aniline (B41778) (1 mmol) is added.[5]

  • Stirring: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The resin acts as a catalyst for this step.[5]

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1 mmol) to the suspension.

  • Reaction Monitoring: Continue stirring at room temperature for 20-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the resin. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Purify further by column chromatography if necessary.

G START Start MIX 1. Combine Cinnamaldehyde, Amine Source, Resin & Solvent (THF) START->MIX STIR1 2. Stir at Room Temp (Imine Formation) MIX->STIR1 ADD_NABH4 3. Add NaBH4 Slowly STIR1->ADD_NABH4 STIR2 4. Stir 20-45 min (Monitor by TLC) ADD_NABH4->STIR2 WORKUP 5. Filter Resin, Evaporate Solvent STIR2->WORKUP EXTRACT 6. Extraction & Washing WORKUP->EXTRACT PURIFY 7. Dry & Purify EXTRACT->PURIFY END End Product: This compound PURIFY->END

Caption: Experimental workflow for reductive amination using NaBH4.

Table 1: Comparison of Chemical Synthesis Methods

MethodAmine SourceReducing Agent / CatalystSolventTimeYield (%)Reference
Reductive AminationAnilineNaBH₄ / DOWEX ResinTHF20 min91%[5]
Reductive Amination4-MethylanilineNaBH₄ / DOWEX ResinTHF20 min90%[5]
Reductive AminationAnilineNaBH₄ / Wet Carbon-Based Solid AcidSolvent-free5 min99% (for imine reduction)[6]
Leuckart ReactionAmmonium Formate (B1220265)Ammonium FormateNoneHigh TempVariable[7]

Note: Yields are for the synthesis of N-substituted cinnamylamines as detailed in the cited literature.

Leuckart-Wallach Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes or ketones using ammonium formate or formamide (B127407) as both the nitrogen donor and the reducing agent.[7][8] The reaction requires high temperatures (typically 120-165 °C) and proceeds via an N-formyl amide intermediate, which must be hydrolyzed in a separate step to yield the final amine.[7][9]

G CIN Cinnamaldehyde FORMYL N-cinnamylformamide (Intermediate) CIN->FORMYL FORMATE Ammonium Formate (Heat) FORMATE->FORMYL CYA This compound FORMYL->CYA ACID Acidic Hydrolysis ACID->CYA

Caption: Leuckart reaction pathway for this compound synthesis.

While historically significant, the harsh reaction conditions and the need for a final hydrolysis step make it less favorable compared to modern methods using hydride reagents.[10]

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, ω-transaminase (ω-TA) enzymes are particularly effective. These enzymes catalyze the transfer of an amino group from an amino donor to the carbonyl group of cinnamaldehyde.[11]

This approach avoids harsh reaction conditions, metal catalysts, and environmental pollution associated with some chemical methods.[11]

Whole-Cell Biocatalysis using Engineered E. coli

Recent research has focused on developing engineered strains of Escherichia coli to produce this compound.[12][13] In one strategy, a gene encoding a highly active ω-transaminase from Chromobacterium violaceum (Cv-ωTA) is expressed in E. coli.[11] The whole-cell system then converts externally supplied cinnamaldehyde into this compound.

A significant challenge is the presence of endogenous alcohol dehydrogenases in E. coli, which can reduce cinnamaldehyde to the byproduct cinnamyl alcohol.[11] This is often addressed by using "RARE" (reduced aromatic aldehyde reduction) strains of E. coli, where several reductase genes have been knocked out.[11]

G cluster_0 Engineered E. coli Cell CIN_IN Cinnamaldehyde (Substrate) WTA ω-Transaminase (Expressed Enzyme) CIN_IN->WTA AMINO_IN Amino Donor (e.g., Alanine) AMINO_IN->WTA CYA_OUT This compound (Product) WTA->CYA_OUT PYR_OUT Pyruvate (Byproduct) WTA->PYR_OUT

Caption: Biocatalytic conversion of cinnamaldehyde via ω-transaminase.

Experimental Protocol: General Biocatalytic Conversion

This protocol provides a generalized workflow based on published studies.[12][13]

  • Strain Cultivation: Grow the engineered E. coli strain (expressing an ω-transaminase) in a suitable medium (e.g., LB medium with glucose) at 37 °C until it reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induction: Induce expression of the transaminase enzyme by adding an inducer like IPTG and continue cultivation at a lower temperature (e.g., 18-25 °C) for several hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer).

  • Biotransformation: Resuspend the cell pellet in a reaction buffer containing the amino donor (e.g., L-alanine), a cofactor (pyridoxal phosphate, PLP), and cinnamaldehyde.

  • Reaction: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 4-24 hours).

  • Analysis: Monitor the production of this compound and the consumption of cinnamaldehyde using High-Performance Liquid Chromatography (HPLC).[12]

Table 2: Comparison of Biocatalytic Synthesis Methods

Enzyme SourceHost StrainSubstrateTimeYield (%) / Titer (g/L)Reference
ω-Transaminase (Cv-ωTA)E. coli (RARE)Cinnamaldehyde4 h6.45 mg/L[11]
ω-Transaminase (OATA)E. coliCinnamic Acid-90% (1.2 g/L)[13]
ω-Transaminase (Cv-ωTA)E. coliCinnamic Acid4 h88.56 mg/L (mutant)[11]

Note: Some studies use cinnamic acid as a precursor, which is first converted to cinnamaldehyde in situ before the transamination step.[11][13] This integrated pathway can improve overall yield by controlling the concentration of the potentially toxic cinnamaldehyde intermediate.[13]

References

The Elusive Presence of Cinnamylamine in Nature: A Technical Guide to its Biosynthetic Origins and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of cinnamylamine (B1233655) and its analogues. Despite significant interest in its pharmacological potential, evidence for the natural occurrence of this compound remains scarce. This document synthesizes the current scientific understanding of its biosynthetic pathway, the prevalence of its precursors and complex analogues in the plant kingdom, and analytical methodologies for their study.

Introduction: The Phenylpropanoid Pathway as the Origin

This compound, a primary amine, is structurally derived from cinnamic acid, a central intermediate in the phenylpropanoid pathway.[1][2][3][4] This major plant secondary metabolic pathway gives rise to a vast array of natural products, including lignins, flavonoids, and coumarins, which are crucial for plant development and defense.[1][2][3][4] The biosynthesis of these compounds starts from the amino acid phenylalanine.[1][3] While the enzymatic steps leading to cinnamaldehyde (B126680), the direct precursor to this compound, are well-established in plants, the final conversion to this compound has not been documented in natural systems.[5] However, this conversion has been successfully engineered in microbial systems, demonstrating its biochemical feasibility.[5]

Biosynthesis of this compound and its Precursors

The biosynthesis of this compound is theorized to proceed via the general phenylpropanoid pathway, followed by a final transamination step. The key reactions are outlined below.

The General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway lead to the formation of cinnamoyl-CoA, a key metabolic intermediate.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CCoA Cinnamoyl-CoA Cin->CCoA 4CL PCCoA p-Coumaroyl-CoA Cou->PCCoA 4CL

Caption: General Phenylpropanoid Pathway to Cinnamoyl-CoA.

Hypothetical and Engineered Biosynthesis of this compound

In engineered E. coli, two primary pathways from cinnamic acid have been explored to produce this compound. These pathways highlight the potential enzymatic steps that could, in theory, occur in nature.

Cinnamylamine_Biosynthesis Cin_A Cinnamic Acid CCoA Cinnamoyl-CoA Cin_A->CCoA 4CL Cald Cinnamaldehyde CCoA->Cald CCR Cald_final Cinnamaldehyde Cin_B Cinnamic Acid Cald2 Cinnamaldehyde Cin_B->Cald2 CAR Camine This compound Cald_final->Camine ω-TA

Caption: Engineered Biosynthetic Pathways to this compound.

Natural Occurrence of this compound Analogues and Precursors

While this compound is not reported as a naturally occurring compound, several of its precursors and more complex analogues are found in various plant species.

Cinnamaldehyde

Cinnamaldehyde is a major bioactive component of cinnamon essential oil, which is extracted from the bark, leaves, and twigs of various Cinnamomum species.[5]

CompoundPlant SourcePlant PartConcentrationReference
CinnamaldehydeCinnamomum cassiaBarkVariable, major component of essential oil[5]
CinnamaldehydeCinnamomum zeylanicumBarkVariable, major component of essential oil[5]
Cinnamoylamides

A variety of amides formed between cinnamic acid derivatives and amines like tyramine (B21549) and putrescine are found in several plant families, most notably Piperaceae.

CompoundPlant SourceReference
N-trans-CinnamoyltyraminePiper nigrum[6]
N-trans-FeruloyltyraminePiper nigrum[6]
Phenylpropylamines in Ephedra

The genus Ephedra is known to produce a variety of phenylpropylamines, which are structurally related to this compound but have a saturated propyl chain. The total alkaloid content in dried Herba Ephedra can range from 1% to 6%.[1]

CompoundPlant SourceTotal Alkaloid Content (dry weight)Reference
Ephedrine (B3423809) & PseudoephedrineEphedra sinica1-6%[1]
Ephedrine & PseudoephedrineEphedra distachya1-6%[1]
Ephedrine & PseudoephedrineEphedra monosperma34.7 mg/g[2][7]
Ephedrine & PseudoephedrineEphedra distachya subsp. helvetica20.8 mg/g[2][7]

Experimental Protocols

Extraction and Quantification of Ephedrine Alkaloids from Ephedra

This protocol is adapted from methodologies for the analysis of alkaloids in Ephedra species.[7][8][9]

Extraction_Workflow start Dried Ephedra Plant Material extraction Sonication-assisted extraction with methanol/water start->extraction cleanup Solid Phase Extraction (SPE) cleanup extraction->cleanup analysis UPLC-MS/MS or HPLC-DAD Analysis cleanup->analysis quant Quantification analysis->quant

Caption: General workflow for extraction of Ephedra alkaloids.

Protocol:

  • Sample Preparation: Weigh 1.0 g of dried and ground Ephedra plant material.

  • Extraction: Add 20 mL of methanol:water (50:50, v/v) to the sample in a conical tube. Sonicate for 30 minutes and then centrifuge at 4,000 rpm for 30 minutes.[7]

  • Purification: The supernatant can be further purified using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis MCX).[7]

  • Analysis: The purified extract is then analyzed by UPLC-MS/MS or HPLC-DAD for the quantification of ephedrine alkaloids.[7][8]

Analytical Methods for this compound Detection

Although not yet applied to natural products, the methods used for quantifying this compound in engineered microbial cultures are instructive.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer.

  • Detection: UV detector at a wavelength appropriate for the aromatic ring (e.g., 215 nm).

  • Quantification: Based on a standard curve of pure this compound.[5]

Signaling Pathways

Currently, there is no direct evidence of signaling pathways in any organism that are specifically modulated by this compound. However, given its structural similarity to other biogenic amines, it is plausible that it could interact with receptors and enzymes involved in neurotransmission or other signaling cascades. The pharmacological effects of cinnamaldehyde have been studied, and it is known to impact pathways such as NF-κB.[5] Further research is needed to determine if this compound has similar or distinct biological activities.

Conclusion

The natural occurrence of this compound remains an open question in natural products chemistry. While its biosynthetic precursors and complex analogues are well-documented in the plant kingdom, direct evidence for the presence of this compound is lacking. The biosynthetic pathways established in engineered microorganisms provide a roadmap for future investigations into its potential natural sources. Further exploration of a wider range of plant, fungal, and marine organisms using sensitive analytical techniques may yet reveal the presence of this elusive compound in nature. This guide provides a foundational understanding of the current state of knowledge and the methodologies that will be crucial for such discoveries.

References

Cinnamylamine: A Technical Guide to its CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), systematically known as (E)-3-phenylprop-2-en-1-amine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number for the most common isomer of this compound, its detailed safety profile, and essential handling protocols pertinent to a research and development setting.

Chemical Identification and Properties

The most frequently encountered isomer of this compound is the trans or (E) isomer.

Table 1: Chemical Identification of (E)-Cinnamylamine

IdentifierValue
Chemical Name (E)-3-Phenylprop-2-en-1-amine
Synonyms trans-Cinnamylamine, (E)-3-Phenylallylamine
CAS Number 4335-60-8[1][2][3]
Molecular Formula C₉H₁₁N[2][3]
Molecular Weight 133.19 g/mol [2][3]

Table 2: Physical and Chemical Properties of (E)-Cinnamylamine

PropertyValue
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
XLogP3 1.7

Safety and Hazard Information

The following tables summarize the known hazard classifications and safety precautions for this compound. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNot Classified-
Skin Corrosion/IrritationNot Classified-
Serious Eye Damage/Eye IrritationNot Classified-
Specific Target Organ Toxicity - The toxicological properties have not been thoroughly investigated.

Table 4: Precautionary Statements

TypeCodeStatement
Prevention P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage -Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure full skin coverage.

2. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible.

3. Storage Conditions:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C in a refrigerator.[2]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Spill Management

In the event of a this compound spill, the following protocol should be followed:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

Chemical waste must be disposed of responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Containerize: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge this compound or its containers into drains or the environment.

Signaling Pathway and Biological Relevance

This compound derivatives have been investigated for their biological activity, notably as inhibitors of monoamine oxidase (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is utilized in the treatment of depression and other neurological disorders.

The following diagram illustrates the basic principle of MAO inhibition.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_inhibitor Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation SynapticMonoamines Increased Monoamine Concentration Monoamines->SynapticMonoamines Release Metabolites Inactive Metabolites MAO->Metabolites CinnamylamineDerivative This compound-based MAO Inhibitor CinnamylamineDerivative->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Conclusion

This technical guide provides essential information regarding the CAS number, safety, handling, and biological relevance of this compound for professionals in research and drug development. Adherence to the outlined safety protocols is paramount to mitigate risks associated with the handling and use of this compound. While the full toxicological profile of this compound is not yet exhaustively characterized, the information provided herein serves as a critical foundation for its safe and effective utilization in a laboratory setting.

References

The Discovery and History of Cinnamylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamylamine (B1233655), a primary amine featuring a phenylpropene backbone, has emerged as a significant scaffold in medicinal chemistry and materials science. Derived from the naturally occurring compound cinnamaldehyde (B126680), its history is intertwined with the development of synthetic organic chemistry, particularly in the realm of reductive amination. While the precise initial synthesis of this compound is not definitively documented in readily available literature, its conceptualization and practical synthesis are a direct extension of early 20th-century research into the reactions of aldehydes with ammonia (B1221849) and subsequent reduction methods. This technical guide provides a comprehensive overview of the historical context, synthesis methodologies, physicochemical properties, and biological significance of this compound. It details key experimental protocols for its preparation and explores the signaling pathways influenced by its derivatives, offering a valuable resource for professionals in drug discovery and development.

Discovery and Historical Context

The journey to this compound begins with its aromatic precursor, cinnamaldehyde. First isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot, and later synthesized in a laboratory setting by Luigi Chiozza in 1854, cinnamaldehyde became a readily available starting material for organic chemists.

The conceptual basis for the synthesis of this compound lies in the reaction of an aldehyde with an amine (or ammonia) to form an imine, followed by reduction to the corresponding amine. This process, known as reductive amination, is a cornerstone of amine synthesis. Early 20th-century chemical literature, such as a 1914 German text, describes the reaction of cinnamaldehyde with ammonia to produce related compounds like γ-Phenyl-n-propylamine, indicating that the fundamental chemistry for producing this compound was understood and practiced during this period.[1]

The history of this compound is therefore not marked by a singular "discovery" but rather by the evolution of synthetic methodologies that made its production efficient and scalable. The development of various reducing agents and catalytic systems throughout the 20th century has significantly advanced the synthesis of this compound and its derivatives.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with an aromatic odor.[2] It is slightly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (E)-3-phenylprop-2-en-1-amine[4]
Molecular Formula C₉H₁₁N[4]
Molecular Weight 133.19 g/mol [4]
CAS Number 4335-60-8[4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 225 °C[2]
Melting Point 13 °C[2]
Density 0.976 g/cm³[2]
Solubility in water Slightly soluble[2][3]
Solubility in organic solvents Soluble in ethanol, acetone[2][3]

Synthesis of this compound

The synthesis of this compound can be broadly categorized into chemical and biological methods.

Chemical Synthesis: Reductive Amination

Reductive amination is the most common chemical route to this compound.[5] This one-pot reaction involves the condensation of cinnamaldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the primary amine.[5]

This protocol is a generalized procedure based on common laboratory practices for reductive amination.

Materials:

  • Cinnamaldehyde

  • Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Solvent (e.g., methanol, ethanol)

  • Acid catalyst (optional, e.g., acetic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve cinnamaldehyde in the chosen solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the ammonia source to the solution. If using a salt like ammonium acetate, it can be added directly. If using aqueous ammonia, it should be added cautiously.

  • If required, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) in portions to control the reaction rate and any potential exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by techniques like TLC).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

G cinnamaldehyde Cinnamaldehyde imine Intermediate Imine cinnamaldehyde->imine Condensation ammonia Ammonia (NH3) ammonia->imine This compound This compound imine->this compound Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->this compound

Chemical Synthesis of this compound via Reductive Amination.
Biosynthesis

Recent advancements in synthetic biology have enabled the biosynthesis of this compound in engineered microorganisms, such as Escherichia coli.[6] This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[7] The biosynthetic pathway typically involves the conversion of a precursor like cinnamic acid to cinnamaldehyde, followed by a transamination step to yield this compound.[6]

This is a representative protocol based on published studies.

Materials:

  • Engineered E. coli strain expressing a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA).

  • Luria-Bertani (LB) medium and fermentation medium.

  • Inducer (e.g., IPTG).

  • Precursor (e.g., cinnamic acid).

  • Amino donor (e.g., L-alanine).

  • Cofactor (e.g., pyridoxal (B1214274) 5'-phosphate - PLP).

  • Standard equipment for microbial culture and fermentation.

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into LB medium and grow overnight.

  • Inoculate the overnight culture into a larger volume of fermentation medium.

  • Grow the culture to a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induce the expression of the recombinant enzymes by adding an inducer (e.g., IPTG).

  • Continue to culture the cells under inducing conditions for a set period.

  • Harvest the cells by centrifugation and resuspend them in a reaction buffer.

  • To the cell suspension, add the precursor (cinnamic acid), amino donor (L-alanine), and cofactor (PLP).

  • Incubate the reaction mixture under controlled conditions (e.g., specific temperature and shaking).

  • Monitor the production of this compound over time using methods like HPLC.

  • After the reaction, lyse the cells and extract the this compound for purification and analysis.

G cluster_0 Engineered E. coli cinnamic_acid Cinnamic Acid cinnamaldehyde Cinnamaldehyde cinnamic_acid->cinnamaldehyde This compound This compound cinnamaldehyde->this compound cinnamaldehyde->this compound Transamination l_alanine L-Alanine l_alanine->this compound pyruvate Pyruvate l_alanine->pyruvate car Carboxylic Acid Reductase (CAR) w_ta ω-Transaminase (ω-TA)

Biosynthetic Pathway for this compound Production in E. coli.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes or interference with essential metabolic processes.

Compound/DerivativeMicroorganismMIC/ActivityReference
CinnamaldehydeStreptococcus mutans1000 µg/mL[8]
CinnamaldehydeCandida albicans0.312 µl/ml[9]
4-isopropylbenzylcinnamideS. aureus, S. epidermidis, P. aeruginosa458.15 µM[2]
Benzyl cinnamateS. aureus, S. epidermidis537.81 µM[2]
Butyl cinnamateCandida albicans626.62 µM[2]
Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound derivatives. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
trans-CinnamaldehydeJurkat (Leukemia)0.057 µM[10]
trans-CinnamaldehydeU937 (Lymphoma)0.076 µM[10]
CinnamaldehydeHep G2 (Liver Cancer)20.21 µM[10]
CinnamaldehydeU87MG (Glioblastoma)11.6 µg/mL[10]
CinnamaldehydeMDA-MB-231 (Breast Cancer)16.9 µg/mL (24h)[10]
Neuroprotective Effects

Some studies suggest that this compound and its precursor, cinnamaldehyde, may possess neuroprotective properties. These effects are often linked to their anti-inflammatory and antioxidant activities. For instance, cinnamaldehyde has been shown to have neuroprotective effects in models of traumatic brain injury by reducing inflammation and oxidative stress.[11] In neuronal cell lines, cinnamaldehyde has demonstrated protection against amyloid-β induced toxicity.[12]

Mechanism of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. While the direct targets of this compound are not fully elucidated, studies on its precursor, cinnamaldehyde, and other derivatives have provided insights into their mechanisms of action.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines. This anti-inflammatory action is a key component of its neuroprotective and potential anticancer effects.

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb Phosphorylates & Degradates nf_kb NF-κB ikb->nf_kb Inhibits nucleus Nucleus nf_kb->nucleus Translocates inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes cinnamaldehyde Cinnamaldehyde cinnamaldehyde->tlr4 Inhibits cinnamaldehyde->ikk Inhibits

Inhibition of the NF-κB Signaling Pathway by Cinnamaldehyde.
Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is vital for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Cinnamaldehyde has been reported to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival cinnamaldehyde Cinnamaldehyde cinnamaldehyde->pi3k Inhibits

Modulation of the PI3K/Akt Signaling Pathway by Cinnamaldehyde.

Conclusion

This compound, a compound with a rich history rooted in the chemistry of natural products, continues to be a molecule of significant interest. From its early conceptualization through the development of classical organic reactions to modern biosynthetic production methods, the journey of this compound reflects the broader advancements in chemical sciences. Its diverse biological activities, particularly in the realms of antimicrobial and anticancer research, underscore its potential as a versatile scaffold for the design of novel therapeutics. Further investigation into its mechanisms of action and the development of more potent and selective derivatives will undoubtedly pave the way for new applications in medicine and beyond.

References

The Medicinal Chemistry of Cinnamylamine: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnamylamine (B1233655) scaffold, a structural motif derived from naturally occurring compounds, has emerged as a versatile template in medicinal chemistry. Its unique electronic and steric properties, conferred by the α,β-unsaturated chain and the functionalizable aromatic ring, have led to the development of a wide array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives. It aims to serve as a resource for researchers and drug development professionals by detailing experimental protocols, summarizing quantitative biological data, and visualizing key cellular pathways and experimental workflows. The diverse therapeutic potential of this compound derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications, underscores the importance of this scaffold in the ongoing quest for novel therapeutic agents.

Introduction to the this compound Scaffold

This compound and its derivatives are a class of organic compounds characterized by a cinnamyl group attached to a nitrogen atom. This structural framework is readily accessible through various synthetic routes and is present in a number of natural products. The inherent biological activity of the parent structure, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for drug discovery programs. The cinnamamide (B152044) scaffold, a closely related structure, has also been extensively studied for its therapeutic potential in disorders of the central and peripheral nervous systems, with activities including anticonvulsant, antidepressant, neuroprotective, and anti-inflammatory properties.[2] Research has shown that the biological actions of these compounds are often attributed to the unique properties of the α,β-unsaturated chain and the aromatic ring, which can be functionalized to modulate activity and selectivity.[1]

Synthesis of this compound Derivatives

The synthesis of substituted cinnamylamines can be achieved through several strategic routes, allowing for a diverse range of structural modifications to be introduced. Key methods include reductive amination of cinnamaldehydes, derivatization from cinnamic acids, and palladium-catalyzed reactions.[1]

Reductive Amination of Cinnamaldehydes

A versatile and widely used method for preparing N-substituted cinnamylamines is the reductive amination of cinnamaldehyde (B126680) or its substituted analogs. This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[1]

Derivatization from Cinnamic Acid

Cinnamylamines can also be synthesized from cinnamic acid. This multi-step process typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine to form a cinnamamide. The resulting amide is then reduced to the corresponding this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Biosynthesis

In biological systems, this compound precursors are derived from L-phenylalanine.[3] A series of enzymatic reactions convert L-phenylalanine to cinnamic acid, which is then reduced to cinnamaldehyde. Cinnamaldehyde can then be converted to this compound through the action of enzymes like transaminases.[3]

Pharmacological Applications and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of pharmacological activities. This section summarizes the key therapeutic areas and presents quantitative data for selected compounds.

Anticancer Activity

This compound derivatives have shown promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 1 HCT116 (Colon)Crystal Violet22.4[4]
Compound 2 HCT116 (Colon)Crystal Violet0.34[4]
Compound 2c U87MG (Glioblastoma)MTT~25 µg/mL[5]
Compound 2c SHSY-5Y (Neuroblastoma)MTT~25 µg/mL[5]
Compound 3e U87MG (Glioblastoma)MTT~25 µg/mL[5]
Compound 3e SHSY-5Y (Neuroblastoma)MTT~25 µg/mL[5]
Compound 2f NCI60 PanelGI502.80 (average)[1]
Compound 2h NCI60 PanelGI501.57 (average)[1]
16c, 16d, 17a, 17d VariousMTT< 10 µg/mL[6]
Antimicrobial Activity

The this compound scaffold has been utilized to develop potent antimicrobial agents against a range of bacterial and fungal pathogens.

Compound IDMicroorganismMIC (µg/mL)Reference
Butyl Cinnamate (6) Candida albicans626.62 µM[7]
4-isopropylbenzylcinnamide (18) Staphylococcus aureus458.15 µM[7]
Compound 3c Staphylococcus aureus13.67[8]
Compound 5a Staphylococcus aureus15.63[8]
Brominated analog 4 Acinetobacter baumannii32[9]
Di-chlorinated analog 6 Acinetobacter baumannii64[9]
Anti-inflammatory Activity

Several this compound derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Compound IDAssayIC50 (µM)Reference
Compound 5e Nitric Oxide Production6.4[10]
Resveratrol (control) Nitric Oxide Production26.4[10]
Neuroprotective Activity (Enzyme Inhibition)

A key area of investigation for this compound derivatives is in the treatment of neurodegenerative diseases. One of the primary mechanisms explored is the inhibition of monoamine oxidase B (MAO-B).

CompoundEnzymeKi (mM)Inhibition TypeReference
E-cinnamaldehyde MAO-B0.017Competitive[11]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of this compound derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A prominent mechanism for the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB signaling pathway. For instance, novel 9-cinnamyl-9H-purine derivatives have been shown to disrupt the interaction between Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), a critical step in the activation of NF-κB.[10][12] This disruption prevents the downstream phosphorylation cascade involving IKK, the phosphorylation and subsequent degradation of IκBα, and ultimately the translocation of the p65 subunit of NF-κB to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[10][13]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_IkBa p65-IκBα (Inactive) p65 p65 p65_nuc p65 p65->p65_nuc translocates p65_IkBa->p65 releases Cinnamylamine_Derivative This compound Derivative Cinnamylamine_Derivative->MyD88 disrupts interaction DNA DNA p65_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes transcription Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Selection Library_Design Library Design (SAR/QSAR) Target_Selection->Library_Design Synthesis Synthesis of This compound Derivatives Library_Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response (IC50/MIC) Hit_Confirmation->Dose_Response Mechanism_of_Action Mechanism of Action (Enzyme/Pathway Assays) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization ADME_Tox Early ADME/Tox Mechanism_of_Action->ADME_Tox Mechanism_of_Action->Lead_Optimization Animal_Model Animal Model of Disease (e.g., MCAO for Stroke) ADME_Tox->Animal_Model ADME_Tox->Lead_Optimization Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Studies->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology Toxicology->Lead_Optimization

References

A Technical Guide to the Solubility of Cinnamylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), a primary amine with the chemical formula C₉H₁₁N, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also references data for benzylamine (B48309), a structurally analogous compound, to provide a reasonable estimation of its solubility behavior.

Predicted Solubility Profile

This compound is generally characterized as being more soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and marginally soluble in hydrocarbon-based solvents[1]. The presence of the amine group allows for hydrogen bonding, while the phenyl group contributes to its interaction with non-polar and moderately polar solvents[1].

Quantitative Solubility Data (Analogous Compound: Benzylamine)

As a proxy for this compound, the solubility of benzylamine in various organic solvents is presented below. Given the structural similarity, a comparable solubility pattern can be anticipated for this compound.

SolventFormulaTypeSolubility of Benzylamine
MethanolCH₃OHPolar Protic>50 g/100mL[2]
EthanolC₂H₅OHPolar ProticMiscible[3][4][5][6]
AcetoneC₃H₆OPolar AproticVery Soluble[3][6]
TolueneC₇H₈Non-polarSoluble
BenzeneC₆H₆Non-polarSoluble[6]
ChloroformCHCl₃Polar AproticSlightly Soluble[6]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[3][6]

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask and Gravimetric Method

This protocol details a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaking incubator or water bath

  • Conical flasks with stoppers

  • Analytical balance (± 0.0001 g)

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely stopper the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaking incubator set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

    • Continue drying until a constant weight of the residue (this compound) is achieved.

    • Record the final mass of the evaporation dish containing the dried this compound.

3. Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 mL or mol/L.

  • Mass of dissolved this compound (g): (Mass of dish + residue) - (Mass of empty dish)

  • Mass of solvent (g): (Mass of dish + solution) - (Mass of dish + residue)

  • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

  • Solubility ( g/100 mL solvent): To calculate this, the density of the solvent at the experimental temperature is required.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to Solvent B Equilibrate in Shaking Incubator at constant T A->B C Withdraw Supernatant B->C Attain Equilibrium D Filter into Pre-weighed Dish C->D E Evaporate Solvent D->E F Weigh Dried Residue E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

Conclusion

Understanding the solubility of this compound is fundamental for its effective utilization in research and development. While specific quantitative data remains sparse, the provided information on its general solubility characteristics, along with data for the analogous compound benzylamine, offers valuable guidance. The detailed experimental protocol for the isothermal shake-flask and gravimetric method provides a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, enabling informed solvent selection and optimization of experimental conditions.

References

Thermochemical Properties and Bioactivity of Cinnamylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), an organic compound featuring a cinnamyl group attached to an amine, is a versatile scaffold in medicinal chemistry. Derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde (B126680), this compound and its derivatives have garnered significant interest for their broad pharmacological activities. These activities, including anticancer, antimicrobial, and anti-inflammatory effects, are often attributed to the unique electronic and steric properties of the α,β-unsaturated chain and the aromatic ring. This guide provides a comprehensive overview of the thermochemical properties, synthesis, and biological activities of this compound, tailored for researchers and professionals in drug development.

Thermochemical Properties of this compound

It is crucial to note that the following data are for related compounds and should be used as estimations for this compound with caution. Computational modeling would be required for more precise theoretical values.

Estimated Physical and Thermochemical Data

The following table summarizes key physical and thermochemical properties of this compound and its structural analogues.

PropertyThis compound (C₉H₁₁N)Phenethylamine (B48288) (C₈H₁₁N)Allylamine (B125299) (C₃H₅NH₂)
Molecular Weight 133.19 g/mol [1]121.18 g/mol [2]57.10 g/mol [3]
Boiling Point Not available194.5-195.5 °C[1]55-58 °C[3]
Melting Point Not available-60 °C[1]-88 °C[3]
Density Not available0.964 g/mL[1]0.763 g/cm³[3]
Enthalpy of Vaporization Not availableData available[4]Not available
Standard Enthalpy of Formation (Gas) Not availableNot availableNot available
Heat Capacity (Cp) Not availableNot availableNot available

Note: The absence of data for this compound highlights a gap in the experimental literature.

Synthesis of this compound

This compound is commonly synthesized via the reductive amination of cinnamaldehyde.[5] This method involves the reaction of cinnamaldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Cinnamaldehyde

This protocol is a representative method for the synthesis of this compound.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in methanol. Add ammonium acetate (1.5-2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Characterization: The product can be further purified by distillation or column chromatography. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Cinnamaldehyde Cinnamaldehyde Imine_Formation Imine Formation (Stir at RT) Cinnamaldehyde->Imine_Formation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imine_Formation Methanol Methanol (Solvent) Methanol->Imine_Formation Reduction Reduction with NaBH4 (Ice Bath, then RT) Imine_Formation->Reduction Quenching Quench with Water Reduction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The anticancer effects are often linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Activity and the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers.[8] Cinnamaldehyde, a precursor to this compound, has been shown to exert its anticancer effects by inhibiting the PI3K/AKT pathway.[9][10] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells. It is plausible that this compound and its derivatives share a similar mechanism of action.

PI3K/AKT Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Transcription Gene Transcription Downstream->Transcription Regulates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds This compound This compound (Proposed) This compound->PI3K Inhibits

Figure 2: Proposed mechanism of action of this compound via inhibition of the PI3K/AKT signaling pathway.
Antimicrobial Activity

This compound derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action is believed to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Experimental Protocol: Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive experimental dataset on its thermochemical properties is currently lacking, estimations based on related compounds provide a useful starting point for further investigation. The synthetic routes to this compound are well-established, and its biological activities, particularly the inhibition of the PI3K/AKT pathway, offer a clear direction for future drug discovery and development efforts. This guide provides a foundational resource for researchers to explore the potential of this compound and its derivatives in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination Synthesis of Cinnamylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655) is a valuable primary amine that serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceuticals. Reductive amination is a widely employed and efficient method for the preparation of amines from carbonyl compounds. This application note provides a detailed protocol for the synthesis of this compound from cinnamaldehyde (B126680) and an ammonia (B1221849) source via reductive amination using sodium borohydride (B1222165) as the reducing agent. The procedure is characterized by its operational simplicity and the use of readily available reagents, making it suitable for both academic and industrial research settings.

The overall reaction proceeds in two main stages: the initial formation of an imine intermediate from the reaction of cinnamaldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding primary amine, this compound. Careful control of reaction conditions is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Reaction Principle

The synthesis of this compound via reductive amination involves the following key steps:

  • Imine Formation: Cinnamaldehyde reacts with an ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or aqueous ammonia) in a nucleophilic addition-elimination reaction to form the corresponding imine (cinnamylideneamine). This reaction is typically reversible.

  • Reduction: The imine intermediate is then selectively reduced by sodium borohydride (NaBH₄). The hydride from the borohydride attacks the electrophilic carbon of the C=N double bond, which, after workup, yields the final this compound product. The chemoselectivity of sodium borohydride is advantageous as it selectively reduces the imine in the presence of the carbon-carbon double bond in the cinnamyl moiety.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValue/ConditionNotes
Starting Materials Cinnamaldehyde, Ammonium AcetateHigh purity reagents are recommended.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent.
Solvent Methanol (B129727) (MeOH)Other protic solvents like ethanol (B145695) can also be used.
Reactant Molar Ratio Cinnamaldehyde : Ammonium Acetate : NaBH₄A large excess of the ammonia source is crucial to drive the equilibrium towards the primary amine and minimize side reactions.
1 : 10 : 1.5
Temperature 0°C to Room TemperatureThe initial addition of NaBH₄ is performed at a lower temperature to control the reaction rate.
Reaction Time 4 - 6 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Aqueous basic work-upTo neutralize the reaction mixture and facilitate extraction.
Purification Column ChromatographyTo isolate the pure this compound.
Expected Yield 60-75%Yields can vary based on reaction scale and purity of reagents.

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Colorless to pale yellow oil
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
¹H NMR (CDCl₃, 400 MHz) Estimated δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 6.55 (d, J = 15.8 Hz, 1H, =CH), 6.30 (dt, J = 15.8, 6.5 Hz, 1H, =CH), 3.45 (d, J = 6.5 Hz, 2H, CH₂-N), 1.40 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 137.5, 132.0, 128.6, 127.3, 126.2, 129.5, 45.0[1]
IR (neat, cm⁻¹) ν: 3360-3280 (N-H stretch), 3025 (Ar C-H stretch), 1600 (C=C stretch), 965 (trans C-H bend)

Note: The ¹H NMR data is an estimation based on the analysis of structurally related compounds, as a definitive spectrum for the pure compound was not found in the searched literature.

Experimental Protocols

Materials and Reagents
  • Cinnamaldehyde (98%+)

  • Ammonium Acetate (98%+)

  • Sodium Borohydride (98%+)

  • Methanol (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Ethyl acetate and Hexane (B92381) for chromatography elution

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer with a cooling bath (ice-water)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure
  • Imine Formation:

    • To a 250 mL round-bottom flask, add cinnamaldehyde (1.0 eq.).

    • Dissolve the cinnamaldehyde in methanol (approx. 5 mL per mmol of cinnamaldehyde).

    • Add ammonium acetate (10.0 eq.) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of methanol.

    • Slowly add the sodium borohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting cinnamaldehyde spot has disappeared (typically 3-5 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

    • Collect the fractions containing the pure this compound (monitored by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

G Reductive Amination Mechanism cluster_reactants cluster_products Cinnamaldehyde Cinnamaldehyde Imine Imine Intermediate Cinnamaldehyde->Imine Imine Formation (-H2O) Ammonia Ammonia (from NH4OAc) Ammonia->Imine This compound This compound Imine->this compound Reduction NaBH4 NaBH4 NaBH4->this compound

Caption: Mechanism of this compound synthesis.

References

Application Notes and Protocols: Cinnamylamine in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of Schiff bases derived from cinnamylamine (B1233655). This compound serves as a versatile primary amine for the formation of Schiff bases, which have garnered significant interest due to their broad range of pharmacological activities.[1][2] The resulting imine compounds are valuable intermediates in organic synthesis and have shown potential as anticancer, antifungal, and antibacterial agents.[1][2][3]

Applications of this compound-Derived Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. The resulting carbon-nitrogen double bond (azomethine group) is crucial for their biological activity.[1] this compound-derived Schiff bases have demonstrated a variety of therapeutic applications:

  • Antifungal Activity: These compounds have shown potent activity against various fungal strains, including clinically relevant species like Candida, Aspergillus, and Cryptococcus.[2][3] Certain cinnamyl Schiff bases have exhibited minimum inhibitory concentration (MIC) values significantly lower than the standard antifungal drug fluconazole.[3]

  • Anticancer Activity: Schiff bases derived from this compound precursors have been shown to inhibit the growth of various human carcinoma cell lines.[1] Their cytotoxic effects are often dose-dependent, with some compounds displaying IC50 values in the low micromolar range.[1]

  • Antibacterial Activity: Several this compound-related Schiff base derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from studies on this compound and cinnamaldehyde-derived Schiff bases, providing a comparative overview of their synthesis and biological efficacy.

Table 1: Synthesis of Cinnamyl Schiff Bases

Reactant 1 (Amine)Reactant 2 (Aldehyde/Ketone)Reaction ConditionsYield (%)Reference
This compoundVarious AldehydesMicrowave irradiation, 2 minUp to 97[2][3]
4-AminoantipyrineSubstituted CinnamaldehydesReflux in Ethanol, 1-24h86.9 - 98.2[1]
BenzylamineTrans-cinnamaldehydeReflux in Ethanol with Acetic Acid, 9-12hNot Specified

Table 2: Antifungal Activity of Cinnamyl Schiff Bases

CompoundFungal StrainMIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)Reference
Cinnamyl Schiff Base 1Cryptococcus neoformans1.335.2[2][3]
Cinnamyl Schiff Base 23Cryptococcus neoformans1.45.2[2][3]
Cinnamyl Schiff Base 1Cryptococcus gattii5.39.2[2][3]
Cinnamyl Schiff Base 23Cryptococcus gattii2.89.2[2][3]

Table 3: Anticancer Activity of Cinnamaldehyde-Derived Schiff Bases

CompoundCell LineIC50 (µM)Reference
4-[3-(4-Nitrophenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneVarious human carcinoma cell lines< 18[1]
4-[2-bromo-(3-phenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneVarious human carcinoma cell lines< 18[1]

Table 4: Antibacterial Activity of Cinnamaldehyde-Derived Schiff Bases

CompoundBacterial StrainMIC (µM)Reference
4-[2-bromo-(3-phenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneGram-positive and Gram-negative bacteria< 250[1]
4-[3-(4-Nitrophenyl)allylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneGram-positive and Gram-negative bacteria< 250[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound-derived Schiff bases.

Protocol 1: Synthesis of Cinnamyl Schiff Bases via Microwave Irradiation

This protocol is adapted from a method that has been shown to be highly efficient for the synthesis of cinnamyl Schiff bases.[2][3]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, dissolve equimolar amounts of this compound and the desired aldehyde in a minimal amount of ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture for 2 minutes at a power and temperature appropriate for the specific reactants (optimization may be required).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized Schiff bases against fungal strains.

Materials:

  • Synthesized cinnamyl Schiff base

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standardized value (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.

  • Include positive (fungi with medium, no compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.

Materials:

  • Synthesized cinnamyl Schiff base

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare various concentrations of the synthesized Schiff base in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key chemical reaction, experimental workflow, and a potential signaling pathway involved in the action of this compound-derived Schiff bases.

Schiff_Base_Formation This compound This compound (Primary Amine) Intermediate Hemiaminal Intermediate This compound->Intermediate + Aldehyde Aldehyde / Ketone (Carbonyl Compound) Aldehyde->Intermediate SchiffBase Schiff Base (Imin) Intermediate->SchiffBase - H2O Water Water Intermediate->Water

Caption: General reaction for Schiff base formation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Reactants This compound + Aldehyde/Ketone Reaction Schiff Base Formation (e.g., Microwave) Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Analysis (NMR, FTIR, MS) Purification->Characterization Antifungal Antifungal Assay (MIC Determination) Characterization->Antifungal Anticancer Cytotoxicity Assay (IC50 Determination) Characterization->Anticancer Antibacterial Antibacterial Assay (MIC Determination) Characterization->Antibacterial DataAnalysis Data Analysis and Structure-Activity Relationship Antifungal->DataAnalysis Anticancer->DataAnalysis Antibacterial->DataAnalysis

Caption: Experimental workflow for Schiff base synthesis and evaluation.

Signaling_Pathway SchiffBase This compound Schiff Base MAPK_Pathway MAPK Signaling Pathway SchiffBase->MAPK_Pathway Modulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces CellCycleArrest Cell Cycle Arrest MAPK_Pathway->CellCycleArrest Induces

Caption: Potential anticancer signaling pathway.

References

Synthesis of Novel Cinnamylamine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamylamine (B1233655) and its derivatives represent a promising class of compounds in the field of drug discovery, exhibiting a wide array of pharmacological activities.[1] The inherent structural features of the this compound scaffold, including the aromatic ring, the reactive amino group, and the α,β-unsaturated system, offer extensive opportunities for chemical modification to develop novel therapeutic agents.[1] These derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives and summarizes their biological activities.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: functionalization of the primary amine of this compound and modification of a precursor molecule to introduce the cinnamylamino moiety. A prevalent and versatile method involves the N-acylation of this compound to produce a diverse range of cinnamamides.

General Workflow for N-Acylation of this compound

The following diagram illustrates a typical workflow for the synthesis of N-acyl this compound derivatives, a common strategy to explore structure-activity relationships.

N-Acylation of this compound Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start This compound & Carboxylic Acid Activation Carboxylic Acid Activation (e.g., with SOCl₂ or coupling agents) Start->Activation Coupling N-Acylation Reaction Activation->Coupling Crude_Product Crude Cinnamamide Derivative Workup Aqueous Workup Crude_Product->Workup This compound This compound This compound->Coupling Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure Cinnamamide Derivative Characterization->Final_Product Biological_Screening Biological Screening (e.g., anticancer, antimicrobial assays) Final_Product->Biological_Screening Evaluate Activity Anticancer Signaling Pathway cluster_pathway NF-κB and STAT1 Signaling LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation Phosphorylation of p65 (NF-κB Activation) MyD88->NFkB_Activation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB_Activation->Gene_Expression STAT1_Activation Phosphorylation of STAT1 STAT1_Activation->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Compound_5e 9-Cinnamyl-9H-purine Derivative (5e) Compound_5e->NFkB_Activation Inhibits Compound_5e->STAT1_Activation Inhibits

References

Cinnamylamine: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655), a primary amine featuring a phenyl-substituted allyl scaffold, serves as a valuable and versatile building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent structural motifs, including a nucleophilic amino group, a reactive double bond, and an aromatic ring, allow for its participation in a variety of cyclization strategies, particularly in multicomponent reactions. This makes this compound an attractive starting material for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. The strategic incorporation of the cinnamyl group can impart desirable pharmacokinetic properties and provide a vector for further functionalization.

These application notes provide an overview of the utility of this compound in the synthesis of key heterocyclic systems, including tetrahydroquinolines and piperidones. Detailed experimental protocols for representative transformations are provided, along with quantitative data and visualizations of the reaction pathways.

Synthesis of Tetrahydroquinolines via Povarov Reaction

The Povarov reaction is a powerful three-component reaction for the synthesis of tetrahydroquinolines, involving the formal [4+2] cycloaddition of an in-situ generated imine with an electron-rich alkene. This compound can serve as the amine component, reacting with an aldehyde to form the corresponding imine, which then undergoes cyclization with a dienophile.

General Reaction Scheme

The overall transformation for the synthesis of a tetrahydroquinoline derivative using this compound is depicted below. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes a stepwise cycloaddition with the dienophile.

Povarov_Reaction cluster_intermediates Intermediates cluster_product Product This compound This compound Imine Iminium Ion This compound->Imine + Aldehyde - H₂O Aldehyde Aldehyde (R¹-CHO) Aldehyde->Imine Dienophile Dienophile (e.g., 2,3-Dihydrofuran) Tetrahydroquinoline Tetrahydroquinoline Derivative Dienophile->Tetrahydroquinoline Imine->Tetrahydroquinoline + Dienophile [4+2] Cycloaddition

Povarov reaction workflow for tetrahydroquinoline synthesis.

Experimental Protocol: Three-Component Synthesis of a Tetrahydroquinoline Derivative[1][2]

This protocol describes a general procedure for the indium(III) chloride-catalyzed three-component reaction between an aromatic amine (exemplified by this compound), an aromatic aldehyde, and 2,3-dihydrofuran (B140613).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)

  • 2,3-Dihydrofuran (1.2 mmol, 1.2 equiv)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Ethanol (B145695) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine.

  • Add indium(III) chloride (10 mol%) to the reaction mixture.

  • Add 2,3-dihydrofuran (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

Data Presentation

The following table summarizes representative yields for the Povarov reaction with various aromatic aldehydes using an aniline (B41778) as the amine component, which is analogous to the reaction with this compound.[1][2]

Amine ComponentAldehyde ComponentDienophileCatalystSolventTime (h)Yield (%)
AnilineBenzaldehyde2,3-DihydrofuranInCl₃Ethanol3.588
4-Methylaniline4-Chlorobenzaldehyde2,3-DihydrofuranInCl₃Ethanol4.092
4-Methoxyaniline4-Nitrobenzaldehyde2,3-DihydrofuranInCl₃Ethanol3.090
Aniline2-Naphthaldehyde2,3-DihydrofuranInCl₃Ethanol5.085

Synthesis of 4-Piperidones via Double Michael Addition

This compound can be utilized in the synthesis of N-substituted 4-piperidones through a sequence involving a double Michael addition of the primary amine to an α,β-unsaturated ester, such as methyl acrylate (B77674), followed by a Dieckmann condensation.

General Reaction Scheme

The synthesis of the 4-piperidone (B1582916) precursor involves the addition of this compound to two equivalents of methyl acrylate, followed by an intramolecular cyclization.

Piperidone_Synthesis cluster_intermediates Intermediate cluster_product Product This compound This compound Diester Diester Adduct This compound->Diester + Methyl Acrylate (Michael Addition) MethylAcrylate Methyl Acrylate (2 equiv.) MethylAcrylate->Diester Piperidone Piperidone Precursor Diester->Piperidone Dieckmann Condensation

Workflow for the synthesis of a 4-piperidone precursor.

Experimental Protocol: Synthesis of N-Cinnamyl-4-piperidone Precursor[3]

This protocol outlines the initial Michael addition and subsequent Dieckmann condensation to form the piperidone ring system.

Materials:

Procedure:

Step 1: Michael Addition

  • In a round-bottom flask, dissolve this compound (1.0 mol) in methanol.

  • Add methyl acrylate (2.2 mol) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude diester intermediate.

Step 2: Dieckmann Condensation

  • To a separate flask under an inert atmosphere, add toluene and sodium metal (1.5 mol).

  • Heat the mixture to reflux to dissolve the sodium.

  • Cool the mixture and add the crude diester intermediate from Step 1, dissolved in a minimal amount of toluene, dropwise to the sodium dispersion.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling, quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by distillation or chromatography to yield the N-cinnamyl-3-methoxycarbonyl-4-piperidone.

Data Presentation

The following table presents typical reaction conditions for the synthesis of 4-piperidones using a primary amine and methyl acrylate.

Amine ComponentMichael Addition SolventDieckmann Condensation BaseDieckmann Condensation SolventReaction Time (h)Overall Yield (%)
BenzylamineMethanolSodiumToluene16 (Michael), 3 (Dieckmann)~70
AnilineEthanolSodium EthoxideEthanol24 (Michael), 5 (Dieckmann)~65
CyclohexylamineNone (neat)Potassium t-butoxideTHF12 (Michael), 2 (Dieckmann)~75

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a variety of nitrogen-containing heterocycles. Its application in multicomponent reactions, such as the Povarov reaction for tetrahydroquinolines, and in cyclization strategies like the double Michael addition for piperidones, highlights its versatility. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in the development of novel heterocyclic scaffolds for applications in drug discovery and materials science. The ability to construct complex molecules in a convergent and efficient manner underscores the importance of this compound in modern synthetic organic chemistry.

References

Application of Cinnamylamine in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamylamine (B1233655) and its derivatives, particularly cinnamamides, represent a significant class of bioactive molecules with broad applications in the agrochemical industry. Drawing inspiration from naturally occurring cinnamic acid derivatives that exhibit inherent defensive properties in plants, researchers have developed a variety of synthetic analogues with potent fungicidal, herbicidal, and insecticidal activities. The structural backbone of these compounds, characterized by a phenylpropanoid skeleton, allows for diverse chemical modifications, leading to the fine-tuning of their biological efficacy and spectrum of activity. This document provides a detailed account of the application of this compound and its related structures in the synthesis of modern agrochemicals, complete with experimental protocols and quantitative data for researchers and professionals in the field.

Fungicidal Applications

Cinnamyl-based compounds have shown exceptional promise as fungicides, particularly in combating pathogens that have developed resistance to existing treatments. The primary route to these agrochemicals involves the formation of a cinnamamide (B152044) linkage, where a substituted cinnamoyl group is coupled with various amine moieties.

One of the most notable applications of a this compound-related structure is in the synthesis of the allylamine (B125299) antifungal agent, Naftifine. While primarily used as a pharmaceutical, its synthesis pathway showcases the reactivity of the cinnamyl group. This compound itself can be used as a key intermediate in the synthesis of such bioactive molecules.[1]

More directly relevant to agriculture are the cinnamamide fungicides. Research has demonstrated that by modifying the amine component of the cinnamamide structure, a wide range of potent fungicides can be developed. For instance, derivatives where the morpholine (B109124) moiety of the fungicide pyrimorph (B610360) was replaced by a phenethylamino group have shown significant activity against various plant pathogens.[2][3]

Quantitative Data: Fungicidal Activity of Cinnamamide Derivatives

The following table summarizes the in vitro fungicidal activity of selected novel cinnamamide derivatives against a panel of common plant pathogens. The data highlights the percentage of inhibition at a concentration of 50 µg/mL.

Compound IDTarget PathogenInhibition Rate (%)[3]
11a Rhizoctonia solani90
11l Rhizoctonia solani90
11a Botrytis cinerea75
11b Botrytis cinerea72
11o Sclerotinia sclerotiorum85
11p Sclerotiorum sclerotiorum82
11c Colletotrichum lindemuthianum78
Experimental Protocol: Synthesis of N-(2-phenylethyl)cinnamamide Derivatives

This protocol describes a general method for the synthesis of fungicidal N-(2-phenylethyl)cinnamamide derivatives, which involves the acylation of a substituted phenylethylamine with cinnamoyl chloride.

Diagram: Synthesis of N-(2-phenylethyl)cinnamamide

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Cinnamoyl_Chloride Cinnamoyl Chloride Reaction_Vessel Acylation in Anhydrous Solvent (e.g., Dichloromethane) Cinnamoyl_Chloride->Reaction_Vessel Reactant 1 Phenylethylamine Substituted Phenylethylamine Phenylethylamine->Reaction_Vessel Reactant 2 Triethylamine (B128534) (Base) Cinnamamide_Product N-(2-phenylethyl)cinnamamide Derivative Reaction_Vessel->Cinnamamide_Product Purification (Washing, Drying, Recrystallization)

Caption: General workflow for the synthesis of N-(2-phenylethyl)cinnamamide fungicides.

Materials:

  • Substituted cinnamoyl chloride (1.0 eq)

  • Substituted β-phenylethylamine (1.0 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Dissolve the substituted β-phenylethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted cinnamoyl chloride in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(2-phenylethyl)cinnamamide derivative.

Herbicidal Applications

Derivatives of cinnamic acid have also been explored for their herbicidal properties. These compounds often act by inhibiting essential plant biochemical pathways. For example, novel herbicides have been designed by combining a cinnamoyl moiety with a cyclohexanedione structure to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in plastoquinone (B1678516) and vitamin E biosynthesis.

Quantitative Data: Herbicidal Activity of Cinnamoyl-cyclohexanedione Derivatives

The following table presents the herbicidal activity of selected 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one derivatives against Brassica napus (rapeseed) and Echinochloa crus-galli (barnyard grass) at a concentration of 150 g ai/ha.

Compound IDBrassica napus Inhibition (%)Echinochloa crus-galli Inhibition (%)
II-1 8570
II-5 9075
II-10 8065
II-13 9585
Mesotrione (control) 10090
Experimental Protocol: Synthesis of 2-Cinnamoyl-3-hydroxycyclohex-2-en-1-one Herbicides

This protocol outlines the synthesis of herbicidal 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one derivatives.

Diagram: Synthesis of Cinnamoyl-cyclohexanedione Herbicides

herb_synthesis Cinnamoyl_Chloride Substituted Cinnamoyl Chloride Reaction Acylation with DMAP and Triethylamine in Dichloromethane Cinnamoyl_Chloride->Reaction Cyclohexanedione 1,3-Cyclohexanedione (B196179) Cyclohexanedione->Reaction Enol_Ester Intermediate Enol Ester Reaction->Enol_Ester Rearrangement Cyanide-catalyzed Rearrangement Enol_Ester->Rearrangement Final_Product 2-Cinnamoyl-3-hydroxy- cyclohex-2-en-1-one Rearrangement->Final_Product

Caption: Synthetic pathway for 2-cinnamoyl-3-hydroxycyclohex-2-en-1-one herbicides.

Materials:

  • Substituted cinnamoyl chloride (1.1 eq)

  • 1,3-Cyclohexanedione (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.5 eq)

  • Triethylamine (2.0 eq)

  • Acetone (B3395972) cyanohydrin (0.1 eq)

  • Dichloromethane (DCM)

  • Acetonitrile

Procedure:

  • Synthesis of the enol ester intermediate:

    • Dissolve 1,3-cyclohexanedione and DMAP in anhydrous DCM.

    • Add triethylamine and cool the mixture to 0 °C.

    • Add the substituted cinnamoyl chloride dropwise and stir at room temperature for 12 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain the crude enol ester.

  • Rearrangement to the final product:

    • Dissolve the crude enol ester in acetonitrile.

    • Add triethylamine and acetone cyanohydrin.

    • Stir the mixture at room temperature for 2 hours.

    • Acidify the reaction mixture with 2M HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography on silica (B1680970) gel.

Insecticidal Applications

While the fungicidal and herbicidal applications of cinnamyl derivatives are more extensively documented, research has also uncovered their potential as insecticides and nematicides. The mechanism of action can vary, but some derivatives have been shown to affect the nervous system of insects.

Quantitative Data: Nematicidal and Insecticidal Activity

The following table shows the nematicidal activity of selected cinnamamide derivatives against the pinewood nematode (Bursaphelenchus xylophilus) and insecticidal activity against the oriental armyworm (Mythimna separata).

Compound IDActivity TypeTarget OrganismLC50 (µg/mL) or Mortality (%)
11b NematicidalB. xylophilus113.8[3]
11c NematicidalB. xylophilus150.2[3]
11f NematicidalB. xylophilus189.5[3]
Cinnamaldehyde InsecticidalSitophilus zeamais0.290 (µl/cm²) at 24h
Experimental Protocol: Evaluation of Insecticidal Activity

This protocol describes a general method for evaluating the insecticidal activity of this compound derivatives using a diet incorporation method.

Diagram: Insecticidal Activity Workflow

insect_workflow Compound_Prep Prepare Test Compound Solutions (various conc.) Diet_Incorp Incorporate Compound into Artificial Insect Diet Compound_Prep->Diet_Incorp Insect_Exposure Place Target Insects (e.g., larvae) on Treated Diet Diet_Incorp->Insect_Exposure Incubation Incubate under Controlled Conditions (Temp, Humidity, Light) Insect_Exposure->Incubation Data_Collection Record Mortality and Sub-lethal Effects (e.g., growth inhibition) at Set Time Intervals Incubation->Data_Collection Analysis Calculate LC50/LD50 and other statistical measures Data_Collection->Analysis

Caption: Workflow for evaluating the insecticidal activity of this compound derivatives.

Procedure:

  • Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone).

  • Incorporate a known volume of each test solution into a standard artificial diet for the target insect species. A control diet should be prepared with the solvent only.

  • Dispense the treated and control diets into individual wells of a multi-well plate or petri dishes.

  • Introduce one insect larva (e.g., third-instar) into each well.

  • Seal the plates and incubate under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Assess insect mortality at 24, 48, and 72 hours after exposure.

  • Calculate the lethal concentration (LC50) value using probit analysis.

This compound and its derivatives are a versatile and promising class of compounds for the development of new agrochemicals. Their basis in natural product chemistry offers a favorable starting point for creating effective and potentially more environmentally benign solutions for crop protection. The synthetic accessibility of cinnamamides, in particular, allows for the creation of large libraries of compounds for screening against a wide range of agricultural pests. Further research into the structure-activity relationships and modes of action of these compounds will undoubtedly lead to the development of next-generation fungicides, herbicides, and insecticides.

References

Application Notes and Protocols for N-Alkylation of Cinnamylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated cinnamylamines are valuable scaffolds in medicinal chemistry and drug development due to their presence in various biologically active compounds. The strategic introduction of alkyl groups on the nitrogen atom of cinnamylamine (B1233655) can significantly modulate its pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the N-alkylation of this compound via two primary and effective methods: Reductive Amination of cinnamaldehyde (B126680) (a precursor to N-alkylated cinnamylamines) and Direct Alkylation of primary amines with alkyl halides. These protocols are designed to be adaptable for various research and development applications.

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot method for synthesizing N-alkylated amines.[1] It involves the reaction of a carbonyl compound (cinnamaldehyde) with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This method avoids the common issue of overalkylation often encountered in direct alkylation.[1]

General Workflow for Reductive Amination

Reductive_Amination_Workflow Reactants Cinnamaldehyde & Primary Amine Solvent Dissolve in suitable solvent (e.g., Methanol (B129727), DCM) Reactants->Solvent Imine_Formation Imine Formation (Stir at RT) Solvent->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Imine_Formation->Reducing_Agent Reduction In situ Reduction Reducing_Agent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated This compound Purification->Product

Caption: Workflow for the one-pot reductive amination synthesis of N-alkylated cinnamylamines.

Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of N-cinnamyl-m-nitroaniline.[3]

  • Reactant Preparation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane (B109758) (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq.) portion-wise to the stirred solution. Other mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used.[1]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. If using an organic solvent like DCM, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.

Data Presentation: Reductive Amination

The following table summarizes data from the reductive amination of cinnamaldehyde with various primary amines, which serves as a model for the synthesis of N-alkylated cinnamylamines.

EntryPrimary AmineProductYield (%)MethodReference
13-NitroanilineN-cinnamyl-m-nitroaniline57.7Reflux with NaBH₄[3]
24-Amino-2-nitrophenol4-Nitro-2-((3-phenylallylidene)amino)phenol (Imine)75.21Reflux[4]
34-Amino-2-nitrophenol4-Nitro-2-((3-phenylallylidene)amino)phenol (Imine)83.71Sonication[4]

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of a primary amine (this compound) with an alkyl halide in the presence of a base.[5] This method is straightforward but can sometimes lead to overalkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts.[1] Careful control of reaction conditions is crucial for selective mono-alkylation.

General Workflow for Direct N-Alkylation

Direct_Alkylation_Workflow Reactants This compound & Alkyl Halide Solvent_Base Dissolve in solvent with a base (e.g., DMF, K2CO3) Reactants->Solvent_Base Reaction Heat or stir at RT Solvent_Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated This compound Purification->Product

Caption: Workflow for the direct N-alkylation of this compound with an alkyl halide.

Experimental Protocol: Direct N-Alkylation

This protocol is a general procedure adaptable for the N-alkylation of this compound.

  • Reactant Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), add a base (e.g., potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), 2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.0-1.2 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, filter off the base and any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Data Presentation: Direct N-Alkylation of Primary Amines

The following table presents data for the direct N-alkylation of various primary amines with benzyl bromide, which can be used as a reference for the alkylation of this compound.

EntryPrimary AmineAlkylating AgentProductYield (%)MethodReference
1AnilineBenzyl bromideN-Benzylaniline95Aqueous, 80°C[6]
2p-ToluidineBenzyl bromideN-Benzyl-4-methylaniline94Aqueous, 80°C[6]
3p-AnisidineBenzyl bromideN-Benzyl-4-methoxyaniline92Aqueous, 80°C[6]
4p-NitroanilineBenzyl bromideN-Benzyl-4-nitroaniline96Aqueous, 80°C[6]

Alternative N-Alkylation Methods

For specific applications, other N-alkylation methods may be considered:

  • N-Methylation with Formaldehyde (B43269): A transition metal-free procedure for N,N-dimethylation and N-methylation of anilines has been reported using formaldehyde as both the reductant and methyl source.[7] This can be a cost-effective and straightforward method for preparing N-methylated this compound derivatives.

  • Alkylation with Alcohols: In the presence of suitable catalysts, alcohols can be used as alkylating agents, offering a greener alternative to alkyl halides as the only byproduct is water.

Conclusion

The protocols for reductive amination and direct alkylation provide robust and versatile strategies for the synthesis of N-alkylated this compound derivatives. The choice of method will depend on the desired product (mono- vs. di-alkylation), the nature of the alkyl group to be introduced, and the scale of the reaction. The provided data and workflows serve as a comprehensive guide for researchers to develop and optimize the N-alkylation of this compound for applications in drug discovery and development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Cinnamylamine Using Transaminases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine (B1233655) is a valuable aromatic amine used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Traditional chemical synthesis routes for this compound often involve harsh conditions, such as high temperatures and pressures, and the use of metal catalysts, leading to significant environmental and safety concerns.[1] As a green and sustainable alternative, the biocatalytic synthesis of this compound using transaminases offers a highly selective and efficient method under mild reaction conditions.[3][4][5] This document provides detailed application notes and protocols for the synthesis of this compound from cinnamaldehyde (B126680) utilizing ω-transaminases, with a focus on both purified enzyme systems and whole-cell biocatalysis.

Principle of the Biocatalytic Reaction

The core of this biocatalytic process is the transamination of cinnamaldehyde. An ω-transaminase (ω-TA) catalyzes the transfer of an amino group from an amino donor to the carbonyl group of cinnamaldehyde, yielding this compound.[1][5] Pyridoxal-5'-phosphate (PLP) is an essential cofactor for this reaction, acting as an intermediate carrier of the amino group.[1][6] The reaction is reversible, and strategies to drive the equilibrium towards product formation are often necessary.[5][7]

A common strategy involves using an amino donor, such as L-alanine, which is converted to pyruvate (B1213749). The removal of the pyruvate by-product can shift the equilibrium towards the desired this compound product.[5]

Key Considerations for this compound Synthesis

Several factors are critical for the successful biocatalytic synthesis of this compound:

  • Enzyme Selection: ω-Transaminases have shown efficacy in converting aldehydes to amines.[1] Specifically, the ω-transaminase from Chromobacterium violaceum (Cv-ωTA) has been identified as a highly active enzyme for the conversion of cinnamaldehyde to this compound.[1][2] Protein engineering, such as site-directed mutagenesis, can further enhance enzyme activity and stability.[1][2]

  • Amino Donor: L-alanine is a commonly used and effective amino donor for this reaction.[1] Other primary amines like isopropylamine (B41738) can also be employed.[6][8]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) is a crucial cofactor and must be present in the reaction mixture.[1][6]

  • Whole-Cell vs. Purified Enzyme: Both whole-cell biocatalysts (e.g., engineered E. coli) and purified enzymes can be used. Whole-cell systems can be more cost-effective as they avoid enzyme purification steps and can internally regenerate cofactors.[1] However, side reactions from endogenous enzymes in the host organism can be a challenge.[1][9] For instance, endogenous alcohol dehydrogenases in E. coli can reduce cinnamaldehyde to cinnamyl alcohol, a significant by-product.[1][9] Using engineered strains with reduced aldehyde reductase activity can mitigate this issue.[1][2]

  • Reaction Conditions: Optimization of pH, temperature, substrate, and cofactor concentrations is essential for maximizing product yield.

Data Presentation

Table 1: Performance of Different Biocatalytic Systems for this compound Synthesis
BiocatalystPrecursorAmino DonorCofactorsProduct Titer (mg/L)Conversion/YieldReference
Engineered E. coli expressing Cv-ωTA Y168GCinnamic AcidL-alaninePLP, NADPH523.15High[1]
Engineered E. coli expressing Cv-ωTA Y168GCinnamaldehydeL-alaninePLP88.56 (after 4h)High[1]
Metabolically engineered E. coli S020CinnamaldehydeL-alaninePLP1200 (1.2 g/L)90%[9]
Table 2: Optimization of Reaction Conditions for this compound Production in Engineered E. coli
Parameter OptimizedOptimal ConditionResulting this compound Titer (mg/L)Reference
Precursor2 g/L Sodium Cinnamate523.15[1]
Amino Donor4 g/L L-alanine523.15[1]
Cofactor50 mg/L PLP523.15[1]

Experimental Protocols

Protocol 1: Expression and Purification of ω-Transaminase (Cv-ωTA)

This protocol is adapted from the methods described for expressing transaminases for biocatalytic applications.[1]

  • Gene Synthesis and Cloning: Synthesize the gene encoding the ω-transaminase (e.g., from Chromobacterium violaceum) with codon optimization for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Cultivation and Induction:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking (220 rpm).[1]

    • Transfer the overnight culture to 500 mL of fresh LB medium with the antibiotic.

    • Grow the culture at 37°C and 220 rpm until the OD600 reaches 0.5-0.7.[1]

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture for 12 hours at 30°C.[1]

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 8000 rpm for 20 minutes at 4°C.[1]

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12000 rpm for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged ω-transaminase with elution buffer (lysis buffer with 250 mM imidazole).

    • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) and store at -80°C.

Protocol 2: Biocatalytic Synthesis of this compound using Purified ω-TA
  • Reaction Setup:

    • In a reaction vessel, prepare a reaction mixture containing:

      • 50 mM Phosphate Buffer (pH 7.5)

      • 10 mM Cinnamaldehyde (substrate)

      • 100 mM L-alanine (amino donor)

      • 1 mM PLP (cofactor)

      • Purified ω-transaminase (e.g., 0.1-1 mg/mL)

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitoring and Analysis:

    • Withdraw samples at different time intervals.

    • Stop the reaction by adding an equal volume of a suitable quenching agent (e.g., 1 M NaOH).[10]

    • Analyze the formation of this compound and the consumption of cinnamaldehyde using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10]

Protocol 3: Whole-Cell Biocatalysis for this compound Synthesis

This protocol is based on the whole-cell bioconversion methods described in the literature.[1][9]

  • Strain Cultivation:

    • Use an engineered E. coli strain expressing the desired ω-transaminase (e.g., MRE-Sz strain).[1] The use of a strain with reduced aromatic aldehyde reduction (RARE) is recommended to minimize the formation of cinnamyl alcohol.[1][2]

    • Grow the cells as described in Protocol 1, steps 3a-3c.

    • Induce protein expression with IPTG and continue cultivation as described in Protocol 1, step 3d.

  • Whole-Cell Bioconversion:

    • After the induction period, harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Resuspend the cells in the reaction medium to a desired cell density (e.g., OD600 of 20).

    • The reaction medium should contain:

      • A suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5)

      • A carbon source (e.g., glucose)

      • 2 g/L Sodium Cinnamate (as a precursor that is converted to cinnamaldehyde in situ) or directly add cinnamaldehyde.[1]

      • 4 g/L L-alanine.[1]

      • 50 mg/L PLP.[1]

  • Fermentation and Analysis:

    • Carry out the bioconversion in a fermenter or shake flasks at 30°C.

    • Monitor the production of this compound over time by taking samples and analyzing them by HPLC.[1][9]

Visualizations

Biocatalytic_Pathway Cinnamaldehyde Cinnamaldehyde omega_TA ω-Transaminase (e.g., Cv-ωTA) + PLP Cinnamaldehyde->omega_TA L_Alanine L-Alanine L_Alanine->omega_TA This compound This compound omega_TA->this compound Amino group transfer Pyruvate Pyruvate omega_TA->Pyruvate

Caption: Biocatalytic conversion of cinnamaldehyde to this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing Gene_Cloning Gene Cloning & Vector Construction Transformation E. coli Transformation Gene_Cloning->Transformation Cultivation Cell Cultivation & Induction Transformation->Cultivation Purification Enzyme Purification (for cell-free) Cultivation->Purification Whole_Cell Whole-Cell Bioconversion Cultivation->Whole_Cell Cell_Free Cell-Free Reaction Purification->Cell_Free Sampling Reaction Sampling Whole_Cell->Sampling Cell_Free->Sampling Analysis Product Analysis (HPLC/GC) Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for biocatalytic synthesis.

Whole_Cell_Logic Cinnamic_Acid Cinnamic Acid (Precursor) CAR Carboxylic Acid Reductase (CAR) Cinnamic_Acid->CAR Cinnamaldehyde Cinnamaldehyde CAR->Cinnamaldehyde omega_TA ω-Transaminase (Cv-ωTA) Cinnamaldehyde->omega_TA ADH Endogenous Alcohol Dehydrogenases Cinnamaldehyde->ADH Side Reaction This compound This compound (Product) omega_TA->this compound Pyruvate Pyruvate omega_TA->Pyruvate Cinnamyl_Alcohol Cinnamyl Alcohol (By-product) ADH->Cinnamyl_Alcohol L_Alanine L-Alanine L_Alanine->omega_TA

Caption: In vivo synthesis pathway from cinnamic acid in E. coli.

References

Application Notes and Protocols for Scalable Synthesis of Cinnamylamines via the Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamines are a critical structural motif found in a wide array of pharmacologically active compounds and are key intermediates in the synthesis of various pharmaceuticals. The palladium-catalyzed Heck reaction has emerged as a powerful and versatile tool for the formation of the characteristic carbon-carbon double bond in the cinnamylamine (B1233655) backbone. This document provides detailed application notes and experimental protocols for the scalable synthesis of cinnamylamines using the Heck reaction, targeting researchers and professionals in drug development. The protocols described herein focus on both the use of protected allylamines and the direct functionalization of unprotected allylamines, offering flexibility for different synthetic strategies.

The traditional Heck reaction often involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. Recent advancements have focused on improving the efficiency, selectivity, and scalability of this transformation for industrial applications. These include the development of robust catalytic systems, the use of protecting groups to enhance selectivity, and innovative approaches for the direct arylation of unprotected allylic amines to improve atom and step economy.[1]

I. Heck Reaction of N-Boc-Allylamine with Aryl Bromides: A Scalable Protocol

This protocol is based on the work of Moschona et al., who developed a scalable synthesis of trans-cinnamylamines with high regio- and stereoselectivity.[2][3] The use of N-Boc-allylamine allows for a controlled reaction, and the subsequent deprotection step is optimized to purge minor isomers and impurities, yielding pure trans-cinnamylamines without the need for column chromatography.[3]

Experimental Protocol

1. Heck Reaction:

  • To a reaction vessel, add the aryl bromide (1.0 equiv.), N-Boc-allylamine (1.2 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand (e.g., a phosphine (B1218219) ligand, 2-4 mol%).

  • Add the base (e.g., an inorganic base like K₂CO₃ or an organic base like Et₃N, 2.0 equiv.) and any additives if required.

  • Add the appropriate solvent (e.g., DMF, DMAc, or acetonitrile).

  • The reaction mixture is then heated to a specific temperature (typically between 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected this compound.

2. Boc-Deprotection:

  • The crude Boc-protected this compound is dissolved in a suitable solvent (e.g., CH₂Cl₂ or dioxane).

  • An acid (e.g., trifluoroacetic acid or HCl in dioxane) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is then subjected to a work-up procedure to isolate the pure trans-cinnamylamine, often involving an acid-base extraction to remove impurities.[3]

Data Presentation

Table 1: Optimized Conditions and Yields for the Heck Reaction of N-Boc-Allylamine with Various Aryl Bromides

EntryAryl BromidePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Boc-protected this compound (%)[2]Overall Yield of trans-cinnamylamine (%)[3]
1BromobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc1201680-8555-65
24-BromotoluenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc120168260
34-BromoanisolePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc120167858
41-Bromo-4-fluorobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc120167555

Yields are typical and may vary depending on the specific substrate and reaction scale.

Experimental Workflow

Heck_Reaction_Workflow cluster_heck Heck Reaction cluster_deprotection Boc-Deprotection A Aryl Bromide + N-Boc-Allylamine C Reaction Mixture (Heating) A->C B Pd Catalyst + Ligand + Base + Solvent B->C D Work-up & Purification C->D E Boc-protected This compound D->E F Acidic Deprotection E->F G Work-up & Isolation F->G H Pure trans-Cinnamylamine G->H

Caption: Workflow for the scalable synthesis of cinnamylamines.

II. Oxidative Mizoroki-Heck Reaction of Unprotected Cinnamylamines with Aryl Boronic Acids

A significant advancement in the synthesis of cinnamylamines is the direct use of unprotected allylic amines, which circumvents the need for protection and deprotection steps, thereby improving the overall efficiency. The research by Young and coworkers has demonstrated a selective Mizoroki-Heck arylation of unprotected cinnamylamines using aryl boronic acids.[1][4] This method addresses the challenge of selectivity between the desired Heck reaction and undesired C-H activation pathways.[4]

Experimental Protocol
  • In a reaction vial, combine the unprotected this compound (1.0 equiv.), aryl boronic acid (2.0 equiv.), and Pd(OAc)₂ (10 mol%).

  • Add the solvent system, typically a mixture of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) and acetic acid.[1]

  • The reaction is performed under an air atmosphere at ambient temperature with vigorous stirring.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., NMR or LC-MS).

  • Upon completion, the reaction mixture is worked up by dilution with an organic solvent, followed by washing with an aqueous base (e.g., NaHCO₃ solution) and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography to yield the desired 3,3-diarylallylamine.

Data Presentation

Table 2: Substrate Scope for the E-selective Mizoroki-Heck Reaction of Cinnamylamines with Aryl Boronic Acids [1]

EntryThis compoundAryl Boronic AcidSolventYield (%)E/Z Ratio
1N-tert-butylthis compoundPhenylboronic acidHFIP/AcOH75>20:1
2N-tert-butylthis compound4-Methylphenylboronic acidHFIP/AcOH72>20:1
3N-tert-butylthis compound4-Methoxyphenylboronic acidHFIP/AcOH68>20:1
4N-Cyclohexylthis compoundPhenylboronic acidHFIP/AcOH70>20:1

Reactions were typically performed using 0.15 mmol of the amine and 0.30 mmol of the aryl boronic acid under an air atmosphere. Yields are isolated yields.[1]

Proposed Catalytic Cycle

The proposed mechanism for the oxidative Mizoroki-Heck reaction with aryl boronic acids involves the in situ formation of palladium nanoparticles (PdNPs) ligated by the allylamine (B125299).[1] This is followed by transmetallation with the activated aryl boronic acid, insertion of the C-Pd bond across the alkene, and subsequent β-hydride elimination to afford the product. The catalyst is regenerated through oxidation in the presence of molecular oxygen.[1]

Heck_Mechanism Pd0 Pd(0)L_n PdII_Aryl L_n(Ar)Pd-B(OH)₂ Pd0->PdII_Aryl Transmetallation ArylX Ar-B(OH)₂ ArylX->Pd0 OxidativeAddition Oxidative Addition PdII_Complex Alkene-Pd Complex PdII_Aryl->PdII_Complex Alkene This compound Alkene->PdII_Aryl Coordination Coordination AlkylPdII Alkyl-Pd(II) Intermediate PdII_Complex->AlkylPdII 1,2-Insertion MigratoryInsertion Migratory Insertion Product_Complex Product-Pd-H Complex AlkylPdII->Product_Complex BetaHydride β-Hydride Elimination Product_Complex->Pd0 [O₂] Product Arylated This compound Product_Complex->Product ReductiveElimination Reductive Elimination

Caption: Proposed catalytic cycle for the oxidative Heck reaction.

Conclusion

The Heck reaction provides a robust and scalable platform for the synthesis of cinnamylamines, which are valuable precursors in drug discovery and development. The choice between a protected or unprotected allylamine strategy will depend on the specific synthetic goals, substrate availability, and desired process efficiency. The protocols and data presented here offer a solid foundation for researchers to implement and optimize these powerful synthetic methods in their own laboratories. The scalability of the N-Boc-allylamine route and the step-economy of the direct arylation of unprotected cinnamylamines highlight the continuous evolution of the Heck reaction towards more practical and industrially viable processes.

References

The Prospective Role of Cinnamylamine in the Synthesis of Novel Energetic Materials: A Theoretical and Applied Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamylamine (B1233655), a primary amine with an aromatic phenyl group and a propenyl backbone, presents a unique molecular scaffold that is theoretically amenable to energetic functionalization. While literature directly detailing the synthesis and characterization of energetic materials derived from this compound is not currently available, its chemical structure suggests several potential pathways for transformation into high-energy compounds. This document explores these prospective synthetic routes, including nitration, the introduction of azido (B1232118) and tetrazole moieties, and the formation of energetic salts. By drawing parallels with established methodologies for analogous compounds, this application note provides detailed, albeit theoretical, experimental protocols and summarizes relevant quantitative data from known energetic materials to offer a comparative framework. The enclosed diagrams, created using Graphviz, visually articulate these proposed synthetic strategies and workflows. This document serves as a foundational guide for researchers interested in exploring the untapped potential of this compound and its derivatives in the field of energetic materials science.

Introduction

The quest for novel energetic materials with enhanced performance, improved stability, and tailored sensitivity remains a critical area of research. The molecular architecture of a precursor is a key determinant of the properties of the final energetic compound. This compound (3-phenyl-2-propen-1-amine) offers an intriguing starting point for the synthesis of new energetic materials. Its structure combines an aromatic ring, which can be nitrated to introduce explosive characteristics, a reactive double bond, and a primary amine group that can be converted into various energetic functionalities or used to form energetic salts.

Although the biosynthesis of this compound has been a subject of recent research for its applications in pharmaceuticals, its potential in the energetic materials domain is largely unexplored in published literature.[1][2] This document aims to bridge this gap by proposing several hypothetical, yet chemically plausible, synthetic pathways to energetic derivatives of this compound. These theoretical protocols are based on well-established chemical transformations used in the synthesis of known energetic materials.

Proposed Synthetic Pathways for Energetic Derivatives of this compound

The primary routes to imbue a molecule with energetic properties involve the introduction of functional groups rich in nitrogen and oxygen, which upon decomposition, release a significant amount of energy. For this compound, the most promising pathways include nitration, azidation, tetrazole formation, and the synthesis of energetic salts.

Nitration of this compound

Nitration is a fundamental process in the synthesis of many explosives. For this compound, nitration could potentially occur at both the aromatic ring and the primary amine. Direct nitration of primary amines to form stable nitramines is challenging due to the formation of unreactive ammonium (B1175870) salts in acidic media and the potential instability of the resulting primary nitramine.[3] However, nitration of the aromatic ring is a more straightforward process.

A plausible route would involve the protection of the amine group, followed by nitration of the phenyl ring, and subsequent deprotection and potential N-nitration. A multi-step synthesis could lead to compounds analogous to highly energetic materials like 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB).[4][5][6]

Synthesis of Azido-Derivatives of this compound

The introduction of the azido group (-N3) is a common strategy to increase the nitrogen content and heat of formation of a compound, thereby enhancing its energetic properties.[7] For this compound, an azido group could be introduced via nucleophilic substitution of a suitable leaving group on the propenyl chain.

Formation of Tetrazole-Containing Derivatives

Tetrazoles are five-membered nitrogen-containing heterocycles known for their high positive heats of formation and the generation of large volumes of nitrogen gas upon decomposition, making them valuable components of energetic materials.[8][9] A potential pathway to a tetrazole derivative of this compound could involve the conversion of the amine to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097).

Synthesis of Energetic Salts of this compound Derivatives

The primary amine group of this compound and its derivatives can be protonated by strong acids that are themselves energetic, forming energetic salts.[10] These salts often exhibit improved thermal stability and handling characteristics compared to their neutral counterparts.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and based on general procedures for the synthesis of energetic materials. Extreme caution should be exercised when attempting any synthesis of energetic materials, as they are inherently dangerous. These procedures should only be carried out by trained professionals in a properly equipped laboratory with appropriate safety measures in place.

General Experimental Workflow

experimental_workflow start Start: this compound functionalization Energetic Functionalization (Nitration, Azidation, etc.) start->functionalization purification Purification (Crystallization, Chromatography) functionalization->purification characterization Characterization (NMR, IR, Elemental Analysis) purification->characterization performance_testing Performance Testing (DSC, Impact/Friction Sensitivity) characterization->performance_testing end End: Energetic Derivative performance_testing->end

Caption: General workflow for the synthesis and characterization of energetic materials.

Protocol for the Synthesis of a Hypothetical Nitrated this compound Derivative

Objective: To synthesize a trinitro-phenyl derivative of this compound.

Materials:

  • N-acetyl-cinnamylamine (to be synthesized from this compound)

  • Fuming Nitric Acid (98%)

  • Sulfuric Acid (98%)

  • Dichloromethane (B109758)

  • Sodium Bicarbonate solution

  • Magnesium Sulfate

  • Ethanol

Procedure:

  • Protection of the Amine Group: React this compound with acetic anhydride (B1165640) to form N-acetyl-cinnamylamine. Purify the product by recrystallization.

  • Nitration: In a three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, cool a 1:1 mixture of fuming nitric acid and sulfuric acid to 0°C.

  • Slowly add a solution of N-acetyl-cinnamylamine in dichloromethane to the nitrating mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution until neutral, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Deprotection: The resulting nitrated N-acetyl-cinnamylamine can be deprotected by acid or base hydrolysis to yield the nitrated this compound.

  • Purify the final product by recrystallization from ethanol.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure.

Protocol for the Synthesis of a Hypothetical Azido-Cinnamylamine Derivative

Objective: To introduce an azido group onto the this compound backbone.

Materials:

  • Cinnamyl alcohol

  • Methanesulfonyl chloride

  • Triethylamine (B128534)

  • Sodium Azide

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Mesylation of Cinnamyl Alcohol: Dissolve cinnamyl alcohol in diethyl ether and cool to 0°C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir for 2 hours at 0°C. The resulting cinnamyl mesylate is used in the next step.

  • Azidation: Dissolve the crude cinnamyl mesylate in DMF and add sodium azide. Heat the mixture to 60°C and stir for 12 hours.

  • Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.

  • Wash the organic layer with water, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude azido-cinnamyl product.

  • The azide can then be aminated to yield the azido-cinnamylamine derivative.

Characterization: The product should be characterized by FT-IR spectroscopy (for the characteristic azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Quantitative Data of Analogous Energetic Materials

Since no experimental data exists for energetic materials derived from this compound, the following tables provide data for well-known energetic materials that possess the functional groups proposed for the energetic functionalization of this compound. This data serves as a benchmark for the potential performance of hypothetical this compound-based energetic compounds.

Table 1: Properties of Common Nitroaromatic and Nitramine Explosives

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
2,4,6-TrinitrotolueneTNT1.656,90019.0
1,3,5-Trinitro-1,3,5-triazinaneRDX1.828,75034.0
1,3,5-Triamino-2,4,6-trinitrobenzeneTATB1.947,35025.7

Table 2: Properties of Energetic Materials Containing Azido and Tetrazole Groups

CompoundFunctional GroupDensity (g/cm³)Detonation Velocity (m/s)Heat of Formation (kJ/mol)
1-Azido-2-nitroxyethaneAzide/Nitrate Ester1.45~7,500+150
5-AminotetrazoleTetrazole1.69~8,000+155
1,5-DinitrotetrazoleTetrazole/Nitro1.88~9,200+280

Proposed Synthesis Diagrams

nitration_pathway cluster_this compound This compound cluster_protection Protection cluster_nitration Nitration (HNO3/H2SO4) cluster_deprotection Deprotection This compound C6H5-CH=CH-CH2-NH2 protected C6H5-CH=CH-CH2-NH-Ac This compound->protected (CH3CO)2O nitrated (O2N)3-C6H2-CH=CH-CH2-NH-Ac protected->nitrated final_product (O2N)3-C6H2-CH=CH-CH2-NH2 nitrated->final_product H+ or OH-

Caption: Hypothetical pathway for the synthesis of a nitrated this compound derivative.

azidation_tetrazole_pathway cluster_azidation Azidation Pathway cluster_tetrazole Tetrazole Pathway (from a nitrile precursor) cinnamyl_alcohol Cinnamyl Alcohol C6H5-CH=CH-CH2-OH cinnamyl_mesylate Cinnamyl Mesylate cinnamyl_alcohol->cinnamyl_mesylate MsCl, Et3N cinnamyl_azide Cinnamyl Azide C6H5-CH=CH-CH2-N3 cinnamyl_mesylate->cinnamyl_azide NaN3 cinnamyl_nitrile Cinnamyl Nitrile C6H5-CH=CH-CH2-CN cinnamyl_tetrazole Cinnamyl Tetrazole cinnamyl_nitrile->cinnamyl_tetrazole NaN3, NH4Cl

Caption: Proposed pathways for azido and tetrazole derivatives from cinnamyl precursors.

Conclusion and Future Outlook

This compound represents a versatile and currently underutilized precursor for the synthesis of novel energetic materials. The theoretical pathways outlined in this document, including nitration, azidation, tetrazole formation, and the synthesis of energetic salts, provide a roadmap for future research in this area. While the protocols provided are hypothetical, they are grounded in established synthetic methodologies within the field of energetic materials.

Future work should focus on the practical investigation of these proposed synthetic routes. The successful synthesis and characterization of this compound-based energetic materials would be a significant contribution to the field, potentially leading to the development of new explosives, propellants, and pyrotechnics with tailored properties. The combination of an aromatic core, a modifiable side chain, and an amino group makes this compound a promising platform for the design and synthesis of the next generation of energetic materials. Researchers are encouraged to explore these possibilities while adhering to the strictest safety protocols.

References

Troubleshooting & Optimization

Technical Support Center: Cinnamylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamylamine (B1233655). The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound in Reductive Amination

Question: I performed a reductive amination of cinnamaldehyde (B126680) with an amine source, but my yield of this compound is very low or non-existent. What could be the problem?

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inefficient Imine Formation The formation of the imine intermediate is a crucial first step. Ensure the reaction conditions are favorable for imine formation. This typically involves a mildly acidic pH (around 4-6) to catalyze the reaction without fully protonating the amine nucleophile.[1] You can add a catalytic amount of a weak acid like acetic acid.[2] For sluggish reactions, consider pre-forming the imine before adding the reducing agent and using a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[3]
Decomposition or Inactivity of the Reducing Agent Sodium borohydride (B1222165) (NaBH₄) can decompose in acidic conditions or react with protic solvents like methanol (B129727) over time.[4] Ensure your reducing agent is fresh and added to the reaction mixture at the appropriate time. For more sensitive substrates or to avoid premature reduction of the aldehyde, consider using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are more selective for the imine over the aldehyde.[1]
Side Reaction: Reduction of Cinnamaldehyde A significant side reaction is the reduction of the starting cinnamaldehyde to cinnamyl alcohol.[4][5] This is more likely to occur if the reducing agent is added before the imine has had sufficient time to form, or if a strong reducing agent is used. To mitigate this, allow the cinnamaldehyde and amine to stir for a period (e.g., 30 minutes to a few hours) to facilitate imine formation before introducing the reducing agent.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal time for adding the reducing agent.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are appropriate. A slight excess of the amine and reducing agent may be necessary to drive the reaction to completion.
Low Reaction Temperature While many reductive aminations proceed at room temperature, some reactions may require gentle heating to achieve a reasonable rate and yield.

dot graph Troubleshooting_Low_Yield { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Low or No this compound Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImine [label="Check for Imine Formation (TLC/NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReducer [label="Evaluate Reducing Agent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSideProducts [label="Analyze for Side Products (TLC/GC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

NoImine [label="No Imine Detected", shape=box, style=filled, fillcolor="#F1F3F4"]; IminePresent [label="Imine is Present", shape=box, style=filled, fillcolor="#F1F3F4"]; ReducerOK [label="Reducing Agent is Active", shape=box, style=filled, fillcolor="#F1F3F4"]; ReducerBad [label="Reducer Inactive/Decomposed", shape=box, style=filled, fillcolor="#F1F3F4"]; AlcoholProduct [label="Cinnamyl Alcohol is a Major Byproduct", shape=box, style=filled, fillcolor="#F1F3F4"]; OtherSideProducts [label="Other Side Products Present", shape=box, style=filled, fillcolor="#F1F3F4"]; ConditionsSuboptimal [label="Conditions May Be Suboptimal", shape=box, style=filled, fillcolor="#F1F3F4"];

Sol_Imine [label="Solution:\n- Add catalytic acid (e.g., AcOH)\n- Pre-form imine\n- Use dehydrating agent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reducer [label="Solution:\n- Use fresh reducing agent\n- Switch to a milder agent (e.g., NaBH3CN)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_SideProducts [label="Solution:\n- Add reducing agent after imine formation\n- Use a more selective reducing agent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Optimize [label="Solution:\n- Adjust stoichiometry\n- Increase temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckImine; CheckImine -> NoImine [label="No"]; CheckImine -> IminePresent [label="Yes"]; NoImine -> Sol_Imine; IminePresent -> CheckReducer; CheckReducer -> ReducerBad [label="No"]; CheckReducer -> ReducerOK [label="Yes"]; ReducerBad -> Sol_Reducer; ReducerOK -> CheckSideProducts; CheckSideProducts -> AlcoholProduct [label="Yes"]; CheckSideProducts -> OtherSideProducts [label="No/Minor"]; AlcoholProduct -> Sol_SideProducts; OtherSideProducts -> OptimizeConditions; OptimizeConditions -> ConditionsSuboptimal; ConditionsSuboptimal -> Sol_Optimize; } Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Difficulty in Purifying this compound

Question: My reaction seems to have worked, but I am struggling to isolate pure this compound from the crude reaction mixture. What are effective purification strategies?

Potential Causes and Solutions:

Potential CauseSuggested Solution
Presence of Unreacted Cinnamaldehyde Unreacted cinnamaldehyde can be difficult to separate from this compound due to their similar polarities. An effective method to remove it is to wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase.
Presence of Cinnamyl Alcohol Cinnamyl alcohol is a common byproduct that can be challenging to remove by simple extraction. Careful column chromatography on silica (B1680970) gel is often the most effective method for separating this compound from cinnamyl alcohol.
Co-elution of Product and Starting Materials If the starting amine and the this compound product have similar polarities, an acid-base extraction can be a powerful purification technique.[3] Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities (like cinnamaldehyde and cinnamyl alcohol) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the this compound, which can then be back-extracted into a fresh portion of organic solvent.
Emulsion Formation During Workup Emulsions can form during extractions, making layer separation difficult. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling.

dot graph Purification_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Crude Reaction Mixture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in Organic Solvent\n(e.g., Diethyl Ether)"]; AcidWash [label="Wash with Acidic Solution (e.g., 1M HCl)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SeparateLayers1 [label="Separate Layers"]; OrganicLayer1 [label="Organic Layer:\nUnreacted Aldehyde, Alcohol, Neutral Impurities"]; AqueousLayer1 [label="Aqueous Layer:\nProtonated this compound"]; Basify [label="Basify Aqueous Layer (e.g., NaOH)"]; BackExtract [label="Back-extract with Organic Solvent"]; SeparateLayers2 [label="Separate Layers"]; AqueousLayer2 [label="Aqueous Layer (Waste)"]; OrganicLayer2 [label="Organic Layer:\nPure this compound"]; DryAndEvaporate [label="Dry (e.g., Na₂SO₄) and Evaporate Solvent"]; FinalProduct [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> AcidWash; AcidWash -> SeparateLayers1; SeparateLayers1 -> OrganicLayer1 [label="Organic"]; SeparateLayers1 -> AqueousLayer1 [label="Aqueous"]; AqueousLayer1 -> Basify; Basify -> BackExtract; BackExtract -> SeparateLayers2; SeparateLayers2 -> AqueousLayer2 [label="Aqueous"]; SeparateLayers2 -> OrganicLayer2 [label="Organic"]; OrganicLayer2 -> DryAndEvaporate; DryAndEvaporate -> FinalProduct; } Caption: Acid-base extraction workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The most common chemical methods for synthesizing this compound are the reductive amination of cinnamaldehyde and the Leuckart reaction.[6][7] Biosynthetic routes using enzymes like ω-transaminases are also being developed.[5][8]

Q2: Which reducing agent is best for the reductive amination of cinnamaldehyde?

A2: The choice of reducing agent depends on the specific reaction conditions and the amine being used.

  • Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, so it's best to add it after the imine has formed.[4][9]

  • Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the imine over the aldehyde, allowing for a one-pot reaction.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often used in dichloromethane (B109758) as a solvent.

Q3: My Leuckart reaction for this compound synthesis is giving a low yield. How can I improve it?

A3: The Leuckart reaction typically requires high temperatures (160-185°C) and long reaction times.[7] To improve the yield:

  • Amine Source: Using ammonium (B1175870) formate (B1220265) is often reported to give better yields than formamide (B127407) alone.[6]

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range.

  • Reaction Time: The reaction may require several hours to go to completion.

  • Hydrolysis: The initial product is the N-formyl derivative, which must be hydrolyzed (usually with acid) to obtain the final this compound. Ensure the hydrolysis step is complete.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[10] You can spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. Cinnamaldehyde can be visualized under UV light, and amine-containing compounds can often be visualized using a ninhydrin (B49086) stain.

Q5: What are the typical side products in this compound synthesis?

A5: The most common side product in the reductive amination of cinnamaldehyde is cinnamyl alcohol, formed by the reduction of the aldehyde.[4][5] In the Leuckart reaction, side products can arise from the decomposition of reactants at high temperatures. Over-alkylation to form secondary or tertiary amines can also occur, especially if the product amine is reactive under the reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination of Cinnamaldehyde using Sodium Borohydride

This protocol describes a two-step, one-pot procedure for the synthesis of this compound via reductive amination.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq) in methanol. Add the ammonia source (1.5-2.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the imine is consumed (as monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add diethyl ether to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • To purify via acid-base extraction, extract the organic layer with 1M HCl. The this compound will move to the aqueous layer.

    • Separate the aqueous layer and wash it with a small amount of diethyl ether to remove any remaining neutral impurities.

    • Basify the aqueous layer with 1M NaOH until the pH is >10.

    • Extract the aqueous layer with three portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Leuckart Reaction of Cinnamaldehyde

This protocol describes the synthesis of this compound from cinnamaldehyde using ammonium formate.

Materials:

  • Cinnamaldehyde

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cinnamaldehyde (1.0 eq) and ammonium formate (3-5 eq).

  • Heating: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The mixture will become viscous.

  • Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid. Reflux the mixture for an additional 2-4 hours to hydrolyze the intermediate N-formylthis compound.

  • Workup:

    • Cool the mixture and dilute with water.

    • Make the solution basic by the addition of a concentrated sodium hydroxide solution.

    • Extract the basic solution with three portions of diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodPrecursorKey ReagentsTypical ConditionsReported YieldKey Advantages/Disadvantages
Reductive Amination CinnamaldehydeAmine source, NaBH₄ (or other hydride)Room temperature to mild heating50-80%Advantages: Milder conditions, good yields. Disadvantages: Potential for aldehyde reduction side reaction.
Leuckart Reaction CinnamaldehydeAmmonium formate or formamideHigh temperature (160-185°C)40-70%Advantages: One-pot reaction. Disadvantages: Harsh conditions, long reaction times, moderate yields.
Biosynthesis Cinnamic AcidE. coli expressing ω-transaminase37°C, fermentationUp to 523 mg/LAdvantages: Environmentally friendly, high selectivity. Disadvantages: Requires specialized biological setup.[5]

References

Technical Support Center: Synthesis of Cinnamylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamylamine (B1233655). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • Reductive Amination of Cinnamaldehyde (B126680): This is a widely used one-pot reaction where cinnamaldehyde is reacted with an amine source in the presence of a reducing agent.

  • Leuckart Reaction: A classic method involving the reaction of cinnamaldehyde with formamide (B127407) or ammonium (B1175870) formate (B1220265) at high temperatures.

  • Gabriel Synthesis: This method involves the reaction of a cinnamyl halide with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis to release the primary amine.

  • Reduction of Cinnamonitrile (B126248): Cinnamonitrile can be reduced to this compound using various reducing agents.

  • Synthesis from Cinnamyl Alcohol: this compound can also be prepared from cinnamyl alcohol, typically through conversion to a leaving group followed by nucleophilic substitution with an amine source.[1]

Q2: Which synthesis method is most suitable for my research?

A2: The choice of synthesis method depends on several factors, including the desired scale, available starting materials and reagents, required purity, and sensitivity of other functional groups in the molecule. The reductive amination is often preferred for its operational simplicity and mild conditions. The Gabriel synthesis is a good choice for obtaining a primary amine with minimal over-alkylation byproducts.[2][3][4] The Leuckart reaction is a classic method but often requires high temperatures.[5][6][7]

Troubleshooting Guides by Synthesis Method

Reductive Amination of Cinnamaldehyde

This method involves the in-situ formation of an imine from cinnamaldehyde and an amine, which is then reduced to this compound.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Solution(s)
Low yield of this compound - Incomplete imine formation. - Reduction of the starting aldehyde. - Hydrolysis of cinnamaldehyde. - 1,4-Conjugate addition.- Optimize imine formation: Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[8] Ensure anhydrous conditions as water can inhibit imine formation and hydrolyze the aldehyde.[9] - Choice of reducing agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) which selectively reduces the imine in the presence of the aldehyde.[10] If using a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄), add it after confirming imine formation.[9] - Control reaction temperature: Lowering the reaction temperature can minimize the reduction of cinnamaldehyde to cinnamyl alcohol. - Avoid prolonged heating: Excessive heating can promote the 1,4-conjugate addition of the amine to the α,β-unsaturated system of cinnamaldehyde.[9]
Presence of cinnamyl alcohol as a major byproduct The reducing agent is reducing the cinnamaldehyde starting material.- Use a selective reducing agent like NaBH₃CN. - Add the reducing agent portion-wise at a controlled temperature. - Allow sufficient time for imine formation before adding the reducing agent.
Formation of a diol byproduct Hydrolysis of cinnamaldehyde in the presence of water.[9]- Use anhydrous solvents and reagents. Dry the reaction apparatus thoroughly before use.[9]
Reaction does not proceed or is very slow - Low reactivity of the amine. - Steric hindrance. - Inappropriate pH for imine formation.- For weakly nucleophilic amines, consider using a more forcing condition or a different synthetic route. - Ensure the pH is mildly acidic (around 4-5) to facilitate imine formation without protonating the amine nucleophile excessively.[10]

Quantitative Data Summary

Starting MaterialAmine SourceReducing AgentSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
CinnamaldehydeAniline (B41778)NaBH₄ / DOWEX(R)50WX8THFRoom Temp20 min90-91[11]
Cinnamaldehyde3-NitroanilineNaBH₄95% Ethanol (B145695)Reflux15 min57.7 (crude)[9]

Experimental Protocol: Reductive Amination of Cinnamaldehyde with Aniline [11]

  • In a round-bottom flask, prepare a solution of cinnamaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL).

  • Add DOWEX(R)50WX8 resin (0.5 g) to the mixture and stir for 5 minutes at room temperature.

  • Add sodium borohydride (1 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the resin.

  • The filtrate contains the this compound product.

Logical Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Side Reactions Cinnamaldehyde Cinnamaldehyde Mix Mix Cinnamaldehyde->Mix Amine Amine Amine->Mix Solvent Solvent Solvent->Mix Imine_Intermediate Imine_Intermediate Mix->Imine_Intermediate Catalytic Acid (optional) Cinnamyl_Alcohol Cinnamyl_Alcohol Mix->Cinnamyl_Alcohol Reduction 1,4-Adduct 1,4-Adduct Mix->1,4-Adduct Conjugate Addition Cinnamylamine_Product Cinnamylamine_Product Imine_Intermediate->Cinnamylamine_Product Reducing_Agent Reducing_Agent Reducing_Agent->Cinnamylamine_Product

Caption: Workflow for the reductive amination of cinnamaldehyde.

Leuckart Reaction

This reaction utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of N-formyl byproduct. - Over-alkylation to secondary or tertiary amines. - Aldol-type condensation of cinnamaldehyde.- Ensure sufficient heating: The Leuckart reaction typically requires high temperatures (120-165 °C or higher).[6][7] - Hydrolysis of formamide: Ensure complete hydrolysis of the intermediate N-formylthis compound by treating the reaction mixture with strong acid or base. - Control stoichiometry: Use an excess of the ammonia (B1221849) source to favor the formation of the primary amine.[12] - Optimize reaction time: Prolonged reaction times at high temperatures can lead to side reactions.
Product is the N-formyl derivative Incomplete hydrolysis of the intermediate.- Ensure complete hydrolysis by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH) after the initial reaction.
Formation of resinous byproducts Aldol-type condensation of cinnamaldehyde under the basic conditions of the reaction.- Optimize the reaction temperature and time to minimize side reactions.

Quantitative Data Summary

Starting MaterialReagentTemperature (°C)Reported Yield (%)NotesReference
Benzaldehyde (model)Ammonium formate120-130Generally good yieldsYields can be lower with formamide alone.[6][7]
Aldehydes/KetonesAmmonium formate/Formamide>180VariableOften produces N-formylated byproducts.[12]

Experimental Protocol: Leuckart Reaction of Cinnamaldehyde (General Procedure)

  • In a reaction vessel equipped with a reflux condenser, mix cinnamaldehyde with an excess of ammonium formate or formamide.

  • Heat the mixture to a high temperature (typically 150-180 °C) for several hours.

  • After cooling, the reaction mixture contains the N-formylthis compound.

  • To obtain the free amine, add a solution of a strong acid (e.g., concentrated HCl) and heat the mixture under reflux to hydrolyze the formamide.

  • After hydrolysis, cool the mixture and basify with a strong base (e.g., NaOH) to liberate the free this compound.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Logical Pathway for the Leuckart Reaction

G Cinnamaldehyde Cinnamaldehyde Imine_Formation Imine_Formation Cinnamaldehyde->Imine_Formation Ammonia Source (from Formate/Formamide) Aldol_Byproducts Aldol_Byproducts Cinnamaldehyde->Aldol_Byproducts Self-condensation N-Formyl_Intermediate N-Formyl_Intermediate Imine_Formation->N-Formyl_Intermediate Reduction by Formic Acid This compound This compound N-Formyl_Intermediate->this compound Hydrolysis (Acid/Base) Over-alkylation_Products Over-alkylation_Products N-Formyl_Intermediate->Over-alkylation_Products Reaction with Imine

Caption: Key steps and side reactions in the Leuckart synthesis of this compound.

Gabriel Synthesis

This method is a good choice for the synthesis of primary amines from primary alkyl halides, minimizing over-alkylation.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Solution(s)
No or low conversion of cinnamyl halide - Inactive potassium phthalimide. - Poor quality solvent. - Steric hindrance (less likely with primary cinnamyl halides).- Check the quality of potassium phthalimide: Old reagents may be inactive. Consider preparing it fresh from phthalimide and potassium hydroxide (B78521). - Use a suitable solvent: DMF is generally a good solvent for this Sₙ2 reaction.[13] Ensure the solvent is anhydrous. - Consider catalytic additives: Addition of sodium iodide can sometimes facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.
Difficult cleavage of the N-alkylphthalimide Harsh hydrolysis conditions (strong acid or base) may not be suitable for all substrates.- Use hydrazinolysis (Ing-Manske procedure): Refluxing the N-cinnamylphthalimide with hydrazine (B178648) hydrate (B1144303) in ethanol is a milder method for cleaving the phthalimide and often gives better yields.[3][10]
Contamination of product with phthalhydrazide (B32825) Incomplete removal of the phthalhydrazide byproduct after hydrazinolysis.- Phthalhydrazide is often insoluble and can be removed by filtration. Thorough washing of the precipitate is necessary. Acid-base extraction can also be used to separate the basic this compound from the acidic/neutral byproduct.

Quantitative Data Summary

Experimental Protocol: Gabriel Synthesis of this compound (General Procedure)

  • Dissolve potassium phthalimide in a suitable anhydrous solvent like DMF in a reaction flask.

  • Add cinnamyl bromide or chloride to the solution and heat the mixture (e.g., at 90 °C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting N-cinnamylphthalimide, add ethanol and hydrazine hydrate.

  • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and filter to remove the phthalhydrazide.

  • The filtrate contains the this compound. Work up the filtrate by removing the solvent and purifying the product, for example, by acid-base extraction followed by distillation or chromatography.

Workflow for Gabriel Synthesis

G Cinnamyl_Halide Cinnamyl_Halide N-Cinnamylphthalimide N-Cinnamylphthalimide Cinnamyl_Halide->N-Cinnamylphthalimide Sₙ2 Reaction Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->N-Cinnamylphthalimide This compound This compound N-Cinnamylphthalimide->this compound Hydrazinolysis Phthalhydrazide_Byproduct Phthalhydrazide_Byproduct N-Cinnamylphthalimide->Phthalhydrazide_Byproduct Hydrazinolysis

Caption: Gabriel synthesis pathway for this compound.

Reduction of Cinnamonitrile

This method involves the reduction of the nitrile group to a primary amine.

Common Issues and Solutions

Issue Potential Cause(s) Troubleshooting/Solution(s)
Incomplete reduction or no reaction - Inactive reducing agent. - Unsuitable solvent or temperature.- Use a strong reducing agent: Lithium aluminum hydride (LiAlH₄) is commonly used for nitrile reduction. Ensure it is fresh and handled under anhydrous conditions. - Solvent choice: Use an anhydrous ether solvent like diethyl ether or THF. - Temperature: The reaction may require refluxing to go to completion.
Formation of hydrodimers and other byproducts Radical-radical coupling of intermediates, especially in electrochemical reductions.[14]- For chemical reductions, ensure a sufficient excess of the hydride reagent to favor complete reduction over side reactions.
Reduction of the double bond Some reducing agents or catalytic hydrogenation conditions can also reduce the carbon-carbon double bond.- Choose a reducing agent that is selective for the nitrile group. LiAlH₄ generally does not reduce isolated double bonds. Catalytic hydrogenation may require careful selection of the catalyst and conditions to preserve the double bond.

Quantitative Data Summary

Specific yield data for the chemical reduction of cinnamonitrile to this compound is not detailed in the provided search results, but LiAlH₄ reductions of nitriles are typically high-yielding.

Experimental Protocol: Reduction of Cinnamonitrile with LiAlH₄ (General Procedure)

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of cinnamonitrile in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, stir the reaction mixture at room temperature or reflux for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with ether.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or chromatography.

Reaction Pathway for Cinnamonitrile Reduction

G Cinnamonitrile Cinnamonitrile Imine_Intermediate Imine_Intermediate Cinnamonitrile->Imine_Intermediate Reduction Hydrodimer_Byproducts Hydrodimer_Byproducts Cinnamonitrile->Hydrodimer_Byproducts Side Reaction LiAlH4 LiAlH4 LiAlH4->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Further Reduction

References

Technical Support Center: Purification of Cinnamylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cinnamylamine (B1233655) by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica (B1680970) gel TLC plate and column?

A1: Tailing is the most common issue when purifying amines like this compound on standard silica gel.[1][2] This occurs due to a strong acid-base interaction between the basic amine group of this compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to poor separation, broad peaks, and potential loss of the compound on the column.

Q2: How can I prevent my this compound from tailing on the silica gel column?

A2: To prevent tailing, you need to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[1][3] The most common and effective modifier is triethylamine (B128534) (TEA), usually added at a concentration of 0.5-2% (v/v).[1][4] Another option is to use a mobile phase containing ammonia, often by adding 1-2% of a concentrated ammonium (B1175870) hydroxide (B78521) solution to the polar component of your solvent system (e.g., methanol).[4]

Q3: What are the potential impurities I should look for when purifying this compound?

A3: this compound is often synthesized from cinnamaldehyde. Therefore, common impurities may include unreacted cinnamaldehyde, the over-oxidized product cinnamic acid, and cinnamyl alcohol which can be a by-product of the reduction process. It's crucial to monitor for these compounds during your purification.

Q4: My this compound appears to be degrading on the column. What can I do to prevent this?

A4: Degradation of primary amines on silica gel can occur due to the acidic nature of the stationary phase.[3] To minimize degradation, it is highly recommended to use a mobile phase containing a basic modifier like triethylamine (TEA).[5][6] Additionally, minimizing the time the compound spends on the column by using flash chromatography with optimized flow rates can help.

Q5: What is a good starting mobile phase for the purification of this compound?

A5: A good starting point for developing a mobile phase for this compound is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297), with the addition of 1% triethylamine. A typical starting ratio could be 9:1 or 4:1 hexane:ethyl acetate with 1% TEA. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for this compound.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.

Issue 1: Tailing or Streaking of this compound on TLC and Column
  • Cause: Strong interaction between the basic this compound and acidic silica gel.[1][2]

  • Solution:

    • Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) into your mobile phase (e.g., hexane/ethyl acetate).[1][4]

    • Alternative Modifier: Use a solvent system containing ammonia, such as dichloromethane (B109758)/methanol (B129727) with 1-2% ammonium hydroxide in the methanol.[4]

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, or an amine-functionalized silica column.[3][4]

Issue 2: Poor Separation of this compound from Impurities (e.g., Cinnamaldehyde)
  • Cause: The polarity of the mobile phase is not optimized for the separation.

  • Solution:

    • TLC Optimization: Systematically test different ratios of your mobile phase components (e.g., varying the hexane to ethyl acetate ratio) on a TLC plate to maximize the difference in Rf values (ΔRf) between this compound and its impurities.

    • Gradient Elution: During column chromatography, start with a lower polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar impurities (like cinnamaldehyde) before the more polar this compound.

    • Change Solvent System: If a hexane/ethyl acetate system does not provide adequate separation, consider trying a different solvent system, such as dichloromethane/methanol (with TEA).

Issue 3: this compound is Not Eluting from the Column
  • Cause: The mobile phase is not polar enough to move the compound, or the compound has irreversibly bound to or degraded on the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to significantly increase polarity.

    • "Flush" the Column: If the compound is still retained, you can attempt to "flush" it off the column with a highly polar solvent mixture, such as 10-20% methanol in dichloromethane with 1% TEA.[2]

    • Check for Degradation: Perform a small-scale stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if the spot has changed, indicating degradation on the silica.

Data Presentation

The following tables summarize typical Thin-Layer Chromatography (TLC) data for this compound and related impurities on silica gel plates. Note that Rf values are dependent on the specific experimental conditions (temperature, plate manufacturer, chamber saturation).

CompoundMobile Phase SystemApproximate Rf Value
Cinnamaldehyde10% Ethyl Acetate in Hexane0.4 - 0.5
Cinnamaldehyde5% Ethyl Acetate in Hexane0.3
Cinnamic Acid100% Ethyl Acetate0.8
Cinnamic Acid100% Dichloromethane0.25
Cinnamic Acid100% Hexane~0.01
This compound (Predicted) 10-20% Ethyl Acetate in Hexane + 1% TEA 0.2 - 0.4

Note: The Rf for this compound is a predicted value for a well-behaved spot in the presence of triethylamine. The actual value should be determined experimentally.

Experimental Protocols

Protocol 1: TLC Analysis for Optimal Mobile Phase Selection
  • Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make an approximately 1% solution.

  • Spot TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare Developing Chambers: Prepare several TLC chambers with different mobile phase compositions. For example:

    • Chamber 1: 95:5 Hexane:Ethyl Acetate + 1% TEA

    • Chamber 2: 90:10 Hexane:Ethyl Acetate + 1% TEA

    • Chamber 3: 80:20 Hexane:Ethyl Acetate + 1% TEA

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize Spots: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the amine).

  • Select Optimal System: Choose the mobile phase system that gives the this compound spot an Rf value of approximately 0.2-0.4 and provides the best separation from any visible impurities.

Protocol 2: Flash Column Chromatography Purification of this compound
  • Column Preparation:

    • Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Equilibration:

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions in test tubes.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) sample_prep 2. Prepare Crude Sample tlc->sample_prep Select Eluent column_pack 3. Pack Column with Silica Gel sample_prep->column_pack sample_load 4. Load Sample onto Column column_pack->sample_load elution 5. Elute with Mobile Phase (Isocratic or Gradient) sample_load->elution collect_fractions 6. Collect Fractions elution->collect_fractions fraction_tlc 7. Analyze Fractions by TLC collect_fractions->fraction_tlc combine_pure 8. Combine Pure Fractions fraction_tlc->combine_pure Identify Pure Fractions evaporation 9. Solvent Evaporation combine_pure->evaporation pure_product Purified this compound evaporation->pure_product

Caption: Experimental workflow for this compound purification.

troubleshooting_guide cluster_tailing Tailing/Streaking? cluster_separation Poor Separation? cluster_elution No Elution? start Problem Encountered tailing_yes Yes start->tailing_yes tailing_no No solution_tea Add 1% Triethylamine to Mobile Phase tailing_yes->solution_tea sep_yes Yes tailing_no->sep_yes sep_no No solution_gradient Optimize TLC & Use Gradient Elution sep_yes->solution_gradient elution_yes Yes sep_no->elution_yes solution_polarity Increase Mobile Phase Polarity elution_yes->solution_polarity

Caption: Troubleshooting decision tree for this compound purification.

References

troubleshooting low yields in cinnamylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cinnamylamine (B1233655), particularly focusing on overcoming low reaction yields.

Troubleshooting Guide

This section addresses specific problems that researchers may face during the synthesis of this compound via reductive amination of cinnamaldehyde (B126680).

Problem: Low to no yield of this compound, with the primary byproduct being cinnamyl alcohol.

Question: My reaction is consuming the cinnamaldehyde, but I'm isolating very little this compound. Spectroscopic analysis of the crude product shows a significant amount of cinnamyl alcohol. What is causing this and how can I fix it?

Answer:

This is a classic issue in the reductive amination of α,β-unsaturated aldehydes like cinnamaldehyde. The primary cause is the direct reduction of the aldehyde functional group by the reducing agent before it can react with the amine to form the imine intermediate. Sodium borohydride (B1222165) (NaBH₄), while a common reducing agent, can be too reactive and preferentially attack the aldehyde.[1][2][3]

Potential Solutions:

  • Change the Reducing Agent: Switch to a milder and more selective reducing agent that is less likely to reduce aldehydes but will efficiently reduce the imine intermediate.[4][5]

    • Sodium triacetoxyborohydride (B8407120) (STAB): This is often the reagent of choice for reductive aminations as it is less reactive towards aldehydes.

    • Sodium cyanoborohydride (NaBH₃CN): Another milder alternative to sodium borohydride.

  • Stepwise Imine Formation and Reduction: Instead of a one-pot reaction, perform the imine formation and reduction in two separate steps.

    • Step 1: Imine Formation: React cinnamaldehyde with the amine in a suitable solvent. It is crucial to remove the water formed during this equilibrium reaction to drive it towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves.[6][7]

    • Step 2: Reduction: Once imine formation is complete (which can be monitored by TLC or NMR), cool the reaction mixture and then add the reducing agent (you can still use NaBH₄ in this case).[4]

  • Use a Catalyst for Imine Formation: The addition of a catalytic amount of a mild acid, such as acetic acid, can accelerate the formation of the imine, giving it a kinetic advantage over the aldehyde reduction.[4][6] The optimal pH for imine formation is typically around 4-5.[6][8]

Problem: The reaction is sluggish and starting materials remain even after extended reaction times.

Question: My reductive amination reaction is very slow, and I have a significant amount of unreacted cinnamaldehyde and amine even after 24 hours. How can I improve the reaction rate?

Answer:

Slow reaction rates can be attributed to several factors, including inefficient imine formation and suboptimal reaction conditions.

Potential Solutions:

  • Optimize Imine Formation: As mentioned previously, imine formation is an equilibrium process.

    • Water Removal: Ensure that water is being effectively removed from the reaction.[6][7]

    • Acid Catalysis: Use a catalytic amount of a weak acid like acetic acid to speed up the imine formation.[4]

    • Temperature: Gently heating the reaction mixture during the imine formation step can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.

  • Check Reagent Purity:

    • Cinnamaldehyde: Cinnamaldehyde can oxidize to cinnamic acid on exposure to air. Use freshly purified cinnamaldehyde for best results. Purification can be achieved by vacuum distillation.[9][10]

    • Amine: Ensure the amine starting material is pure and dry.

    • Solvent: Use anhydrous solvents to prevent the hydrolysis of the imine intermediate.

  • Increase Reagent Concentration: In some cases, increasing the concentration of the reactants can lead to an increased reaction rate.

Problem: Difficulty in isolating and purifying the this compound product.

Question: I believe my reaction has worked, but I am struggling to isolate a pure sample of this compound from the reaction mixture. What is an effective workup and purification procedure?

Answer:

This compound is a basic compound, which allows for a straightforward purification strategy using acid-base extraction.

Recommended Workup and Purification Protocol:

  • Quench the Reaction: After the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) while cooling the reaction mixture in an ice bath.

  • Acid-Base Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add a dilute acid solution (e.g., 1 M HCl) to protonate the this compound, making it water-soluble.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted cinnamaldehyde and other non-basic impurities.

    • Carefully basify the aqueous layer with a base (e.g., 10% NaOH solution) until it is strongly alkaline. This will deprotonate the cinnamylammonium salt, making the this compound free base insoluble in water.

    • Extract the this compound into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Evaporation:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification (if necessary): If the product is still not pure, it can be further purified by vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis via reductive amination?

A1: The most frequent cause of low yields is the premature reduction of cinnamaldehyde to cinnamyl alcohol by the reducing agent before the imine has had a chance to form.[1][2] This is particularly common when using a strong reducing agent like sodium borohydride in a one-pot synthesis.

Q2: How can I be sure that my cinnamaldehyde starting material is pure enough?

A2: Freshly distilled cinnamaldehyde is recommended for best results. You can purify commercial cinnamaldehyde by vacuum distillation.[9][10] The purity can be checked by techniques such as GC-MS or NMR spectroscopy. A key indicator of impurity is the presence of cinnamic acid, which can form upon oxidation.

Q3: Is it always necessary to use an acid catalyst for imine formation?

A3: While not always strictly necessary, using a catalytic amount of a mild acid like acetic acid is highly recommended as it can significantly increase the rate of imine formation.[4][6] The optimal pH for this reaction is typically between 4 and 5.[6][8]

Q4: Can I use sodium borohydride for the reduction step?

A4: Yes, you can use sodium borohydride, but it is best to do so in a two-step process where the imine is formed first, and then the reducing agent is added.[4] If you are performing a one-pot reaction, a milder reducing agent like sodium triacetoxyborohydride is a better choice to avoid the unwanted reduction of cinnamaldehyde.

Q5: What is a simple way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (cinnamaldehyde and amine). The disappearance of the starting materials and the appearance of a new spot for the imine and/or the final this compound product will indicate the progress of the reaction.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of Cinnamaldehyde

Reducing AgentTypical SolventKey AdvantagesPotential Issues
Sodium Borohydride (NaBH₄) Methanol (B129727), EthanolInexpensive, readily available.Can readily reduce cinnamaldehyde to cinnamyl alcohol, leading to low yields of the desired amine.[2][3]
Sodium Cyanoborohydride (NaBH₃CN) MethanolMilder than NaBH₄, more selective for imines over aldehydes.[4]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, 1,2-DichloroethaneHighly selective for the reduction of imines in the presence of aldehydes.[4]More expensive than NaBH₄.

Table 2: Optimized Conditions for Cinnamaldehyde Purification by Vacuum Distillation

ParameterValue
Pressure 1.333 kPa
Temperature of total reflux 60-70°C
Temperature of collecting light component 60-100°C
Temperature of collecting crude cinnamaldehyde 110-125°C
Reflux ratio 2:1
Purity of final product 98.66%
Yield of final product 84.68%

Data from a study on the purification of cinnamaldehyde from cinnamon oil.[9][10]

Experimental Protocols

Protocol 1: Two-Step Reductive Amination of Cinnamaldehyde

Step A: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamaldehyde (1 equivalent) and your primary amine (1-1.2 equivalents) in an anhydrous solvent (e.g., methanol or toluene).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • If using toluene, attach a Dean-Stark apparatus to remove water azeotropically. If using methanol, add activated 4Å molecular sieves.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-4 hours.

  • Monitor the reaction by TLC until the cinnamaldehyde spot has disappeared and a new, higher Rf spot corresponding to the imine is observed.

Step B: Reduction of the Imine

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until the imine spot on the TLC is no longer visible.

  • Proceed with the workup as described in the "Problem: Difficulty in isolating and purifying the this compound product" section.

Protocol 2: Purification of Cinnamaldehyde by Vacuum Distillation
  • Set up a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask.

  • Place the crude cinnamaldehyde in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to approximately 1.333 kPa.

  • Begin heating the distillation flask gently.

  • Collect the fractions according to the temperatures outlined in Table 2. The main fraction containing the purified cinnamaldehyde should be collected between 110-125°C at this pressure.[9][10]

Visualizations

G cluster_0 Reductive Amination Pathway Cinnamaldehyde Cinnamaldehyde Imine Intermediate Imine Intermediate Cinnamaldehyde->Imine Intermediate + Amine - H2O Amine Amine This compound This compound Imine Intermediate->this compound + [H] (Reduction)

Caption: The general reaction pathway for the synthesis of this compound.

G cluster_1 Troubleshooting Low Yields Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Purity? Optimize Imine Formation Optimize Imine Formation Low Yield->Optimize Imine Formation Equilibrium? Change Reducing Agent Change Reducing Agent Optimize Imine Formation->Change Reducing Agent Still low yield? Two-Step Procedure Two-Step Procedure Optimize Imine Formation->Two-Step Procedure Alternative

Caption: A simplified troubleshooting workflow for low this compound yields.

G cluster_2 Experimental Workflow Mix Cinnamaldehyde & Amine Mix Cinnamaldehyde & Amine Imine Formation (Monitor by TLC) Imine Formation (Monitor by TLC) Mix Cinnamaldehyde & Amine->Imine Formation (Monitor by TLC) Cool to 0C Cool to 0C Imine Formation (Monitor by TLC)->Cool to 0C Add Reducing Agent Add Reducing Agent Cool to 0C->Add Reducing Agent Reaction (Monitor by TLC) Reaction (Monitor by TLC) Add Reducing Agent->Reaction (Monitor by TLC) Workup Workup Reaction (Monitor by TLC)->Workup

Caption: A typical experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing Cinnamylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamylamine (B1233655). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Section 1: Chemical Synthesis via Reductive Amination

The most common chemical route to this compound is the reductive amination of cinnamaldehyde (B126680). This process involves the reaction of cinnamaldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the final this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the reductive amination of cinnamaldehyde to this compound?

A1: The primary methods involve either a one-pot (direct) or a two-step (indirect) approach. In the one-pot method, cinnamaldehyde, an ammonia source, and a reducing agent are all combined in the reaction vessel. The two-step method involves the initial formation and isolation of the imine, followed by its reduction in a separate step. This can help to minimize side reactions, such as the reduction of the starting aldehyde.

Q2: Which reducing agents are suitable for this transformation?

A2: Several reducing agents can be employed, with the choice depending on the specific reaction conditions and the desired selectivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). NaBH₃CN and NaBH(OAc)₃ are generally milder and more selective for the imine over the aldehyde, which can be advantageous in a one-pot synthesis.[1][2]

Q3: What is the optimal pH for the reaction?

A3: The reaction is typically carried out under neutral or weakly acidic conditions. A slightly acidic pH can help to catalyze the formation of the imine intermediate. However, strongly acidic conditions should be avoided as they can lead to unwanted side reactions and polymerization.

Q4: What are the common side products, and how can they be minimized?

A4: The most common side product is cinnamyl alcohol, which results from the reduction of the starting cinnamaldehyde.[3] This can be minimized by using a reducing agent that is more selective for the imine, such as NaBH₃CN, or by employing a two-step procedure where the aldehyde is consumed before the reducing agent is introduced. Another potential side product can arise from a 1,4-conjugate addition to the α,β-unsaturated system of cinnamaldehyde.[3] Careful control of reaction temperature and the choice of reducing agent can help to disfavor this pathway.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low or No this compound Yield 1. Inefficient Imine Formation: The equilibrium may not favor the imine. 2. Reduction of Cinnamaldehyde: The reducing agent may be preferentially reducing the starting material.[3] 3. Decomposition of Reactants or Product: The reaction conditions may be too harsh.1. Ensure the reaction is run under neutral to slightly acidic conditions. Consider adding a dehydrating agent like molecular sieves to drive the imine formation. 2. Switch to a more selective reducing agent like sodium cyanoborohydride.[1][2] Alternatively, perform the reaction in two steps: form the imine first, then add the reducing agent. 3. Run the reaction at a lower temperature and monitor the progress closely by TLC or GC-MS.
Significant Cinnamyl Alcohol Byproduct The reducing agent is not selective enough for the imine over the aldehyde.[3]Use a milder, more selective reducing agent such as NaBH₃CN or NaBH(OAc)₃.[1][2] Consider a two-step approach.
Formation of Polymeric Material Cinnamaldehyde can be unstable under strongly acidic or basic conditions, leading to polymerization.Maintain a neutral or weakly acidic pH throughout the reaction.
Difficulty in Product Purification The product may be co-eluting with starting materials or byproducts during chromatography. This compound can be volatile.Consider an acid-base extraction to separate the basic this compound from neutral compounds like cinnamaldehyde and cinnamyl alcohol. For purification by distillation, use a vacuum to lower the boiling point and prevent decomposition.[4]
Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

  • Materials: Cinnamaldehyde, ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in methanol), sodium cyanoborohydride, methanol, and a suitable workup solvent (e.g., diethyl ether).

  • Procedure:

    • Dissolve cinnamaldehyde (1 equivalent) and an excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) in methanol.

    • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

    • Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise while monitoring the temperature.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, quench by the careful addition of water.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Optimizing Reaction Conditions
Parameter Condition Observed Effect on Yield/Purity Reference
Reducing Agent NaBH₄ vs. NaBH₃CNNaBH₃CN generally provides higher selectivity for the imine, reducing the formation of cinnamyl alcohol and potentially increasing the yield of this compound.[1][2]
Solvent Methanol, Ethanol (B145695), THFMethanol and ethanol are common protic solvents that work well. THF, an aprotic solvent, can also be used. The choice of solvent can influence the solubility of reagents and the reaction rate.[5][6]
Temperature Room Temperature vs. Elevated TemperatureMost reductive aminations proceed well at room temperature. For less reactive substrates, gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion. However, higher temperatures can increase the likelihood of side reactions.[7]
Ammonia Source Ammonium Acetate, Ammonia in MethanolBoth are effective sources of ammonia. The choice may depend on the specific reaction conditions and the desired pH.[8]

Workflow Diagram

G Chemical Synthesis of this compound Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Cinnamaldehyde and Ammonia Source in Solvent imine Imine Formation start->imine Stir at RT reduction Add Reducing Agent (e.g., NaBH3CN) imine->reduction react Stir and Monitor Reaction reduction->react quench Quench Reaction react->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product Pure this compound purify->product

Caption: Workflow for the chemical synthesis of this compound.

Section 2: Biosynthesis of this compound in E. coli

An alternative, greener route to this compound involves its biosynthesis in engineered microorganisms, such as Escherichia coli. This method typically utilizes enzymes to convert a precursor, like cinnamic acid, into this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in E. coli?

A1: A common strategy involves a two-step enzymatic conversion from cinnamic acid. First, a carboxylic acid reductase (CAR) converts cinnamic acid to cinnamaldehyde. Subsequently, an ω-transaminase (ω-TA) catalyzes the amination of cinnamaldehyde to this compound.[9]

Q2: Why is cinnamyl alcohol a common byproduct in this biosynthesis, and how can its formation be minimized?

A2: E. coli possesses endogenous alcohol dehydrogenases that can reduce the intermediate cinnamaldehyde to cinnamyl alcohol.[9] To minimize this, engineered strains with knockouts of key alcohol dehydrogenase genes (e.g., MG1655 RARE) are often used.[9] Additionally, optimizing fermentation conditions to avoid excess reducing power in the cell can also reduce cinnamyl alcohol formation.[9]

Q3: What are the key factors to optimize for improving this compound yield in fermentation?

A3: Key factors include the choice of precursor (sodium cinnamate (B1238496) is often more soluble and leads to higher yields than cinnamic acid), the concentration of the amino donor (e.g., L-alanine), and the supply of necessary cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) for the transaminase and NADPH for the carboxylic acid reductase.[9]

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low this compound Titer 1. Inefficient Precursor Conversion: The activity of the carboxylic acid reductase may be a bottleneck. 2. Low Transaminase Activity: The conversion of cinnamaldehyde to this compound may be inefficient. 3. Toxicity of Intermediates: Cinnamaldehyde can be toxic to E. coli at high concentrations.1. Ensure an adequate supply of the NADPH cofactor. Consider overexpressing genes that enhance NADPH regeneration.[9] 2. Optimize the concentration of the amino donor (e.g., L-alanine) and the PLP cofactor.[9] Consider protein engineering of the transaminase to improve its activity. 3. Control the feed rate of the precursor to avoid the accumulation of toxic cinnamaldehyde.
High Levels of Cinnamyl Alcohol Endogenous alcohol dehydrogenases in E. coli are reducing the cinnamaldehyde intermediate.[9]Use an E. coli strain with reduced aldehyde reductase activity (e.g., MG1655 RARE).[9] Optimize the carbon source in the fermentation medium to manage the cellular redox balance.[9]
Low Cell Growth The precursor or the product may be inhibiting cell growth.Optimize the fermentation medium and conditions (pH, temperature, aeration). Consider a fed-batch fermentation strategy to maintain precursor and product concentrations at non-toxic levels.
Experimental Protocols

Protocol 2: Biosynthesis of this compound in Engineered E. coli

  • Materials: Engineered E. coli strain (e.g., MG1655 RARE) harboring plasmids for CAR and ω-TA expression, Luria-Bertani (LB) medium, appropriate antibiotics, inducer (e.g., IPTG), sodium cinnamate, L-alanine, and pyridoxal phosphate (PLP).

  • Procedure:

    • Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to culture at a lower temperature (e.g., 30°C) for several hours.

    • Harvest the cells by centrifugation and resuspend them in a production medium containing sodium cinnamate, L-alanine, and PLP.

    • Incubate the production culture under optimized conditions (e.g., specific temperature and shaking speed) for a set period (e.g., 16-24 hours).

    • Monitor the production of this compound by taking samples periodically and analyzing them by HPLC.

    • After fermentation, separate the cells from the broth by centrifugation.

    • Extract this compound from the supernatant using an appropriate organic solvent and purify as needed.

Data Presentation: Optimization of Fermentation Conditions
Parameter Condition This compound Yield (mg/L) Reference
Precursor 2 g/L Cinnamic AcidLower Yield[9]
2 g/L Sodium CinnamateHigher Yield[9]
Amino Donor (L-alanine) 2 g/LSub-optimal[9]
4 g/LOptimal[9]
6 g/LDecreased Yield[9]
8 g/LFurther Decreased Yield[9]
Cofactor (PLP) 50 mg/LOptimal[9]
100 mg/LSub-optimal[9]
200 mg/LSub-optimal[9]
400 mg/LSub-optimal[9]
Optimized Conditions 2 g/L Sodium Cinnamate, 4 g/L L-alanine, 50 mg/L PLP (16h fermentation)523.15[10]

Signaling Pathway Diagram

G Biosynthetic Pathway to this compound in Engineered E. coli cluster_pathway Engineered Metabolic Pathway cluster_enzymes Key Enzymes cluster_side_reaction Side Reaction cinnamic_acid Cinnamic Acid cinnamaldehyde Cinnamaldehyde cinnamic_acid->cinnamaldehyde NADPH -> NADP+ This compound This compound cinnamaldehyde->this compound L-alanine -> Pyruvate cinnamyl_alcohol Cinnamyl Alcohol cinnamaldehyde->cinnamyl_alcohol NAD(P)H -> NAD(P)+ car Carboxylic Acid Reductase (CAR) car->cinnamaldehyde wta ω-Transaminase (ω-TA) wta->this compound adh Endogenous Alcohol Dehydrogenases adh->cinnamyl_alcohol

Caption: Biosynthetic pathway for this compound production in E. coli.

References

preventing polymerization during cinnamylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address polymerization during chemical reactions involving cinnamylamine (B1233655).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound reaction mixture turning viscous or solidifying?

A1: An increase in viscosity or solidification of your reaction mixture is a strong indicator of polymerization. This compound is susceptible to polymerization due to its structural features: a vinyl-like double bond in the propenyl side chain and a reactive primary amine group. Polymerization can be initiated by factors such as heat, light, trace amounts of acid or base, or the presence of radical initiators.[1][2]

Q2: What are the primary mechanisms of this compound polymerization?

A2: The primary mechanism for the polymerization of the vinyl group is free-radical polymerization.[1] This process is typically initiated by a source of free radicals, which can be generated by heat or light, or introduced through contaminants. The free radical attacks the double bond of a this compound molecule, creating a new radical that can then react with other this compound molecules in a chain reaction.[2] Additionally, the amine functionality can be sensitive to certain reaction conditions, potentially leading to side reactions that can also contribute to the formation of polymeric material.

Q3: Can the amine group in this compound cause polymerization?

A3: While the primary route of polymerization is through the vinyl group, the amine group can contribute to side reactions. For instance, in the presence of certain reagents, the amine can undergo reactions that might lead to oligomerization or the formation of complex mixtures. The amine's basicity can also influence the reaction environment, potentially catalyzing side reactions.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds added in small amounts to monomers or reaction mixtures to prevent unwanted polymerization.[1] They primarily function as radical scavengers, reacting with and neutralizing free radicals that initiate the polymerization chain reaction.[1] This effectively stops the polymerization process before it can begin or propagate. Common types of inhibitors include phenolic compounds, quinones, and stable nitroxide radicals.[1]

Q5: Should I remove the inhibitor from this compound before my reaction?

A5: It depends on the nature of your reaction. For many applications, the small amount of inhibitor present will not interfere. However, if your reaction is sensitive to the inhibitor (e.g., some catalytic processes), it may need to be removed. Phenolic inhibitors like hydroquinone (B1673460) or MEHQ can often be removed by a simple basic wash (e.g., with 5-10% sodium hydroxide (B78521) solution) as they form water-soluble salts.[3]

Troubleshooting Polymerization During this compound Reactions

Problem: My reaction mixture is showing signs of polymerization (increased viscosity, precipitate formation).

Possible Cause Recommended Solution(s)
Reaction temperature is too high. - Lower the reaction temperature. Consider running the reaction at room temperature or below if the reaction kinetics allow. - Ensure even heating with vigorous stirring to avoid localized hot spots.
Presence of radical initiators (e.g., peroxides, light). - Protect the reaction from light by wrapping the flask in aluminum foil. - Ensure all solvents are peroxide-free. - Purge the reaction vessel and solvents with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can sometimes contribute to radical formation.
Acidic or basic impurities. - Use high-purity, dry reagents and solvents. - Ensure glassware is thoroughly cleaned and dried to remove any acidic or basic residues. - If your reaction is sensitive to trace acid, consider using a non-nucleophilic base to scavenge it, provided it is compatible with your desired reaction.
Absence of a polymerization inhibitor. - Add a suitable polymerization inhibitor to the reaction mixture at an appropriate concentration (see Table 1). The inhibitor should be added at the beginning of the reaction.

Data Presentation: Common Polymerization Inhibitors

The following table summarizes common radical inhibitors that can be used to prevent the polymerization of this compound. The recommended concentrations are based on their use with structurally similar monomers like styrene (B11656) and should be optimized for your specific reaction conditions.

Inhibitor Class Typical Concentration (ppm) Mechanism of Action Notes
Butylated Hydroxytoluene (BHT) Phenolic100 - 1000Radical ScavengerEffective and widely used.
Hydroquinone (HQ) Phenolic100 - 1000Radical ScavengerCan be removed with a basic wash.
4-Methoxyphenol (MEHQ) Phenolic100 - 1000Radical ScavengerRequires the presence of oxygen to be effective.[1]
4-tert-Butylcatechol (TBC) Phenolic100 - 1000Radical ScavengerOften used for storage and transport of styrenic monomers.[1]
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) Nitroxide50 - 500Radical ScavengerHighly effective, even in the absence of oxygen.[1]
p-Benzoquinone Quinone100 - 1000Radical ScavengerOxygen-independent inhibitor.[1]

Experimental Protocols

Protocol 1: General Procedure for a this compound Reaction with an Inhibitor
  • Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, add your solvent and any solid reagents.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Inhibitor Addition: Add the chosen polymerization inhibitor (e.g., BHT, 200 ppm) to the reaction mixture and stir until dissolved.

  • Reagent Addition: Add this compound and any other liquid reagents to the flask via syringe.

  • Reaction: Proceed with your reaction as planned (e.g., heating, cooling, addition of other reagents).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, NMR). Be observant for any signs of polymerization.

  • Work-up: Upon completion, proceed with your standard work-up procedure.

Protocol 2: Removal of Phenolic Inhibitors from this compound
  • Dissolution: Dissolve the this compound containing a phenolic inhibitor in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium hydroxide. Repeat the wash 2-3 times. This will extract the phenolic inhibitor into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with water until the pH of the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain inhibitor-free this compound.

  • Immediate Use: The purified, inhibitor-free this compound is now more prone to polymerization and should be used immediately.

Visualization of Troubleshooting Workflow

Troubleshooting_Polymerization Troubleshooting this compound Polymerization start Reaction shows signs of polymerization (viscosity increase, solidification) check_temp Is the reaction temperature elevated (> 40°C)? start->check_temp check_inhibitor Was a polymerization inhibitor used? check_temp->check_inhibitor No solution_temp Reduce reaction temperature. Ensure even heating. check_temp->solution_temp Yes check_purity Are reagents and solvents of high purity and dry? check_inhibitor->check_purity Yes solution_inhibitor Add a suitable inhibitor (e.g., BHT, TEMPO). See Table 1. check_inhibitor->solution_inhibitor No check_atmosphere Is the reaction running under an inert atmosphere? check_purity->check_atmosphere Yes solution_purity Use purified reagents and dry solvents. Ensure clean glassware. check_purity->solution_purity No solution_atmosphere Purge with N2 or Ar. Protect from light. check_atmosphere->solution_atmosphere No end_node Problem Resolved check_atmosphere->end_node Yes solution_temp->end_node solution_inhibitor->end_node solution_purity->end_node solution_atmosphere->end_node

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Cinnamylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cinnamylamine (B1233655).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Inactive reducing agent (e.g., NaBH₄) due to moisture.Use freshly opened or properly stored sodium borohydride (B1222165). Ensure all glassware is thoroughly dried before use.[1]
Reversibility of imine formation in reductive amination.Ensure the reaction conditions favor imine formation. In some cases, removal of water using a Dean-Stark apparatus or molecular sieves may be beneficial, although often not necessary with a one-pot reductive amination.
Formation of Significant Side Products Reduction of cinnamaldehyde (B126680) to cinnamyl alcohol.This is a common side reaction, especially if the reducing agent is added before the imine has had sufficient time to form.[1] Add the reducing agent portion-wise and monitor the reaction by TLC to minimize the formation of cinnamyl alcohol.
Over-alkylation of the amine.This is more common when synthesizing secondary or tertiary amines. For the synthesis of primary this compound from ammonia (B1221849), this is less of an issue.
Difficulties During Workup Emulsion formation during extraction. Emulsions can form due to the presence of fine solid particles or high concentrations of dissolved substances. To break an emulsion, you can: • Add a saturated solution of sodium chloride (brine). • Filter the entire mixture through a pad of Celite. • Allow the mixture to stand for an extended period. • If using chlorinated solvents with a basic aqueous layer, neutralization or acidification may help.
Product is lost during aqueous wash. This compound, as an amine, will be protonated and become water-soluble in acidic conditions. If your product is intended to be the free base, avoid acidic washes during the main extraction. Acidic washes are used to purify the amine by extracting it into the aqueous layer, from which it can be recovered by basification.
Product is an oil and difficult to handle. This compound is a liquid at room temperature. If purification by chromatography is challenging, consider converting it to its hydrochloride salt, which is a solid and can often be purified by recrystallization.
Purification Challenges Persistent imine impurity. This indicates an incomplete reduction. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. The imine is often hydrolyzed back to the aldehyde and amine during aqueous workup, but some may persist.
Crude product has a strong color. The color may be due to impurities. Purification by column chromatography or conversion to the hydrochloride salt followed by recrystallization should yield a colorless to pale-yellow product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are the reductive amination of cinnamaldehyde and the reaction of cinnamyl chloride with an amine source, typically ammonia.[2] Biosynthetic routes using enzymes like transaminases are also being developed as a more environmentally friendly alternative.[2]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the starting material (cinnamaldehyde), the intermediate imine (if applicable), and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What is the purpose of the acidic wash during the workup of amines?

A3: An acidic wash (e.g., with dilute HCl) is used to convert the amine into its protonated, water-soluble salt. This allows for the separation of the amine from non-basic organic impurities, which will remain in the organic layer. The amine can then be recovered from the aqueous layer by making it basic (e.g., with NaOH) and extracting it back into an organic solvent.

Q4: My final product is an oil. How can I best purify it?

A4: If this compound is obtained as an oil, it can be purified by vacuum distillation or column chromatography on silica (B1680970) gel. An alternative and often easier method for purification is to convert the oily freebase into its hydrochloride salt by treating a solution of the amine with HCl (e.g., as a solution in ether or dioxane). The resulting this compound hydrochloride is a solid that can be purified by recrystallization.

Q5: What are the main safety precautions to consider during this compound synthesis?

A5: Cinnamaldehyde can be a skin irritant and sensitizer. Cinnamyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Comparison of this compound Synthesis Methods
Method Starting Materials Key Reagents Typical Solvent Reaction Temperature Reaction Time Reported Yield
Reductive Amination Cinnamaldehyde, Ammonia/Ammonium (B1175870) SaltNaBH₄ or NaBH₃CNMethanol, Ethanol, or THFRoom Temperature2 - 12 hours60-90%
From Cinnamyl Chloride Cinnamyl Chloride, AmmoniaAqueous AmmoniaWater or organic solventRoom Temperature to 50°C2 - 6 hours70-85%
Biosynthesis Cinnamic Acid or CinnamaldehydeE. coli expressing transaminaseAqueous fermentation medium~37°C4 - 16 hoursUp to 523 mg/L[2]

Experimental Protocols

Protocol 1: Reductive Amination of Cinnamaldehyde

This protocol describes the synthesis of this compound from cinnamaldehyde using sodium borohydride as the reducing agent.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cinnamaldehyde (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Foaming may occur due to the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: a. Carefully quench the reaction by the slow addition of water. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add water and basify the aqueous solution to a pH > 10 with NaOH solution. d. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis from Cinnamyl Chloride

This protocol describes the synthesis of this compound from cinnamyl chloride and aqueous ammonia.

Materials:

  • Cinnamyl chloride

  • Aqueous ammonia (concentrated, e.g., 28-30%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add cinnamyl chloride (1 equivalent) to an excess of concentrated aqueous ammonia (10-20 equivalents).

  • Stir the mixture vigorously at room temperature for 4-6 hours. The reaction can be gently heated to 40-50°C to increase the rate.

  • Monitor the reaction by TLC until the cinnamyl chloride is consumed.

  • Workup: a. Transfer the reaction mixture to a separatory funnel. b. Extract the product into dichloromethane or ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic extracts and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_reductive_amination cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Cinnamaldehyde & Ammonium Acetate in Methanol stir1 Stir at RT (Imine Formation) start->stir1 cool Cool in Ice Bath stir1->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir2 Stir at RT (Reduction) add_nabh4->stir2 tlc Monitor by TLC stir2->tlc quench Quench with Water tlc->quench concentrate Remove Methanol quench->concentrate basify Basify with NaOH concentrate->basify extract Extract with Organic Solvent basify->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate2 Concentrate dry->concentrate2 purify Vacuum Distillation or Column Chromatography concentrate2->purify

Caption: Experimental workflow for the reductive amination of cinnamaldehyde.

experimental_workflow_from_chloride cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Add Cinnamyl Chloride to Aqueous Ammonia stir Stir at RT or 40-50°C start->stir tlc Monitor by TLC stir->tlc extract Extract with Organic Solvent tlc->extract wash Wash with Water & Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound from cinnamyl chloride.

References

Cinnamylamine Synthesis: Technical Support Center for Impurity Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cinnamylamine (B1233655). The following sections detail the characterization of impurities, analytical methodologies, and strategies to optimize reaction conditions for higher purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis via reductive amination of cinnamaldehyde (B126680)?

A1: The most prevalent impurities include:

  • Unreacted Cinnamaldehyde: Incomplete reaction can leave residual starting material.

  • Cinnamyl Alcohol: Over-reduction of the aldehyde functional group by the reducing agent (e.g., sodium borohydride) is a common side reaction.[1][2]

  • Intermediate Imine (N-cinnamylidene-amine): The imine formed from the condensation of cinnamaldehyde and the amine source can remain if the reduction step is incomplete.[3]

Q2: What impurities can be expected when synthesizing this compound from cinnamoyl chloride?

A2: When using cinnamoyl chloride, potential impurities include:

  • Unreacted Cinnamoyl Chloride or Cinnamic Acid: Incomplete reaction or hydrolysis of the acyl chloride.

  • Diacylated Amine: If a primary amine is used, a diacylated byproduct can form.

  • β-Amino Amide: A potential side product from a tandem Michael addition and nucleophilic substitution.[4]

Q3: Which analytical techniques are best for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of this compound and separating it from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation of unknown impurities.[5]

Q4: I am observing a significant amount of cinnamyl alcohol in my product. How can I minimize its formation?

A4: To reduce the formation of cinnamyl alcohol, consider the following strategies:

  • Choice of Reducing Agent: Use a milder or more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a better choice than sodium borohydride (B1222165) (NaBH₄) for this reason.[6][7]

  • Stepwise Procedure: First, ensure the complete formation of the imine before adding the reducing agent. This can be monitored by techniques like TLC or NMR.[1]

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C) to increase the selectivity of the reducing agent.[1]

Q5: How can I remove unreacted cinnamaldehyde from my final product?

A5: Unreacted cinnamaldehyde can often be removed through:

  • Aqueous Bisulfite Wash: Cinnamaldehyde forms a water-soluble bisulfite adduct, which can be separated from the organic layer containing this compound.

  • Chromatography: Column chromatography on silica (B1680970) gel can effectively separate the more polar cinnamaldehyde from the this compound product.

Troubleshooting Guides

Issue: Low Yield and High Impurity Profile in Reductive Amination
Symptom Potential Cause Suggested Solution
High levels of cinnamyl alcohol The reducing agent is too reactive and is reducing the cinnamaldehyde before imine formation is complete.[1][6]Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, perform the reaction in a stepwise manner, ensuring complete imine formation before adding the reducing agent. Lowering the reaction temperature during the reduction step can also improve selectivity.
Presence of unreacted cinnamaldehyde Incomplete imine formation or insufficient reducing agent.Ensure anhydrous conditions to favor imine formation. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde before adding the reducing agent. Use a slight excess of the amine and ensure at least one equivalent of the reducing agent is used per mole of the imine.
Significant amount of intermediate imine remaining Incomplete reduction of the imine.[3]Increase the amount of the reducing agent (e.g., 1.5-2.0 equivalents).[1] Ensure the reducing agent is active and has not degraded. Increase the reaction time for the reduction step.
Formation of tertiary amine byproduct (from primary amine) The secondary amine product reacts with another molecule of cinnamaldehyde.[1]Use an excess of the primary amine to increase the probability of the aldehyde reacting with the starting amine instead of the product.[1]
Issue: Impurities in Synthesis from Cinnamoyl Chloride
Symptom Potential Cause Suggested Solution
Presence of cinnamic acid Hydrolysis of cinnamoyl chloride due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of β-amino amide Aza-Michael addition followed by nucleophilic acyl substitution.[4]This is an inherent reactivity of the system. To minimize it, consider using a less nucleophilic amine or protecting the double bond, though this adds extra steps. Purification by column chromatography is typically required to separate this byproduct.
Unreacted starting amine Insufficient cinnamoyl chloride or non-optimal reaction conditions.Use a slight excess of cinnamoyl chloride. Ensure the reaction temperature and time are sufficient for complete conversion. Monitor the reaction by TLC.

Data Presentation

Table 1: Common Impurities in this compound Synthesis
Impurity Name Chemical Structure Synthesis Route Typical Analytical Technique
CinnamaldehydeC₉H₈OReductive AminationGC-MS, HPLC, ¹H NMR
Cinnamyl AlcoholC₉H₁₀OReductive AminationGC-MS, HPLC, ¹H NMR
N-cinnamylidene-amineVariesReductive AminationLC-MS, ¹H NMR
Cinnamic AcidC₉H₈O₂From Cinnamoyl ChlorideHPLC, ¹H NMR
β-Amino AmideVariesFrom Cinnamoyl ChlorideLC-MS, ¹H NMR

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound and its common impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase A: 0.1% Phosphoric acid in water.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the less polar components. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or 280 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its impurities based on their retention times, which should be established by injecting pure standards if available. The expected elution order is typically cinnamic acid, cinnamyl alcohol, cinnamaldehyde, and then this compound.

Protocol 2: GC-MS Method for Impurity Identification

This protocol outlines a general procedure for the identification of volatile impurities.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[12]

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it with library spectra (e.g., NIST) for identification.

    • The fragmentation pattern of amines is characterized by an odd molecular ion and cleavage of the C-C bond adjacent to the C-N bond.[5]

Protocol 3: ¹H NMR for Structural Characterization
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified impurity or the crude reaction mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Integrate the peaks to determine the relative ratios of the components.

    • Assign the chemical shifts to the protons of the expected structures. Key expected chemical shifts (in CDCl₃) are:

      • Cinnamaldehyde: Aldehyde proton (~9.7 ppm), vinyl protons (~6.7 and ~7.5 ppm), aromatic protons (~7.4-7.6 ppm).[13]

      • Cinnamyl Alcohol: Hydroxyl proton (variable), methylene (B1212753) protons (~4.3 ppm), vinyl protons (~6.3 and ~6.6 ppm), aromatic protons (~7.2-7.4 ppm).

      • This compound: Methylene protons adjacent to the nitrogen will be shifted downfield compared to cinnamyl alcohol.

      • Imine: The imine proton (CH=N) will have a characteristic chemical shift, typically in the range of 8.0-8.5 ppm.

Visualizations

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_impurities Potential Impurities cinnamaldehyde Cinnamaldehyde imine Imine Intermediate cinnamaldehyde->imine Condensation cinnamyl_alcohol Cinnamyl Alcohol cinnamaldehyde->cinnamyl_alcohol Over-reduction amine Amine amine->imine This compound This compound (Crude Product) imine->this compound Reduction residual_imine Residual Imine imine->residual_imine Incomplete Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->this compound reducing_agent->cinnamyl_alcohol hplc HPLC Analysis This compound->hplc gcms GC-MS Analysis This compound->gcms nmr NMR Analysis This compound->nmr unreacted_aldehyde Unreacted Cinnamaldehyde

Caption: Workflow for this compound synthesis via reductive amination and impurity analysis.

Troubleshooting_Logic start Analyze Crude Product (HPLC/GC-MS) impurity_check High Impurity Levels? start->impurity_check identify_impurity Identify Major Impurity impurity_check->identify_impurity Yes pure_product Purified this compound impurity_check->pure_product No alcohol Cinnamyl Alcohol? identify_impurity->alcohol aldehyde Cinnamaldehyde? identify_impurity->aldehyde imine Imine? identify_impurity->imine alcohol->aldehyde No solution_alcohol Use Milder Reducing Agent or Stepwise Addition alcohol->solution_alcohol Yes aldehyde->imine No solution_aldehyde Ensure Complete Imine Formation Before Reduction aldehyde->solution_aldehyde Yes solution_imine Increase Reducing Agent or Reaction Time imine->solution_imine Yes solution_alcohol->pure_product solution_aldehyde->pure_product solution_imine->pure_product

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

stability of cinnamylamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cinnamylamine (B1233655) under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under standard ambient conditions (room temperature and pressure, protected from light).[1] However, its stability is significantly influenced by pH, temperature, and the presence of oxidizing agents due to its amine and alkene functional groups.

Q2: How does the pH of a solution affect the stability of this compound?

A2: The stability of this compound is pH-dependent. As a primary amine, it is basic and will be protonated in acidic solutions to form a more stable ammonium (B1175870) salt. In strongly acidic or basic conditions, particularly at elevated temperatures, degradation can occur. The predicted pKa of this compound is approximately 9.77, meaning it will be predominantly in its protonated form in solutions with a pH below this value.

Q3: What are the likely degradation pathways for this compound in acidic conditions?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on general organic chemistry principles, potential degradation in acidic conditions could involve the hydration of the double bond to form an alcohol. However, primary amines are generally stable to hydrolysis under mild acidic conditions. Severe conditions (high temperature and extreme pH) would be required to induce significant degradation.

Q4: What are the expected degradation pathways for this compound in basic conditions?

A4: this compound is expected to be relatively stable in mild basic conditions. Under harsh basic conditions (e.g., high concentration of a strong base and elevated temperature), degradation could potentially occur, though specific pathways are not well-documented. For many amines, strong basic conditions are less likely to cause hydrolysis compared to acidic conditions.

Q5: Are there any particular storage recommendations for this compound solutions?

A5: To ensure the stability of this compound solutions, it is recommended to store them in well-sealed containers, protected from light, and at refrigerated temperatures. For long-term storage, preparing solutions in a buffered system at a slightly acidic to neutral pH where the amine is protonated may enhance stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

ProblemPotential CauseRecommended Solution
No significant degradation observed under stress conditions. This compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base). For hydrolytic studies, consider using up to 1M HCl or NaOH if no degradation is observed with 0.1M solutions.[2][3]
The analytical method is not stability-indicating.Ensure your analytical method (e.g., HPLC) can separate the parent this compound peak from potential degradation products. This may require method re-validation with spiked samples of potential degradants if they are known.
Rapid and complete degradation of this compound is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions. Aim for a target degradation of 5-20% to accurately assess the stability and identify primary degradation products.[3][4] This can be achieved by lowering the temperature, reducing the concentration of the stressor, or shortening the exposure time.
Poor peak shape (tailing or fronting) for this compound in HPLC analysis. The pH of the mobile phase is close to the pKa of this compound (~9.77).Adjust the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase HPLC, a lower pH (e.g., pH 3-4) will ensure the amine is fully protonated, leading to better peak shape.
Secondary interactions with the stationary phase.Use a high-purity silica (B1680970) column or add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to mask active silanol (B1196071) groups.
Mass balance is not within the acceptable range (e.g., 90-110%). Degradation products are not being detected by the analytical method.Ensure the detection wavelength is appropriate for both this compound and its potential degradation products. A photodiode array (PDA) detector can be useful to analyze the UV spectra of all peaks.
Degradation products are not eluting from the column.Modify the gradient elution to include a stronger organic solvent at the end of the run to elute any highly retained compounds.
Volatile degradation products have formed and been lost.Use a mass spectrometer (LC-MS) to identify potential volatile or non-UV active degradation products.

Summary of Quantitative Data

ConditionStress AgentTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1M - 1M HCl60°C - 80°C24 - 72 hours5 - 20%
Base Hydrolysis 0.1M - 1M NaOH60°C - 80°C24 - 72 hours5 - 20%
Oxidative 3 - 30% H₂O₂Room Temp - 40°C24 hours5 - 20%
Thermal Dry Heat> 10°C above accelerated stabilityVaries5 - 20%
Photolytic UV/Vis LightAmbientVaries5 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound (e.g., 50 mg).

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water) to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl in separate containers. Incubate the solutions at 60°C.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate the solutions at 60°C.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 70°C.

    • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

    • Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Use a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a low pH aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). A PDA detector is recommended to assess peak purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M - 1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M - 1M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal Stress (70°C) stock->thermal Expose to Stress control Control Sample (4°C, protected from light) stock->control Expose to Stress sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc data Data Interpretation (Assess Degradation, Mass Balance) hplc->data

Caption: Workflow for assessing this compound stability.

acidic_degradation_pathway Hypothetical Acidic Degradation Pathway of this compound cluster_main This compound This compound protonated Protonated this compound This compound->protonated + H+ intermediate Carbocation Intermediate protonated->intermediate + H2O (Hydration of alkene) product 3-Phenyl-1-aminopropan-2-ol (Hypothetical Product) intermediate->product - H+

Caption: Potential acidic degradation of this compound.

basic_stability Stability of this compound under Basic Conditions cluster_main This compound This compound no_reaction No Significant Reaction (Generally Stable) This compound->no_reaction Mild Basic Conditions (e.g., pH 8-10, RT)

Caption: this compound stability in basic conditions.

References

Technical Support Center: Cinnamylamine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of cinnamylamine (B1233655) production.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical and biocatalytic synthesis of this compound at scale.

Chemical Synthesis: Reductive Amination & Heck Reaction

Issue: Low or Inconsistent Product Yield

Potential CauseSuggested Solution
Inefficient Imine Formation (Reductive Amination) Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine.[1] For sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
Decomposition of Reducing Agent If using sodium borohydride (B1222165) (NaBH₄), ensure it is added after sufficient time has been allowed for complete imine formation, as it can also reduce the starting aldehyde.[2] Sodium triacetoxyborohydride (B8407120) (STAB) is less prone to this issue.
Suboptimal Catalyst Activity (Heck Reaction) Ensure the palladium catalyst is properly activated. Pd(II) precursors often require reduction to Pd(0) to enter the catalytic cycle.[3] The choice of ligands is also critical; electron-donating ligands can increase catalyst activity and stability.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider a slight increase in temperature or extended reaction time. For reductive amination, a large excess of the primary amine can drive the reaction to completion.[1]

Issue: High Impurity Levels

Potential CauseSuggested Solution
Formation of Tertiary Amine Byproduct (Reductive Amination) This occurs when the secondary amine product reacts with another equivalent of the aldehyde.[1] To minimize this, use a large excess of the primary amine.[1]
Formation of Cinnamyl Alcohol This can occur if the reducing agent is too strong or if reaction conditions favor aldehyde reduction over imine reduction. Use a milder reducing agent like sodium triacetoxyborohydride (STAB).
Isomerization and Side Reactions (Heck Reaction) The formation of undesired isomers can be influenced by the choice of catalyst, ligand, and base.[3] Careful optimization of these parameters is crucial. The reductive Heck reaction can also lead to conjugate addition products as byproducts.[3]
Residual Palladium Catalyst Palladium leaching from heterogeneous catalysts is a common issue.[4] This can be minimized by optimizing reaction conditions (e.g., temperature) and considering catalyst re-deposition techniques after the reaction is complete.[4]

Issue: Purification and Isolation Challenges

Potential CauseSuggested Solution
Difficulty in Separating this compound from Unreacted Starting Materials or Byproducts An acid-base extraction is often effective for purifying amines. The basic this compound can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to recover the purified amine by extraction with an organic solvent.
Oiling Out During Crystallization This can happen if the solution is supersaturated or cools too quickly. Ensure the correct solvent system is used and allow for slow cooling to promote crystal growth.
Poor Crystal Formation If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of pure this compound can also be effective.
Biocatalytic Synthesis

Issue: Low this compound Titer

Potential CauseSuggested Solution
Toxicity of Cinnamaldehyde (B126680) Intermediate Cinnamaldehyde is toxic to E. coli, which can inhibit cell growth and enzyme activity.[5] Use an engineered strain with enhanced resistance or implement a two-phase system to extract cinnamaldehyde as it is formed.
Metabolic Imbalance The accumulation of intermediates can indicate a bottleneck in the metabolic pathway.[5] This can be addressed by balancing the expression levels of the enzymes in the pathway, for example, by using different strength promoters.
Insufficient Cofactor Supply (NADPH) The conversion of cinnamic acid to cinnamaldehyde is often NADPH-dependent. Overexpressing genes that increase the intracellular supply of NADPH can improve the reaction rate.
Suboptimal Fermentation Conditions Optimize parameters such as pH, temperature, dissolved oxygen, and media composition. For example, fed-batch strategies can be employed to maintain optimal nutrient levels and control cell growth.[6][7][8][9]

Issue: Formation of Cinnamyl Alcohol Byproduct

Potential CauseSuggested Solution
Endogenous Aldehyde Reductase Activity in Host Strain Wild-type E. coli possesses endogenous enzymes that can reduce cinnamaldehyde to cinnamyl alcohol.[10]
Use of Engineered Strains Employing host strains with knockouts of key aldehyde reductase genes can significantly reduce the formation of cinnamyl alcohol.[10][11]

Issue: Challenges in Downstream Processing

Potential CauseSuggested Solution
Complex Fermentation Broth Matrix The presence of cells, proteins, and other media components can complicate purification. Initial clarification steps such as centrifugation and microfiltration are necessary to remove biomass and larger debris.
Product Recovery from Aqueous Phase This compound may have some solubility in the aqueous fermentation broth. Liquid-liquid extraction with a suitable organic solvent after adjusting the pH to be basic is a common method for recovery.
Purification from Similar Impurities If other aromatic compounds are present, chromatographic methods such as reversed-phase HPLC may be necessary for final purification.

Section 2: Frequently Asked Questions (FAQs)

Chemical Synthesis
  • Q1: Which chemical synthesis route is more suitable for industrial scale-up: reductive amination or the Heck reaction?

    • A1: Both routes have been successfully applied. Reductive amination of cinnamaldehyde is often more direct and may use less expensive reagents. The Heck reaction offers a different retrosynthetic approach, coupling an aryl halide with an alkene, which can be advantageous depending on the availability and cost of starting materials.[3] The choice often depends on factors like raw material cost, process safety, and desired purity levels.

  • Q2: What are the key safety considerations when scaling up this compound synthesis?

    • A2: Key safety considerations include managing the flammability of organic solvents, the toxicity of reagents like sodium cyanoborohydride (which can release hydrogen cyanide gas under acidic conditions), and the handling of palladium catalysts which can be pyrophoric. A thorough process safety assessment is crucial before any scale-up.[12]

  • Q3: How can I monitor the progress of my this compound synthesis reaction at a large scale?

    • A3: In-process monitoring can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the consumption of starting materials and the formation of this compound and any byproducts.[13]

Biocatalytic Synthesis
  • Q4: What are the main advantages of biocatalytic production of this compound over chemical synthesis?

    • A4: The main advantages include milder reaction conditions (ambient temperature and pressure), reduced environmental impact due to the avoidance of harsh chemicals and metal catalysts, and the potential for high selectivity.[5]

  • Q5: How can the toxicity of the cinnamaldehyde intermediate be managed in a large-scale bioreactor?

    • A5: Strategies include using engineered host strains with increased tolerance to cinnamaldehyde, controlling the feed rate of the precursor (e.g., cinnamic acid) to avoid accumulation of the aldehyde, and implementing in-situ product removal techniques, such as a two-phase fermentation system where an organic solvent extracts the cinnamaldehyde from the aqueous phase.[5][14]

  • Q6: What is a typical downstream processing workflow for this compound produced via fermentation?

    • A6: A typical workflow involves: 1) Separation of biomass from the fermentation broth (e.g., centrifugation or microfiltration). 2) Extraction of this compound from the clarified broth into an organic solvent after pH adjustment. 3) Back-extraction into an acidic aqueous phase to remove neutral organic impurities. 4) Basification of the aqueous phase and re-extraction into an organic solvent. 5) Solvent evaporation and final purification, potentially by crystallization or chromatography.

Section 3: Quantitative Data

Table 1: Comparison of this compound Production Parameters

ParameterReductive Amination (Lab Scale)Heck Reaction (Lab Scale)Biocatalytic Production (E. coli)
Starting Materials Cinnamaldehyde, Amine SourceAryl Halide, AllylamineCinnamic Acid or L-Phenylalanine
Typical Yield 50-80%55-65% (isolated)[15]Up to 90% (conversion from cinnamic acid)[5]
Key Byproducts Tertiary amine, Cinnamyl alcoholIsomers, Conjugate addition productsCinnamyl alcohol, Cinnamaldehyde
Catalyst - (Reducing agent used)Palladium complexesWhole-cell biocatalyst (engineered E. coli)
Reaction Temperature 0 - 50 °C80 - 120 °C30 - 37 °C
Reaction Pressure AtmosphericAtmospheric to moderateAtmospheric
Solvent Methanol (B129727), DichloromethaneDMF, AcetonitrileAqueous buffer

Section 4: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Cinnamaldehyde (Lab Scale)
  • Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) and the primary amine (1.5-2 equivalents) in a suitable solvent such as methanol or dichloromethane. If the reaction is slow, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the imine is consumed (as monitored by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by acid-base extraction or column chromatography.

Protocol 2: General Procedure for Whole-Cell Biocatalytic Production of this compound (Lab Scale)
  • Strain Cultivation: Inoculate a suitable engineered E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to culture at a lower temperature (e.g., 20-30°C) for several hours to allow for enzyme expression.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) containing the substrate (e.g., cinnamic acid) and any necessary co-factors (e.g., pyridoxal (B1214274) phosphate (PLP) for transaminases).

  • Reaction: Incubate the cell suspension at an optimal temperature (e.g., 30°C) with shaking. Monitor the production of this compound over time by taking samples and analyzing them by HPLC.

  • Product Recovery: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the this compound from the supernatant as described in the downstream processing FAQ.

Protocol 3: HPLC Method for Quantification of this compound and Related Compounds
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Note: This method should be validated for linearity, accuracy, and precision for the specific application.

Section 5: Visualizations

G cluster_0 Reductive Amination Workflow Start Start Imine_Formation Imine Formation (Cinnamaldehyde + Amine) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Acid-Base Extraction / Crystallization) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound synthesis via reductive amination.

G cluster_1 Biocatalytic Production Workflow Inoculation Inoculation & Growth of Engineered E. coli Induction Induction of Enzyme Expression Inoculation->Induction Biotransformation Biotransformation (Cinnamic Acid -> this compound) Induction->Biotransformation Harvest Cell Harvest & Broth Clarification Biotransformation->Harvest Extraction Product Extraction & Purification Harvest->Extraction Final_Product Pure this compound Extraction->Final_Product

Caption: Workflow for biocatalytic production of this compound.

G cluster_2 Troubleshooting Low Yield in Reductive Amination Low_Yield Low Yield Observed Check_Imine Check Imine Formation (TLC/HPLC) Low_Yield->Check_Imine Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine Yes Check_Reduction Check Reduction Step (TLC/HPLC) Check_Imine->Check_Reduction No Adjust_pH Adjust pH to 4-7 Add Dehydrating Agent Incomplete_Imine->Adjust_pH Incomplete_Reduction Incomplete Reduction Check_Reduction->Incomplete_Reduction Yes Side_Reaction Side Reaction? (e.g., Aldehyde Reduction) Check_Reduction->Side_Reaction No Increase_Reducing_Agent Increase Reducing Agent Extend Reaction Time Incomplete_Reduction->Increase_Reducing_Agent Use_Milder_Reducer Use Milder Reductant (e.g., STAB) Side_Reaction->Use_Milder_Reducer

Caption: Decision tree for troubleshooting low yield in reductive amination.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cinnamylamine and Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cinnamylamine (B1233655) and benzylamine. The information presented is intended to assist researchers in selecting the appropriate amine for various synthetic applications, from fundamental organic reactions to the development of complex pharmaceutical intermediates. The comparison is grounded in fundamental chemical principles and supported by physicochemical data.

Physicochemical Properties and Basicity

The reactivity of an amine is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. A primary indicator of this availability is the acid dissociation constant of the conjugate acid (pKa). A higher pKa value corresponds to a stronger base and, generally, a more nucleophilic amine.

Table 1: Physicochemical Properties of this compound and Benzylamine

PropertyThis compoundBenzylamine
Structure C₆H₅CH=CHCH₂NH₂C₆H₅CH₂NH₂
Molecular Weight 133.19 g/mol 107.15 g/mol
pKa of Conjugate Acid ~9.77 (Predicted)[1]~9.34[2][3]
Boiling Point 80 °C (0.6 Torr)[1]184-185 °C

The key distinction lies in their basicity. This compound is predicted to be a slightly stronger base than benzylamine, as indicated by its higher pKa value.[1] This difference can be attributed to the electronic effects of the groups attached to the aminomethyl moiety (-CH₂NH₂).

  • Benzylamine: The phenyl group is weakly electron-withdrawing through an inductive effect due to the sp²-hybridized carbon atoms. This effect pulls electron density away from the nitrogen, slightly reducing the availability of the lone pair and thus lowering its basicity.

  • This compound: The cinnamyl group contains a propenyl chain (-CH=CHCH₂-). The sp² carbons of the double bond still exert an inductive pull, but the overall electronic effect of the extended alkyl-like chain is less withdrawing compared to the direct influence of the phenyl ring in benzylamine. This results in a higher electron density on the nitrogen of this compound, making it a stronger base.

G cluster_benzylamine Benzylamine cluster_this compound This compound b_struct C₆H₅ CH₂—NH₂ b_effect Phenyl group has a weak -I (inductive) effect. b_struct:f0->b_effect -I effect b_result Lower Basicity (pKa ≈ 9.34) c_struct C₆H₅CH=CH CH₂—NH₂ c_effect Alkenyl chain has a less pronounced -I effect compared to the direct phenyl group. c_struct:f0->c_effect -I effect c_result Higher Basicity (pKa ≈ 9.77) G cluster_common Common Reactions cluster_unique Unique to this compound start Amine Reactants acylation N-Acylation start->acylation Benzylamine & This compound schiff Schiff Base Formation start->schiff Benzylamine & This compound alkene_rxn Alkene Reactions (Hydrogenation, Arylation, etc.) start->alkene_rxn This compound Only reagent1 Acylating Agent (e.g., R-COCl) reagent1->acylation reagent2 Carbonyl (e.g., R'-CHO) reagent2->schiff reagent3 Electrophile / Catalyst (e.g., H₂, Pd/C) reagent3->alkene_rxn product1 Amide Product acylation->product1 product2 Imine (Schiff Base) schiff->product2 product3 Modified Alkane/Arene alkene_rxn->product3

References

Validating the Structure of Cinnamylamine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cinnamylamine (B1233655), validating its structure against a potential isomer, 3-phenylpropylamine (B116678). Detailed experimental protocols and data interpretation are presented to support the structural elucidation.

The unique chemical structure of this compound, containing a phenyl group, a carbon-carbon double bond, and a primary amine, gives rise to a characteristic NMR fingerprint. By comparing this fingerprint with that of its saturated analogue, 3-phenylpropylamine, the presence and position of the double bond can be unequivocally confirmed.

Comparative ¹H NMR Data

The ¹H NMR spectrum is instrumental in identifying the key structural features of this compound. The presence of vinylic protons and their characteristic splitting patterns are the most telling indicators of the double bond. In contrast, the spectrum of 3-phenylpropylamine shows aliphatic protons in place of the vinylic signals.

Proton Assignment This compound (Predicted) 3-Phenylpropylamine [1]
H-7 (Phenyl)~7.20-7.40 (m, 5H)7.18-7.32 (m, 5H)
H-3 (Vinylic)~6.55 (d, 1H, J ≈ 16 Hz)-
H-2 (Vinylic)~6.30 (dt, 1H, J ≈ 16, 6 Hz)-
H-1 (Aliphatic)~3.40 (d, 2H, J ≈ 6 Hz)2.70 (t, 2H, J = 7.5 Hz)
-NH₂Variable (broad s, 2H)1.35 (s, 2H)
H-2' (Aliphatic)-1.85 (quint, 2H, J = 7.5 Hz)
H-3' (Aliphatic)-2.65 (t, 2H, J = 7.5 Hz)

Note: The chemical shifts for this compound are predicted based on data from N-substituted derivatives and general principles of NMR spectroscopy as a definitive spectrum for the parent amine was not available in the searched literature.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the this compound structure. The chemical shifts of the sp² hybridized carbons of the double bond and the phenyl group are distinct from the sp³ hybridized carbons in 3-phenylpropylamine.

Carbon Assignment This compound 3-Phenylpropylamine
C-4 (Phenyl)~137.0~142.0
C-5, C-9 (Phenyl)~128.6~128.4
C-6, C-8 (Phenyl)~127.5~128.4
C-7 (Phenyl)~126.3~125.8
C-3 (Vinylic)~132.0-
C-2 (Vinylic)~127.0-
C-1 (Aliphatic)~44.042.2
C-2' (Aliphatic)-34.0
C-3' (Aliphatic)-33.5

Note: The chemical shift values for this compound and 3-phenylpropylamine are sourced from publicly available spectral data.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the amine sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Structure Validation Workflow

The logical process for validating the structure of this compound using the presented NMR data is outlined in the following diagram.

G Workflow for this compound Structure Validation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Analysis cluster_3 Conclusion A Prepare this compound Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR: - Chemical Shifts - Multiplicities - Coupling Constants B->D E Analyze 13C NMR: - Chemical Shifts C->E F Compare with 3-Phenylpropylamine Data D->F E->F G Identify Key Differences: - Vinylic vs. Aliphatic Signals - sp2 vs. sp3 Carbon Shifts F->G H Confirm Presence of C=C Double Bond G->H I Validate this compound Structure H->I

Caption: Logical workflow for the validation of this compound structure using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR data provide a definitive method for the structural validation of this compound. The key differentiating features from its saturated analog, 3-phenylpropylamine, are the presence of vinylic proton signals with a large coupling constant characteristic of a trans-alkene in the ¹H NMR spectrum, and the corresponding sp² carbon signals in the ¹³C NMR spectrum. This comparative approach ensures a high degree of confidence in the structural assignment for researchers in the fields of chemical synthesis and drug development.

References

Unsaturated vs. Saturated: A Comparative Analysis of the Biological Activities of Cinnamylamine and Phenpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of cinnamylamine (B1233655) and its saturated analogue, phenpropylamine. This report synthesizes available experimental data to elucidate their primary mechanisms of action, highlighting the critical role of the α,β-unsaturated double bond in determining biological activity.

The structural difference between this compound, an unsaturated aromatic amine, and its saturated counterpart, phenpropylamine, leads to markedly different pharmacological activities. This compound primarily acts as a substrate and inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters. In contrast, phenpropylamine functions as a norepinephrine-dopamine releasing agent (NDRA), promoting the release of these catecholamines from presynaptic neurons. This guide provides a detailed comparison of their biological activities, supported by quantitative data, experimental protocols, and pathway visualizations.

Comparative Biological Activities

The primary biological activities of this compound and phenpropylamine are summarized below, with quantitative data presented in Table 1.

This compound: The presence of the α,β-unsaturated double bond in this compound is critical for its interaction with MAO-B. It is readily oxidized by MAO-B, leading to the formation of cinnamaldehyde.[1] This metabolite, cinnamaldehyde, is a competitive inhibitor of MAO-B.[1] Furthermore, incubation of MAO-B with this compound results in a significant, time-dependent inhibition of the enzyme, with studies showing over 95% inhibition after 60 minutes.[1] this compound shows little to no inhibitory activity towards MAO-A.[1] This selectivity for MAO-B makes this compound and its derivatives interesting candidates for therapeutic strategies targeting this enzyme.

Table 1: Quantitative Comparison of the Biological Activities of this compound and Phenpropylamine Analogues

CompoundTargetAssayParameterValueReference
Cinnamaldehyde (metabolite of this compound)MAO-BEnzyme InhibitionK_i0.017 mM[1]
This compoundMAO-BEnzyme Inhibition% Inhibition>95% (after 60 min)[1]
(-)-2-PhenylpropylamineMAO-AEnzyme InhibitionK_i584 µM[2]
(-)-2-PhenylpropylamineMAO-BEnzyme InhibitionK_i156 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the principles described in the study of this compound's interaction with MAO.[1]

Objective: To determine the inhibitory potential and kinetics of a test compound against MAO-A and MAO-B.

Materials:

  • Rat or bovine liver mitochondria (as a source of MAO)

  • Test compound (e.g., this compound, phenpropylamine)

  • Substrate (e.g., kynuramine (B1673886) for non-selective activity, or specific substrates for each isoform)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer or fluorometer

  • Dialysis equipment (for determining reversibility)

Procedure:

  • Enzyme Preparation: Isolate mitochondria from liver tissue by differential centrifugation. Resuspend the mitochondrial pellet in phosphate buffer.

  • Inhibition Assay:

    • Pre-incubate the mitochondrial suspension (containing MAO) with various concentrations of the test compound for a defined period (e.g., 60 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, corresponding to the formation of the product.

    • Include control reactions without the inhibitor to determine the uninhibited enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • For competitive inhibitors, determine the Ki value by performing the assay at different substrate concentrations and analyzing the data using a Lineweaver-Burk plot.

  • Reversibility Test:

    • Incubate the enzyme with the inhibitor as described above.

    • Subject the mixture to dialysis against a large volume of buffer to remove any unbound inhibitor.

    • Measure the remaining enzyme activity. A return of activity indicates reversible inhibition.

Neurotransmitter Release Assay using Synaptosomes

This protocol outlines a general method for measuring monoamine release from isolated nerve terminals, relevant to the activity of phenpropylamine.

Objective: To quantify the ability of a test compound to induce the release of norepinephrine (B1679862) and dopamine (B1211576) from synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)

  • Sucrose (B13894) solution (e.g., 0.32 M)

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]dopamine)

  • Test compound (e.g., phenpropylamine)

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Neurotransmitter Loading:

    • Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.

  • Release Assay:

    • Wash the loaded synaptosomes to remove excess radiolabel.

    • Incubate the synaptosomes with various concentrations of the test compound for a short period.

    • Separate the synaptosomes from the supernatant by centrifugation or filtration.

  • Data Analysis:

    • Measure the amount of radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing retained neurotransmitter) using a scintillation counter.

    • Calculate the percentage of neurotransmitter released for each concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that elicits a half-maximal release).

Signaling Pathways and Visualizations

The distinct biological activities of this compound and phenpropylamine are rooted in their differential interactions with key cellular components. The following diagrams illustrate these interactions and related experimental workflows.

cluster_this compound This compound Pathway cluster_phenpropylamine Phenpropylamine Pathway This compound This compound (Unsaturated) MAOB MAO-B This compound->MAOB Oxidation Inhibition Inhibition This compound->Inhibition >95% Inhibition (Time-dependent) Cinnamaldehyde Cinnamaldehyde MAOB->Cinnamaldehyde Metabolite Cinnamaldehyde->MAOB Competitive Inhibition (Ki = 0.017 mM) Inhibition->MAOB Phenpropylamine Phenpropylamine (Saturated) Neuron Presynaptic Neuron Phenpropylamine->Neuron Acts on NE_DA Norepinephrine (NE) & Dopamine (DA) Release Neuron->NE_DA Induces

Caption: Comparative mechanisms of action for this compound and phenpropylamine.

cluster_workflow MAO Inhibition Assay Workflow cluster_data Expected Outcome A 1. Prepare MAO (from liver mitochondria) B 2. Pre-incubate MAO with Test Compound A->B C 3. Add Substrate B->C D 4. Monitor Product Formation (Spectrophotometry) C->D E 5. Calculate % Inhibition and IC50/Ki D->E Inhibited Reduced Product Formation D->Inhibited With Inhibitor Uninhibited Normal Product Formation D->Uninhibited Without Inhibitor

References

A Comparative Spectroscopic Guide to Cinnamylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of cinnamylamine (B1233655) and its key precursors: cinnamaldehyde (B126680), cinnamic acid, and cinnamoyl chloride. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Synthetic Pathways Overview

This compound is primarily synthesized from its precursors through several common organic reactions. The most direct route involves the reductive amination of cinnamaldehyde. Alternatively, cinnamic acid can be converted to cinnamoyl chloride, which is then reacted with an amine source. A biosynthetic pathway for the conversion of cinnamic acid to this compound has also been explored in engineered E. coli.[1][2]

SynthesisPathways CinnamicAcid Cinnamic Acid CinnamoylChloride Cinnamoyl Chloride CinnamicAcid->CinnamoylChloride SOCl₂ or (COCl)₂ Cinnamaldehyde Cinnamaldehyde CinnamicAcid->Cinnamaldehyde Reduction (e.g., DIBAL-H) or Biocatalysis (CAR) This compound This compound CinnamoylChloride->this compound 1. NH₃ 2. Reduction Cinnamaldehyde->this compound Reductive Amination (e.g., NaBH₃CN, NH₃)

Caption: Synthetic routes from precursors to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors, providing a clear basis for their differentiation.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
CompoundAromatic ProtonsVinylic ProtonsAldehydic/Acidic ProtonOther
Cinnamic Acid 7.33-7.47 (m, 5H)6.40 (d, 1H, J=15 Hz), 7.67 (d, 1H, J=15 Hz)10.94 (br s, 1H)
Cinnamaldehyde 7.42-7.52 (m, 5H)[3]6.68 (dd, 1H), 7.48 (d, 1H)[3]9.67 (d, 1H)[3]
Cinnamoyl Chloride ~7.4-7.7 (m, 5H)~6.6 (d, 1H), ~7.8 (d, 1H)
This compound ~7.2-7.4 (m, 5H)~6.2-6.5 (m, 2H)~1.5 (br s, 2H, -NH₂), ~3.4 (d, 2H, -CH₂NH₂)[4]
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
CompoundAromatic CarbonsVinylic CarbonsCarbonyl/Carboxyl CarbonOther
Cinnamic Acid 128.4, 128.9, 130.6, 133.8117.4, 147.1172.7
Cinnamaldehyde 128.6, 129.1, 134.2, 152.6[5]128.6, 152.6[5]193.6[5]
Cinnamoyl Chloride 127.9, 129.1, 131.5, 133.2122.1, 154.2166.5
This compound ~126-129, ~140~128, ~132~45 (-CH₂NH₂)
Key IR Vibrational Frequencies (cm⁻¹)
CompoundC=O StretchC=C Stretch (Alkenyl)C=C Stretch (Aromatic)N-H StretchO-H Stretch (Carboxylic Acid)
Cinnamic Acid ~1680-1700[6]~1630[6]~1580[6]~2500-3300 (broad)
Cinnamaldehyde ~1680 (conjugated)~1625~1575
Cinnamoyl Chloride ~1750-1770~1620~1570
This compound ~1600~1580~3300-3400 (two bands for primary amine)[7]
Mass Spectrometry (Electron Ionization)
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
Cinnamic Acid C₉H₈O₂148.16148 (M+), 131, 103, 91, 77
Cinnamaldehyde C₉H₈O132.16132 (M+), 131, 103, 91, 77[8]
Cinnamoyl Chloride C₉H₇ClO166.60166/168 (M+, Cl isotopes), 131, 103, 77[9][10]
This compound C₉H₁₁N133.19133 (M+), 132, 115, 91, 77

Experimental Protocols

Synthesis of this compound via Reductive Amination of Cinnamaldehyde

This protocol describes a common laboratory procedure for the synthesis of this compound.[11][12][13][14]

Materials:

Procedure:

  • Dissolve cinnamaldehyde and a slight excess of the amine source in methanol in a round-bottom flask equipped with a stir bar.

  • If desired, add a few drops of glacial acetic acid to catalyze imine formation.[15]

  • Cool the mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₃CN) in portions.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

  • Quench the reaction by carefully adding water or a dilute acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.[16] Standard pulse programs are typically used.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[16]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[16]

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[16]

  • Analysis: Identify the vibrational frequencies of characteristic functional groups.

3. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).

  • Data Acquisition: Introduce the sample into the ion source (e.g., electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Analysis: Determine the molecular weight from the molecular ion peak (M+) and analyze the fragmentation pattern to aid in structure elucidation.

Analytical Workflow

The general workflow for the synthesis and spectroscopic analysis of this compound is outlined below.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursors Cinnamaldehyde / Cinnamic Acid Reaction Reductive Amination / Other Synthesis Precursors->Reaction Workup Extraction & Purification Reaction->Workup This compound Purified this compound Workup->this compound NMR NMR (¹H, ¹³C) This compound->NMR IR FT-IR This compound->IR MS Mass Spectrometry This compound->MS Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data

Caption: General workflow for synthesis and analysis.

References

comparing the efficacy of different catalysts for cinnamylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamylamine (B1233655), a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be produced through various catalytic routes. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of the synthesis. This guide provides an objective comparison of the leading catalytic systems for this compound production, supported by experimental data and detailed protocols to aid in catalyst selection and process development.

At a Glance: Performance of this compound Synthesis Catalysts

The efficacy of different catalysts for producing this compound, primarily from cinnamaldehyde, varies significantly across different methodologies. Key performance indicators include yield, selectivity toward the desired amine, and the reaction conditions required. Below is a summary of quantitative data for representative catalytic systems.

Catalyst TypeSpecific Catalyst/SystemSubstrateYield (%)Selectivity (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Biocatalyst Engineered E. coli expressing ω-transaminase (OATA) and carboxylic acid reductase (ncCAR)Cinnamic Acid90%High30°C, aqueous mediumHigh selectivity, mild conditions, environmentally friendly.[1]Complex catalyst preparation (metabolic engineering), potential for substrate/product inhibition.
Biocatalyst Engineered E. coli expressing ω-transaminase (Cv-ωTA Y168G)Cinnamic Acid~42% (523.15 mg/L)High37°C, aqueous mediumHigh selectivity, mild conditions.[2]Lower yield compared to other engineered strains, requires cofactor regeneration.
Homogeneous Iridium Complex ([Cp*IrCl2]2) with a self-immolative aminating agentCinnamaldehyde88% (of 3-phenylpropan-1-amine)Low (for this compound)37°C, DMSO/PBSMild conditions.Complete reduction of the C=C bond, yielding the saturated amine.[3]
Heterogeneous Ni-doped MFM-300(Cr)CinnamaldehydeHigh (not specified for this compound)Low (for this compound)160°C, 5 bar H2Reusable catalyst.Complete hydrogenation of the C=C double bond was observed.[4]
Classical Leuckart-Wallach Reaction (Ammonium formate)CinnamaldehydeNot specifiedNot specified120-130°CSimple reagents.[5]High temperatures, potential for side reactions and byproduct formation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for biocatalytic and chemical synthesis routes.

Biocatalytic Synthesis using Engineered E. coli

Objective: To produce this compound from cinnamic acid using a whole-cell biocatalyst.[2]

Materials:

  • Engineered E. coli strain expressing a carboxylic acid reductase (e.g., NcCAR) and an ω-transaminase (e.g., Cv-ωTA Y168G).

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Sodium cinnamate (B1238496) (substrate).

  • L-alanine (amino donor).

  • Pyridoxal-5'-phosphate (PLP) (cofactor).

  • Phosphate (B84403) buffer.

Protocol:

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the pre-culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Cell Harvesting and Biotransformation: Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.5).

  • Reaction Setup: In a reaction vessel, combine the cell suspension with sodium cinnamate (e.g., 2 g/L), L-alanine (e.g., 4 g/L), and PLP (e.g., 50 mg/L).

  • Reaction: Incubate the reaction mixture at 37°C with shaking for a specified period (e.g., 16 hours).

  • Analysis: Monitor the production of this compound using High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis via Reductive Amination (General Protocol)

Objective: To synthesize a primary amine from an aldehyde via reductive amination with a heterogeneous catalyst.[6][7]

Materials:

  • Aldehyde (e.g., Cinnamaldehyde).

  • Ammonia (B1221849) source (e.g., aqueous ammonia or ammonia in methanol).

  • Hydrogen source (e.g., H2 gas).

  • Heterogeneous catalyst (e.g., Ru/γ-Al2O3, Ni-based catalyst).[4][6]

  • Solvent (e.g., Methanol, Ethanol).

  • High-pressure autoclave.

Protocol:

  • Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst. Ensure the catalyst is appropriately activated if required.

  • Reaction Setup: In a high-pressure autoclave, add the aldehyde, solvent, and the catalyst.

  • Ammonia Addition: Add the ammonia source to the reactor.

  • Reaction: Seal the autoclave, purge with H2 gas, and then pressurize to the desired pressure (e.g., 5 bar). Heat the reaction mixture to the target temperature (e.g., 80-160°C) with stirring for a specified duration.[4][8]

  • Work-up: After cooling the reactor to room temperature and releasing the pressure, filter the catalyst from the reaction mixture.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography. Analyze the product yield and purity by Gas Chromatography (GC) or NMR spectroscopy.

Visualizing the Pathways

To better understand the processes involved in this compound synthesis, the following diagrams illustrate the key pathways and experimental workflows.

Biocatalytic Synthesis Pathway

Biocatalytic_Synthesis cluster_aminodonor Cinnamic Acid Cinnamic Acid Cinnamaldehyde Cinnamaldehyde Cinnamic Acid->Cinnamaldehyde Carboxylic Acid Reductase (CAR) This compound This compound Cinnamaldehyde->this compound ω-Transaminase (ω-TA) L-Alanine L-Alanine Pyruvate Pyruvate L-Alanine->Pyruvate

Caption: Biosynthesis of this compound from cinnamic acid in engineered E. coli.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactant Mixing Cinnamaldehyde Cinnamaldehyde Reaction Vessel Reaction Vessel Cinnamaldehyde->Reaction Vessel Ammonia Ammonia Ammonia->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heating & Pressurizing Heating & Pressurizing Reaction Vessel->Heating & Pressurizing H2 Filtration Filtration Heating & Pressurizing->Filtration Purification Purification Filtration->Purification Crude Product Recovered Catalyst Recovered Catalyst Filtration->Recovered Catalyst This compound This compound Purification->this compound

Caption: General workflow for heterogeneous catalytic reductive amination.

Concluding Remarks

The synthesis of this compound presents a choice between highly selective but complex biocatalytic methods and more traditional but often less selective chemical routes.

  • Biocatalysis stands out for its exceptional selectivity and mild, environmentally friendly reaction conditions. The use of engineered whole-cell catalysts demonstrates high potential for sustainable production, with reported yields reaching 90%.[1] However, the development of robust and efficient microbial strains requires significant expertise in metabolic engineering.

  • Chemical Catalysis , including both homogeneous and heterogeneous systems, offers a more direct approach. However, a significant challenge is the selective reduction of the imine intermediate without affecting the conjugated carbon-carbon double bond of the cinnamyl moiety. Many conventional reductive amination catalysts, such as those based on nickel and iridium, tend to over-reduce the substrate, leading to the formation of 3-phenylpropan-1-amine.[3][4] The classical Leuckart-Wallach reaction, while using simple reagents, requires harsh conditions and its selectivity for this compound is not well-documented in readily available literature.[5]

For researchers and drug development professionals, the optimal choice of catalyst will depend on the specific requirements of their application, including desired purity, scalability, cost, and environmental considerations. Biocatalysis is a promising avenue for high-purity this compound, while further research into selective heterogeneous and homogeneous catalysts is needed to provide more efficient and milder chemical synthesis routes.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Cinnamylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cinnamylamine (B1233655) scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, neuroprotective, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The inherent bioactivity of the this compound moiety, characterized by an aromatic ring linked to an amine via a three-carbon chain with a double bond, allows for extensive structural modifications. These modifications significantly influence the compound's interaction with biological targets, leading to a broad spectrum of therapeutic potentials. This guide will delve into the SAR of this compound derivatives in the context of their anticancer and acetylcholinesterase inhibitory activities, two areas where they have shown considerable promise.

Comparative Analysis of Anticancer Activity

This compound and its amide derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several derivatives, providing a clear comparison of their potency. The SAR observations highlight the key structural features that contribute to their anticancer activity.

Table 1: Anticancer Activity of Cinnamic Acid Amide Derivatives against A-549 Human Lung Cancer Cells [1]

Compound IDR Group (Substitution on Amide Nitrogen)IC50 (µM)
1 Methyl11.38
2 Ethyl12.14
5 Methyl (with chloro substitution on phenyl ring)10.36
9 Methyl (with methoxy (B1213986) substitution on phenyl ring)11.06
10 Ethyl (with methoxy substitution on phenyl ring)13.28
12 Phenyl> 25
Colchicine (Positive Control) -6.32

SAR Insights:

  • Derivatives with a methyl-substituted amide group (compounds 1, 5, and 9) generally exhibit more potent cytotoxicity against A-549 cells compared to those with an ethyl-substituted amide.[1]

  • The presence of a phenyl ring directly attached to the amide nitrogen (compound 12) significantly reduces the anticancer activity.[1]

  • Substitutions on the phenyl ring of the cinnamoyl moiety can modulate the activity, with a chloro-substituted derivative (compound 5) showing the highest potency in this series.[1]

Table 2: Anticancer Activity of Fluorinated Cinnamide Derivatives against HepG2 Human Liver Cancer Cells [2]

Compound IDDerivative TypeIC50 (µM)
2a N-phenyl-4-fluorocinnamide18.21
2d N-(4-hydroxyphenyl)-4-fluorocinnamide11.53
6 Imidazolone (B8795221) derivative4.23
Staurosporine (Positive Control) -5.59

SAR Insights:

  • The introduction of a fluorine atom at the para-position of the cinnamoyl phenyl ring is a common feature in this series.

  • Modification of the amide portion with more complex heterocyclic structures, such as the imidazolone derivative (compound 6), can lead to a significant increase in cytotoxic activity, even surpassing the positive control, staurosporine.[2]

  • The addition of a hydroxyl group to the N-phenyl ring (compound 2d) enhances the activity compared to the unsubstituted N-phenyl derivative (compound 2a).[2]

Comparative Analysis of Acetylcholinesterase Inhibition

Certain cinnamamide (B152044) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The following table compares the AChE inhibitory activity of a series of cinnamic acid-tryptamine hybrids.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Cinnamic Acid-Tryptamine Hybrids [3]

Compound IDSubstitution on Cinnamoyl Phenyl RingIC50 (µM)
5a Unsubstituted19.45
5b 2-Chloro25.11
5f 3-Fluoro15.84
5q 3,4-Dimethoxy11.51
Donepezil (Positive Control) -0.024

SAR Insights:

  • The tryptamine (B22526) moiety serves as a key pharmacophore in this series.

  • Substitutions on the phenyl ring of the cinnamic acid moiety significantly influence the AChE inhibitory activity.

  • The presence of a 3-fluoro substituent (compound 5f) or 3,4-dimethoxy substituents (compound 5q) enhances the inhibitory potency compared to the unsubstituted analog (compound 5a).[3]

  • The 3,4-dimethoxy substituted derivative (compound 5q) was the most potent inhibitor in this series.[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of scientific findings. The following are protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric method is widely used to screen for and characterize acetylcholinesterase inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, which can be quantified by its absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0), a solution of DTNB in the buffer, a solution of ATCI in deionized water, and a solution of the AChE enzyme.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (this compound derivative) at various concentrations, the DTNB solution, and the AChE solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by cinnamaldehyde (B126680) derivatives and a general workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Cinnamic Acid, Amines) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In vitro Screening (e.g., Anticancer, Enzyme Inhibition) characterization->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

neuroprotective_pathway cluster_pathway Neuroinflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs MyD88->MAPKs NFkB NF-κB MAPKs->NFkB ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation Cinnamaldehyde Cinnamaldehyde Derivatives Cinnamaldehyde->TLR4 Inhibition Cinnamaldehyde->MAPKs Inhibition

Caption: Inhibition of the TLR4/MyD88/MAPKs neuroinflammatory pathway by cinnamaldehyde derivatives.[4][5]

References

Cinnamylamine as a Corrosion Inhibitor: A Comparative Electrochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective corrosion inhibitors is a critical endeavor in materials science, with significant implications for industrial processes and infrastructure longevity. Among the various organic compounds investigated, cinnamylamine (B1233655) has emerged as a promising candidate due to its structural features that suggest strong interaction with metal surfaces. This guide provides an objective comparison of the electrochemical performance of this compound and other relevant corrosion inhibitors, supported by experimental data from peer-reviewed studies.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily evaluated by its ability to reduce the rate of corrosion, a parameter often quantified as inhibition efficiency (%IE). The following tables summarize key electrochemical parameters for this compound and a selection of other organic inhibitors, providing a comparative overview of their performance in acidic media, a common environment for corrosion studies.

Table 1: Potentiodynamic Polarization Data for Various Corrosion Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%IE)Reference
Blank (1 M HCl) --4751152-[1]
Cinnamaldehyde (B126680) Derivative (CT) 1--95.02[2]
Aromatic Hydrazide (TMBHC) 0.14-49858.694.9[3]
Schiff Base (DMPO) 0.5-51873.187.0[4]
Polyphenol Extract (PRFss) 1 g/L-->90[5]
Aspirin 50 ppm--78.94[6]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Various Corrosion Inhibitors on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%IE)Reference
Blank (1 M HCl) -9.8125-[3]
Cinnamaldehyde Derivative (CT) 1268.4-94.8[2]
Aromatic Hydrazide (TMBHC) 0.14245.74596.0[3]
Schiff Base (DMPO) 0.5298.541.887.2[4]
Isatin Derivative Surfactant 1115412.995.9[7]

Note: Direct comparative data for this compound under the exact same conditions as the listed inhibitors was not available in the reviewed literature. The data for the cinnamaldehyde derivative provides a close structural comparison. Variations in experimental conditions such as temperature and exact steel composition can influence results.

Experimental Protocols

The data presented in this guide is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). Understanding the methodologies behind these tests is crucial for interpreting the results.

Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion current density (Icorr) and the corrosion potential (Ecorr) of a metal in a specific environment. The potential of the working electrode (the metal sample) is scanned over a range, and the resulting current is measured.

Typical Experimental Setup:

  • Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Corrosive Medium: The cell is filled with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

  • Procedure:

    • The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved.

    • A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value with respect to the OCP at a constant scan rate (e.g., 1 mV/s).

    • The resulting polarization curve (log I vs. E) is plotted.

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr). The inhibition efficiency (%IE) is calculated using the following equation:

    %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

    where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[8]

Typical Experimental Setup:

  • The experimental setup is the same as for potentiodynamic polarization.

  • Procedure:

    • The working electrode is immersed in the test solution at its OCP.

    • A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance response of the system is measured.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (%IE) can be calculated from the Rct values using the following equation:

    %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100

    where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates a typical workflow for the electrochemical evaluation of a corrosion inhibitor.

experimental_workflow prep Working Electrode Preparation cell_assembly Electrochemical Cell Assembly prep->cell_assembly solution_prep Preparation of Corrosive Medium +/- Inhibitor solution_prep->cell_assembly ocp Open Circuit Potential (OCP) Stabilization cell_assembly->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) ocp->pdp data_analysis Data Analysis and Parameter Extraction eis->data_analysis pdp->data_analysis comparison Comparative Analysis of Inhibition Performance data_analysis->comparison

Caption: A flowchart of the experimental workflow for evaluating corrosion inhibitors.

Concluding Remarks

The presented data suggests that this compound and its derivatives are effective corrosion inhibitors for mild steel in acidic environments. Their performance is comparable to, and in some cases may exceed, that of other established organic inhibitors. The primary mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring in this compound's structure are believed to play a crucial role in this adsorption process. Further research involving direct comparative studies under identical experimental conditions is warranted to definitively rank the performance of this compound against a broader range of inhibitors.

References

A Comparative Guide to the Synthesis of Cinnamylamine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cinnamylamine (B1233655), a valuable building block in the pharmaceutical and chemical industries, can be achieved through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and visual representations of the underlying processes. The choice between a chemical or enzymatic route often depends on a variety of factors including desired stereoselectivity, environmental impact, and overall process efficiency.

At a Glance: Comparing Synthesis Strategies

ParameterChemical Synthesis (Reductive Amination)Enzymatic Synthesis (Transamination)
Starting Material Cinnamaldehyde (B126680) and an amine source (e.g., ammonia (B1221849) or an amine)Cinnamaldehyde and an amino donor (e.g., L-alanine, isopropylamine)
Catalyst Metal hydrides (e.g., NaBH₄, NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C)ω-Transaminase (ω-TA) enzyme
Reaction Conditions Often requires elevated temperatures, pressures, and/or harsh reagents.[1]Mild conditions (near-neutral pH, ambient temperature and pressure).[2]
Yield Can be high, but may require optimization to minimize side products.Yields can be high and are continually being improved through metabolic engineering. A yield of 523.15 mg/L has been reported in engineered E. coli.[1]
Selectivity Can produce racemic mixtures unless chiral catalysts or auxiliaries are used, which can be expensive.Highly stereoselective, capable of producing enantiomerically pure amines.[2][3]
Byproducts Can generate inorganic salts and other waste products requiring disposal.Byproducts are often benign (e.g., pyruvate (B1213749) from alanine), and the catalyst is biodegradable.[4]
Environmental Impact Generally higher due to the use of metal catalysts, organic solvents, and harsher conditions.[1]Considered a "greener" alternative with lower energy consumption and less hazardous waste.[1][5]
Safety May involve flammable solvents, pyrophoric reagents, or high-pressure hydrogenation.[1]Generally safer, operating under benign aqueous conditions.

Delving Deeper: Reaction Pathways

The fundamental difference between the chemical and enzymatic synthesis of this compound lies in the mechanism of amine group introduction.

Chemical Synthesis: Reductive Amination

Chemical synthesis typically proceeds via a two-step one-pot reaction known as reductive amination.[6][7] First, cinnamaldehyde reacts with an amine source to form an imine intermediate. This is followed by the reduction of the imine to the corresponding amine, this compound, using a reducing agent.

G Cinnamaldehyde Cinnamaldehyde Imine Imine Intermediate Cinnamaldehyde->Imine + Amine - H2O Amine Amine (e.g., NH3) This compound This compound Imine->this compound + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) caption Reductive Amination Pathway G cluster_enzyme Enzyme Catalytic Cycle Cinnamaldehyde Cinnamaldehyde Enzyme_PMP ω-Transaminase (PMP) Cinnamaldehyde->Enzyme_PMP AminoDonor Amino Donor (e.g., L-Alanine) Enzyme_PLP ω-Transaminase (PLP) AminoDonor->Enzyme_PLP Enzyme_PLP->Enzyme_PMP + Amino Donor - Keto Acid KetoAcid Keto Acid (e.g., Pyruvate) Enzyme_PMP->Enzyme_PLP + Cinnamaldehyde - this compound This compound This compound caption Transaminase Catalytic Cycle G cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow Chem_Start Start: Cinnamaldehyde, Amine Source Chem_Reaction Reaction: - Imine Formation - Reduction Chem_Start->Chem_Reaction Chem_Quench Quenching Chem_Reaction->Chem_Quench Chem_Extraction Solvent Extraction Chem_Quench->Chem_Extraction Chem_Purification Purification (Distillation/Chromatography) Chem_Extraction->Chem_Purification Chem_Waste Waste: - Inorganic Salts - Organic Solvents Chem_Extraction->Chem_Waste Chem_Product Final Product: This compound Chem_Purification->Chem_Product Enz_Start Start: - Recombinant Cells - Cinnamaldehyde - Amino Donor Enz_Bioreaction Bioreaction: Whole-cell catalysis Enz_Start->Enz_Bioreaction Enz_Separation Cell Separation (Centrifugation) Enz_Bioreaction->Enz_Separation Enz_Extraction Aqueous Extraction Enz_Separation->Enz_Extraction Enz_Waste Waste: - Biomass - Aqueous Buffer Enz_Separation->Enz_Waste Enz_Purification Purification Enz_Extraction->Enz_Purification Enz_Product Final Product: This compound Enz_Purification->Enz_Product caption Comparative Synthesis Workflows

References

A Comparative Guide to the Reactivity of Cinnamaldehyde and Cinnamylamine with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of cinnamaldehyde (B126680) and cinnamylamine (B1233655) with thiols. The information presented herein is intended to inform research and development in medicinal chemistry, toxicology, and drug development by providing a clear understanding of the chemical behavior of these two α,β-unsaturated compounds. While extensive experimental data is available for cinnamaldehyde, direct quantitative data for this compound's reactivity with thiols is limited. Therefore, this guide combines established experimental findings for cinnamaldehyde with a theoretical comparison for this compound based on the general principles of α,β-unsaturated imine reactivity.

Executive Summary

Cinnamaldehyde, an α,β-unsaturated aldehyde, readily reacts with thiols through two primary mechanisms: a Michael addition at the β-carbon and a reaction at the carbonyl carbon. The reaction pathway and products are dependent on the nature of the thiol and the reaction conditions. In contrast, this compound, an α,β-unsaturated imine, is expected to be less reactive towards thiols in a Michael addition due to the lower electron-withdrawing ability of the imine group compared to the aldehyde group. This guide presents a detailed analysis of their respective reactivities, supported by experimental protocols and a discussion of their involvement in relevant biological signaling pathways.

Comparative Reactivity with Thiols

The reactivity of cinnamaldehyde and this compound with thiols is primarily dictated by the electrophilicity of the β-carbon in the α,β-unsaturated system and the electrophilicity of the carbonyl/imine carbon.

Cinnamaldehyde:

Cinnamaldehyde is a well-known electrophile that reacts with nucleophiles like thiols at two positions[1]. The conjugated system allows for 1,4-conjugate addition (Michael addition) of a thiol to the β-carbon, and the aldehyde functionality allows for 1,2-addition to the carbonyl carbon, which can lead to the formation of a dithioacetal[1][2].

  • Michael Addition: The electron-withdrawing nature of the aldehyde group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack by a thiolate anion. This reaction is a key mechanism in the biological activity and toxicity of cinnamaldehyde[3].

  • Reaction at the Carbonyl Group: Thiols can also attack the electrophilic carbonyl carbon. With simple aliphatic thiols, this can lead to the formation of a bis-dithioacetal, where two thiol molecules react with the aldehyde[2][4][5]. With thiols containing a proximate amine group, such as cysteamine, a thiazoline (B8809763) derivative can be formed through a cyclization reaction following initial imine formation and subsequent intramolecular Michael addition[2][5].

This compound:

Direct experimental data on the reactivity of this compound with thiols is scarce. However, based on the general principles of the reactivity of α,β-unsaturated imines, a qualitative comparison can be made. Imines are generally less electrophilic at the β-carbon compared to their corresponding aldehydes[6]. This is because the nitrogen atom is less electronegative than the oxygen atom, resulting in a less polarized C=N bond compared to a C=O bond.

  • Michael Addition: The reduced electrophilicity of the β-carbon in this compound is expected to result in a slower rate of Michael addition with thiols compared to cinnamaldehyde. The reaction would likely require harsher conditions or catalysis to proceed at a significant rate.

  • Reaction at the Imine Carbon: While thiols can add to imines to form thioaminals, this reaction is typically less favorable than the addition to aldehydes to form thioacetals.

Table 1: Theoretical Comparison of Reactivity with Thiols

FeatureCinnamaldehyde (α,β-Unsaturated Aldehyde)This compound (α,β-Unsaturated Imine)
Electrophilicity of β-Carbon HighModerate to Low
Reactivity in Michael Addition Readily undergoes Michael addition with thiols.Expected to be significantly less reactive than cinnamaldehyde.
Electrophilicity of C=X Carbon High (C=O)Moderate (C=N)
Reactivity at C=X Carbon Readily forms dithioacetals with thiols.Expected to be less reactive towards thiol addition.

Experimental Data and Protocols

Reaction of Cinnamaldehyde with Thiols

Quantitative Data:

The reaction of cinnamaldehyde with dodecanethiol (4 equivalents) in chloroform (B151607) at room temperature overnight has been reported to yield the corresponding bis-dithioacetal in approximately 70-80% yield[2][7].

Table 2: Product Yield for Cinnamaldehyde-Thiol Reaction

ReactantsThiolProductYield (%)Reference
CinnamaldehydeDodecanethiolBis-dithioacetal~70-80%[2][7]
CinnamaldehydeCysteamineThiazoline derivative and multiple addition productsMixture[2][5]

Experimental Protocol: Reaction of Cinnamaldehyde with Dodecanethiol [2]

  • Materials:

  • Procedure: a. Dissolve cinnamaldehyde (1 equivalent) in chloroform. b. Add dodecanethiol (4 equivalents) to the stirred solution. c. Stir the reaction mixture overnight at room temperature. d. Work up the reaction by washing with 2% NaOH solution to remove excess dodecanethiol, followed by washing with brine. e. Purify the residue by gravity column chromatography on silica gel using petroleum ether as the eluent to afford the bis-dithioacetal product.

Analytical Methods for Monitoring the Reaction:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the aldehydic proton signal of cinnamaldehyde (around 9.7 ppm) and the appearance of new signals corresponding to the product. A detailed protocol for using NMR to study this reaction involves dissolving the reactants in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquiring spectra at different time points[4][7][8].

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction progress by monitoring the decrease in the peak area of cinnamaldehyde and the increase in the peak area of the product over time. A typical HPLC method for cinnamaldehyde analysis uses a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like acetic or phosphoric acid) and UV detection at around 280-285 nm[9][10][11][12].

Reaction of this compound with Thiols

As direct experimental data is lacking, a general synthetic protocol for this compound is provided, followed by a hypothetical protocol for its reaction with thiols based on the known reactivity of imines.

Experimental Protocol: Synthesis of this compound [13][14]

This compound can be synthesized via reductive amination of cinnamaldehyde.

  • Materials:

    • Cinnamaldehyde

    • Ammonia or an amine source (e.g., ammonium (B1175870) acetate)

    • A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

    • Methanol or another suitable solvent

    • Diethyl ether

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Procedure (General): a. Dissolve cinnamaldehyde and the amine source in the chosen solvent. b. Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). c. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC-MS). d. Quench the reaction carefully (e.g., with water or dilute acid). e. Extract the product with an organic solvent like diethyl ether. f. Purify the this compound, for example, by converting it to its hydrochloride salt with HCl, followed by neutralization with NaOH and extraction.

Hypothetical Experimental Protocol: Reaction of this compound with a Thiol

This protocol is a proposed method and would require optimization.

  • Materials:

    • This compound

    • A thiol (e.g., thiophenol or dodecanethiol)

    • A suitable solvent (e.g., toluene (B28343) or THF)

    • Optional: A Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)

  • Procedure: a. Dissolve this compound (1 equivalent) and the thiol (1-2 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. If using a catalyst, add a catalytic amount of the Lewis acid. c. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography.

Involvement in Signaling Pathways

Cinnamaldehyde

Cinnamaldehyde is known to modulate several important signaling pathways, primarily due to its electrophilic nature and its ability to react with cysteine residues in proteins.

  • Nrf2 Signaling Pathway: Cinnamaldehyde is an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It reacts with cysteine residues on Keap1, the negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamaldehyde Cinnamaldehyde Thiol Thiol (e.g., in Keap1) Cinnamaldehyde->Thiol Reacts with Keap1_Nrf2 Keap1-Nrf2 Complex Thiol->Keap1_Nrf2 Modifies Keap1 Nrf2_ub Nrf2 (Ubiquitinated) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Nucleus Nucleus Nrf2_free->Nucleus ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Cinnamaldehyde activates the Nrf2 pathway.
  • TRPA1 Signaling Pathway: Cinnamaldehyde is a well-known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and temperature sensation. Cinnamaldehyde activates TRPA1 by covalently modifying cysteine residues in the N-terminal ankyrin repeat domain of the channel protein, leading to channel opening and cation influx.

TRPA1_Pathway Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Channel (Closed) Cinnamaldehyde->TRPA1 Covalent modification of Cysteine residues TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Cations Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Cations Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling (e.g., Pain, Inflammation) Depolarization->Signaling

Cinnamaldehyde activates the TRPA1 channel.
This compound

There is currently no direct evidence to suggest that this compound interacts with and modulates the Nrf2 or TRPA1 signaling pathways in the same manner as cinnamaldehyde. The reduced electrophilicity of the α,β-unsaturated system in this compound makes it a less likely candidate for the covalent modification of cysteine residues that underpins the activation of these pathways by cinnamaldehyde.

However, various derivatives of this compound have been synthesized and investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[13][15][16][17][18][19][20]. These activities may be mediated by different mechanisms that do not involve direct thiol reactivity. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives.

Conclusion

Cinnamaldehyde exhibits significant reactivity towards thiols, engaging in both Michael addition and reactions at the carbonyl group. This reactivity is central to its biological effects, including the activation of the Nrf2 and TRPA1 signaling pathways. In contrast, this compound is predicted to be considerably less reactive towards thiols due to the lower electrophilicity of the imine group and the reduced polarization of the α,β-unsaturated system.

For researchers and drug development professionals, this difference in reactivity is a critical consideration. The high reactivity of cinnamaldehyde can lead to off-target effects and potential toxicity, while the lower reactivity of this compound might offer a more stable scaffold for the design of targeted therapeutics. However, the lack of extensive experimental data on this compound's reactivity and biological targets highlights the need for further investigation to fully understand its potential in medicinal chemistry.

This guide provides a foundational understanding of the comparative reactivity of these two molecules. It is recommended that the hypothetical protocols for this compound be experimentally validated and that further studies be conducted to explore its biological activity profile.

Experimental Workflows

Experimental_Workflow cluster_Cinnamaldehyde Cinnamaldehyde Reactivity Analysis cluster_this compound This compound Reactivity Analysis (Proposed) CA_reaction Reaction of Cinnamaldehyde with Thiol CA_NMR NMR Analysis CA_reaction->CA_NMR Monitor reaction CA_HPLC HPLC Analysis CA_reaction->CA_HPLC Quantify reaction CA_pathway Signaling Pathway Analysis (Nrf2, TRPA1) CA_reaction->CA_pathway Biological context compare Compare Reactivity & Biological Effects CA_HPLC->compare CA_pathway->compare CYA_synthesis Synthesis of This compound CYA_reaction Reaction of this compound with Thiol CYA_synthesis->CYA_reaction CYA_bio Biological Activity Screening CYA_synthesis->CYA_bio CYA_NMR NMR Analysis CYA_reaction->CYA_NMR Monitor reaction CYA_HPLC HPLC Analysis CYA_reaction->CYA_HPLC Quantify reaction CYA_HPLC->compare CYA_bio->compare start Start start->CA_reaction start->CYA_synthesis

Workflow for comparing thiol reactivity.

References

Safety Operating Guide

Safe Disposal of Cinnamylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of cinnamylamine (B1233655), a compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Logistical Information

This compound and its derivatives present several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, related compounds are known to be toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Spill Management: In the event of a spill, immediately evacuate the area and ventilate. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed, properly labeled container for disposal. Do not allow the spilled material to enter drains or waterways.

Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable PPE) in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) if available, and all necessary information about the waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date. Follow all institutional and regulatory requirements for hazardous waste manifest tracking.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or in the regular trash.

  • DO NOT allow this compound to contaminate soil or water.

  • DO NOT incinerate this compound unless it is done in a licensed hazardous waste incineration facility equipped with appropriate emission controls.

Data Presentation: Hazard Summary

The following table summarizes the key hazard information for this compound and its derivatives based on available Safety Data Sheets.

Hazard ClassificationGHS Hazard StatementPrimary Route of Exposure
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDermal contact
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationOcular contact
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationInhalation
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effectsEnvironmental release

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols and regulatory guidelines for handling hazardous chemical waste.

This compound Disposal Workflow

G start Start: this compound Waste Generated collect_waste Collect in a Labeled, Sealed Container start->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste improper_disposal Improper Disposal (Drain, Trash, Environment) collect_waste->improper_disposal contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs provide_info Provide Waste Information and SDS contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup document Document Waste Disposal (Manifest) schedule_pickup->document end_disposal Proper Disposal Complete document->end_disposal consequences Potential Consequences: - Environmental Damage - Regulatory Fines - Safety Hazards improper_disposal->consequences

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamylamine
Reactant of Route 2
Cinnamylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.